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  • Product: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
  • CAS: 623550-16-3

Core Science & Biosynthesis

Foundational

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS number

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key chemical intermediate. It is intende...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.

Core Chemical Identity and Properties

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a polysubstituted aromatic compound whose structural features make it a valuable building block in complex organic synthesis. Its identity is definitively established by its Chemical Abstracts Service (CAS) registry number.

The primary identifier for this compound is:

  • CAS Number : 623550-16-3[1]

A summary of its key chemical identifiers and computed physicochemical properties is presented below. These computed values, sourced from comprehensive databases like PubChem, serve as a reliable baseline for experimental design.[1]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 4-bromo-1-methoxy-2-(methoxymethoxy)benzene[1]
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
Canonical SMILES COCOC1=C(C=CC(=C1)Br)OC[1]

| InChI Key | TWHPNWMJJYXOSY-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 2.5 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]

| Rotatable Bond Count | 4 | PubChem[1] |

Rationale and Protocol for Synthesis

The synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a strategic process involving the protection of a reactive functional group to enable selective modification of the aromatic ring. The most logical precursor is 4-Bromo-2-methoxyphenol (also known as 4-bromoguaiacol), a commercially available starting material.[2]

Causality of Experimental Design: The phenolic hydroxyl group in 4-Bromo-2-methoxyphenol is acidic and would interfere with many subsequent reactions, particularly organometallic cross-coupling reactions that are commonly performed at the aryl bromide position. Therefore, protection of this hydroxyl group is paramount. The methoxymethyl (MOM) ether is an ideal choice as it is stable under a wide range of conditions but can be selectively removed under acidic conditions without affecting the other methoxy group.

Synthetic Workflow Start 4-Bromo-2-methoxyphenol Reagents MOM-Cl or Dimethoxymethane Base (e.g., DIPEA) Solvent (e.g., DCM) Start->Reagents Protection of Hydroxyl Group Product 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS: 623550-16-3) Reagents->Product

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol: Synthesis via MOM Protection

This protocol outlines a self-validating system for the synthesis and purification of the target compound.

Materials:

  • 4-Bromo-2-methoxyphenol

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-methoxyphenol (1.0 eq). Dissolve it in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes. The use of a non-nucleophilic base like DIPEA is critical to prevent side reactions with the electrophilic protecting agent.

  • MOM Group Introduction: Add MOM-Cl (1.2 eq) dropwise to the cooled solution. Alternative: For a less toxic option, dimethoxymethane can be used in the presence of a strong acid catalyst like p-toluenesulfonic acid.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Applications in Drug Development & Organic Synthesis

The true value of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene lies in its versatility as a synthetic intermediate. Its structure contains three key functional handles that can be manipulated selectively.

  • Aryl Bromide: The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern pharmaceutical synthesis.[2]

  • MOM-Protected Phenol: This group is stable to the basic and organometallic conditions often used in cross-coupling reactions. It can be selectively deprotected later in a synthetic sequence using acidic conditions to reveal the free phenol for further functionalization (e.g., etherification, esterification).

  • Methoxy Group: The electron-donating methoxy group influences the reactivity and orientation of further electrophilic aromatic substitution, should that be desired, and is a common feature in many bioactive molecules.

The utility of related bromo-anisole structures is well-documented. For instance, the similarly structured 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a crucial precursor in the synthesis of Aliskiren, a potent drug for treating hypertension.[3] This highlights the role of such building blocks in constructing complex molecular architectures for medicinal applications.

Reactivity Map cluster_reactions Key Transformations Core 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Pd Catalyst, Boronic Acid Heck Heck Reaction (C-C Bond) Core->Heck Pd Catalyst, Alkene Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd Catalyst, Amine Deprotection Acidic Deprotection (Reveals -OH) Core->Deprotection HCl or TFA Lithiation Lithiation -> Electrophile (Functionalization) Core->Lithiation n-BuLi, -78°C

Caption: Key synthetic transformations of the title compound.

Analytical Characterization Profile

Confirmation of the structure and assessment of purity are critical self-validating steps in any synthesis. The following spectroscopic signatures are expected for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Table 3: Expected Spectroscopic Data

Technique Expected Signature
¹H NMR - Aromatic protons appearing as doublets and doublets of doublets in the ~6.8-7.2 ppm region.- A characteristic singlet for the O-CH₂-O protons of the MOM group around 5.2 ppm.- A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.- A singlet for the MOM's methyl (-OCH₃) protons around 3.5 ppm.
¹³C NMR - Aromatic carbons in the ~110-160 ppm range.- The O-CH₂-O carbon of the MOM group around 95 ppm.- Methoxy carbons in the ~55-60 ppm range.
FT-IR - C-O-C stretching frequencies for the ethers around 1050-1250 cm⁻¹.- Aromatic C=C stretching around 1500-1600 cm⁻¹.- C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.- C-Br stretching in the fingerprint region, typically below 600 cm⁻¹.

| Mass Spec. | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio, indicative of the presence of one bromine atom. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is not widely available, safe handling procedures can be inferred from data on structurally related compounds like 4-bromoanisole and other halogenated aromatic ethers.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS: 623550-16-3) is a strategically designed chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its carefully orchestrated array of functional groups—a site for cross-coupling, a protected phenol, and a directing methoxy group—offers a robust platform for the synthesis of complex molecular targets. This guide provides the foundational knowledge required for its synthesis, safe handling, and effective application in advanced research and development settings.

References

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Acros Organics. (2021). SAFETY DATA SHEET: 4-Bromoanisole. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its util...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile intermediate in the construction of more complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. The strategic placement of a bromine atom, a methoxy group, and a methoxymethyl (MOM) ether protecting group on the benzene ring provides a unique combination of reactivity and stability, allowing for selective chemical transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene are foundational to its handling, storage, and application in synthesis. While experimentally determined data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
CAS Number 623550-16-3[1]
Appearance Predicted: Colorless to light yellow oil or low-melting solidInferred from related compounds
Boiling Point Predicted: >250 °C at 760 mmHgInferred from related compounds
Melting Point Predicted: <25 °CInferred from related compounds
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.Inferred from related compounds

Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

The synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is logically approached as a two-step sequence starting from the commercially available 2-methoxyphenol (guaiacol). This strategy involves an initial regioselective bromination followed by the protection of the phenolic hydroxyl group.

Step 1: Synthesis of 4-Bromo-2-methoxyphenol

The first step is the electrophilic aromatic substitution of 2-methoxyphenol. The electron-donating hydroxyl and methoxy groups are ortho-, para-directing. Due to steric hindrance from the methoxy group at the ortho position, bromination occurs preferentially at the para position relative to the strongly activating hydroxyl group.[2]

Synthesis_Step1 2-Methoxyphenol 2-Methoxyphenol Product1 4-Bromo-2-methoxyphenol 2-Methoxyphenol->Product1    + Br₂ / Solvent Bromine Br₂ Solvent e.g., Acetic Acid

Synthesis of 4-Bromo-2-methoxyphenol.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxyphenol

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxyphenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-2-methoxyphenol.

Step 2: Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

The second step involves the protection of the phenolic hydroxyl group of 4-Bromo-2-methoxyphenol as a methoxymethyl (MOM) ether. This is a standard protection strategy that prevents the acidic proton of the phenol from interfering in subsequent reactions.[3]

Synthesis_Step2 Substrate 4-Bromo-2-methoxyphenol Final_Product 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Substrate->Final_Product    + MOM-Cl, Base / Solvent Reagents MOM-Cl, Base (e.g., DIPEA) Solvent e.g., DCM

MOM Protection of 4-Bromo-2-methoxyphenol.

Experimental Protocol: MOM Protection of 4-Bromo-2-methoxyphenol

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-methoxyphenol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution and stir.

  • Addition of MOM-Cl: Cool the mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) (1.2-1.5 eq.) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.[3]

Reactivity and Synthetic Applications

The chemical reactivity of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is defined by its three key functional groups: the aryl bromide, the MOM-protected phenol, and the methoxy group.

Reactions at the Aryl Bromide Position

The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The aryl bromide can be readily coupled with boronic acids or their esters to form biaryl structures.

  • Heck Reaction: It can undergo coupling with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to arylethynyl compounds.

  • Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds.

  • Metal-Halogen Exchange: Treatment with strong bases like n-butyllithium at low temperatures can generate an aryllithium species, which can then be reacted with various electrophiles.

Reactivity Start 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Heck Heck Reaction (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Metal_Halogen Metal-Halogen Exchange (n-BuLi) Start->Metal_Halogen

Reactivity of the Aryl Bromide Moiety.
The Methoxymethyl (MOM) Protecting Group

The MOM ether is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, making it compatible with many of the cross-coupling reactions mentioned above. Its primary role is to mask the acidic phenolic proton.

Deprotection of the MOM Group

The MOM group is typically removed under acidic conditions. The lability of the MOM ether can be tuned by the choice of acid and reaction conditions, allowing for selective deprotection in the presence of other acid-sensitive groups.

Experimental Protocol: Deprotection of the MOM Group

  • Reaction Setup: Dissolve the MOM-protected compound in a suitable protic solvent, such as methanol or isopropanol.

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. Alternatively, milder acidic reagents like silica-supported sodium hydrogen sulfate can be employed for more sensitive substrates.[4]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: Extract the deprotected phenol into an organic solvent, wash with water and brine, dry, and concentrate. Purify as necessary.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the methylene protons of the MOM group. The aromatic protons will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity and the carbons attached to the oxygen atoms shifted downfield.

  • IR Spectroscopy: The infrared spectrum will likely display characteristic C-O stretching frequencies for the ether linkages and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

As a brominated aromatic compound and a derivative of the carcinogenic MOM-Cl, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood, especially during synthesis and purification, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a valuable and versatile building block in organic synthesis. Its synthesis from readily available starting materials is straightforward, and its chemical reactivity allows for a wide range of subsequent transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel pharmaceuticals and other complex organic molecules.

References

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a synthetically valuable organic compound that serves as a key building block in multistep organ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a synthetically valuable organic compound that serves as a key building block in multistep organic synthesis. Its structure, featuring a brominated and differentially oxygenated benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the methoxy and methoxymethyl (MOM) ether groups offer both electronic modulation of the aromatic ring and a strategic point for further functionalization after deprotection.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, grounded in established chemical principles and supported by authoritative sources.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use and safe handling in a research and development setting.

PropertyValueSource
Molecular Weight 247.09 g/mol [1]
Molecular Formula C₉H₁₁BrO₃[1]
IUPAC Name 4-bromo-1-methoxy-2-(methoxymethoxy)benzene[1]
CAS Number 623550-16-3[1]
SMILES COCOC1=C(C=CC(=C1)Br)OC[1]
InChIKey TWHPNWMJJYXOSY-UHFFFAOYSA-N[1]
Predicted XLogP3 2.5[1]
Appearance Expected to be a solid or oilInferred from related compounds

Synthesis and Mechanism

The most logical and common synthetic route to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene involves the protection of the phenolic hydroxyl group of 4-bromo-2-methoxyphenol. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively mild cleavage protocols.

The protection reaction is typically carried out by treating the phenol with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base. The base is crucial for deprotonating the phenol, thereby generating a phenoxide that acts as the nucleophile.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Start 4-bromo-2-methoxyphenol Reaction Nucleophilic Substitution (SN2-type) Start->Reaction Nucleophile Reagent MOM-Cl / DIPEA Reagent->Reaction Electrophile & Base Product 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Reaction->Product Desired Product Byproduct DIPEA·HCl Reaction->Byproduct Salt Byproduct

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: MOM Protection of 4-bromo-2-methoxyphenol

This protocol is a representative procedure based on established methods for the MOM protection of phenols.[2]

Materials:

  • 4-bromo-2-methoxyphenol

  • Chloromethyl methyl ether (MOM-Cl) - Caution: Carcinogen

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Three signals are expected in the aromatic region (approx. δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be characteristic of a 1,2,4-trisubstituted system.

  • MOM Group Protons: A singlet at approximately δ 5.2 ppm for the -O-CH₂-O- protons and a singlet at around δ 3.5 ppm for the -O-CH₃ protons of the MOM group.

  • Methoxy Group Protons: A singlet at approximately δ 3.8-3.9 ppm for the protons of the methoxy group directly attached to the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six signals are expected in the aromatic region (approx. δ 110-160 ppm). This includes four signals for the carbons bearing hydrogen atoms and two signals for the carbons attached to the bromo, methoxy, and MOM-oxy substituents.

  • MOM Group Carbons: A signal around δ 95 ppm for the -O-CH₂-O- carbon and a signal around δ 56 ppm for the -O-CH₃ carbon of the MOM group.

  • Methoxy Group Carbon: A signal around δ 56 ppm for the carbon of the methoxy group on the ring.

MS (Mass Spectrometry):

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion with approximately equal intensity, which is indicative of the presence of one bromine atom. The nominal molecular weight is 246 g/mol , so the molecular ions would appear at m/z 246 and 248.

Applications in Organic Synthesis

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a strategic intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position of the benzene ring.

  • Synthesis of Pharmaceutical Intermediates: The structural motif of this compound is found in various biologically active molecules. For instance, the related compound 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a key precursor in the synthesis of Aliskiren, a medication used to treat high blood pressure.[3] This highlights the utility of such substituted bromobenzenes in drug discovery and development.

  • Protecting Group Strategy: The MOM ether protects the phenolic hydroxyl group, allowing for chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with a free phenol. The MOM group is stable to many reagents, including strong bases and organometallics, but can be readily removed under acidic conditions.

Applications cluster_core Core Compound cluster_reactions Chemical Transformations cluster_outcomes Synthetic Outcomes Core 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) Core->Coupling Deprotection MOM Group Deprotection (Acidic Conditions) Core->Deprotection Pharma Pharmaceutical Intermediates Coupling->Pharma Materials Functionalized Aromatics (for Materials Science) Coupling->Materials Phenol 4-Bromo-2-methoxyphenol Derivatives Deprotection->Phenol

Caption: Key applications and synthetic transformations of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from similar compounds.

  • General Hazards: Brominated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system. They may also be harmful if swallowed.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

Conclusion

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a valuable and versatile intermediate in modern organic synthesis. Its well-defined structure allows for predictable reactivity, making it a reliable building block for the synthesis of complex organic molecules. A comprehensive understanding of its physicochemical properties, synthetic routes, and potential applications, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors, particularly in the pursuit of novel pharmaceuticals and advanced materials.

References

  • PubChem. Compound Summary for CID 11736734, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.[Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.[Link]

Sources

Exploratory

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene physical properties

[1][2][3][4][5] Executive Summary 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS: 623550-16-3) is a specialized, orthogonally protected aryl halide intermediate used in the synthesis of complex pharmaceutical scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS: 623550-16-3) is a specialized, orthogonally protected aryl halide intermediate used in the synthesis of complex pharmaceutical scaffolds and natural products (e.g., Lamellarins).[1][2] Structurally, it features a benzene core substituted with a bromine atom, a methoxy group, and a methoxymethoxy (MOM) ether.

The compound’s value lies in its chemical duality :

  • Orthogonal Protection: The MOM group protects the phenol functionality (stable to base/nucleophiles, labile to acid), while the methyl ether (OMe) remains robust, allowing for selective deprotection strategies.

  • Directed Reactivity: The bromine atom at the C4 position serves as a primary handle for lithiation or palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the oxygenated substituents exert specific electronic effects that influence regioselectivity during Directed Ortho Metalation (DoM).

Target Audience: Medicinal Chemists, Process Development Scientists.

Physical Properties & Characterization

Note: Experimental data for this specific intermediate is often proprietary or derived from safety data sheets (SDS). The values below represent a synthesis of available experimental data and high-confidence predicted parameters for the class.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
CAS Number 623550-16-3
IUPAC Name 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Appearance Colorless to pale yellow liquid MOM ethers of anisole derivatives typically exhibit lower melting points than their parent phenols [1].[3]
Density ~1.31 - 1.45 g/cm³ (Predicted)Halogenated aromatics are dense; comparable to 4-bromo-2-methylanisole.
Solubility Soluble in DCM, THF, EtOAc, MeOH.Insoluble in water.[4]
Boiling Point >280 °C (Predicted at 760 mmHg)Likely distillable only under high vacuum (e.g., <1 mmHg).
Spectroscopic Signature (Self-Validation)

Researchers must validate the identity of the synthesized compound using 1H NMR. The MOM group provides a distinct diagnostic signal.

  • ¹H NMR (300 MHz, CDCl₃) Diagnostic Peaks:

    • δ 5.15–5.25 ppm (s, 2H): Methylene protons of the MOM group (-OCH ₂OMe). This is the critical confirmation of protection.

    • δ 3.45–3.55 ppm (s, 3H): Methyl protons of the MOM group (-OCH₂OMe ).

    • δ 3.80–3.85 ppm (s, 3H): Aromatic methoxy group (Ar-OMe ).

    • Aromatic Region (6.7–7.2 ppm): Three protons showing a 1,2,4-trisubstituted pattern (d, dd, d).

Synthesis Protocol: The "Self-Validating" Workflow

Critical Isomer Warning: Direct bromination of guaiacol (2-methoxyphenol) predominantly yields 4-bromo-2-methoxyphenol (para to the OH). The target compound is derived from 5-bromo-2-methoxyphenol (para to the OMe). Failure to distinguish these isomers will result in a regioisomer (1-methoxy-2-MOM-5-bromo) with different reactivity.

Step 1: Precursor Selection

Ensure the starting material is 5-bromo-2-methoxyphenol (also known as 5-bromoguaiacol; CAS 103813-03-6). This is typically obtained via indirect routes (e.g., lithiation/boronation or specific bromination of protected derivatives) rather than direct bromination [2].

Step 2: MOM Protection (Standard Operating Procedure)

This protocol uses N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, avoiding the safety hazards of Sodium Hydride (NaH) while maintaining high yields.

Reagents:

  • 5-Bromo-2-methoxyphenol (1.0 equiv)

  • Chloromethyl methyl ether (MOMCl) (1.5 equiv) [Caution: Carcinogen - handle in fume hood]

  • DIPEA (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Dissolution: Dissolve 5-bromo-2-methoxyphenol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the solution to 0 °C. Add DIPEA dropwise via syringe.

  • Alkylation: Add MOMCl dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Checkpoint (TLC): Monitor silica TLC (Hexane/EtOAc 4:1).

    • Success Criteria: Disappearance of the starting phenol (lower Rf, UV active) and appearance of a less polar product (higher Rf).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though the product is often clean enough for subsequent steps.

SynthesisWorkflow cluster_warning CRITICAL CONTROL POINT Start Start: Guaiacol (2-methoxyphenol) Step1 Regioselective Bromination (Target: 5-Bromo isomer) Start->Step1 Indirect Route Inter Intermediate: 5-Bromo-2-methoxyphenol Step1->Inter Step2 MOM Protection (MOMCl, DIPEA, DCM) Inter->Step2 Nucleophilic Subst. Product Target: 4-Bromo-1-methoxy-2-(MOM)benzene Step2->Product Yield >90%

Caption: Synthesis pathway highlighting the critical regiochemical control point required to obtain the correct 5-bromo precursor.

Applications & Reactivity Profile

Orthogonal Protection Strategy

The 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene scaffold is designed for multi-step synthesis where differential protection is required.

  • MOM Group: Stable to basic conditions (e.g., LiOH, K₂CO₃), reducing agents (NaBH₄, LiAlH₄), and organolithiums. Removed via mild acid (e.g., dilute HCl, TFA) or Lewis acids (MgBr₂).

  • Methoxy Group: Robust to most acidic and basic conditions. Requires harsh conditions (BBr₃, HBr) for deprotection, allowing the MOM group to be removed selectively first.

Lithiation and Cross-Coupling

The bromine atom at C4 is the primary reactive site.

  • Lithium-Halogen Exchange: Treatment with n-BuLi or t-BuLi at -78 °C generates the C4-lithio species. This nucleophile can be trapped with electrophiles (borates, aldehydes, silanes).

  • Directed Ortho Metalation (DoM): While the MOM group is a strong Director of Metalation (DoM) group, the bromine-lithium exchange is kinetically faster and occurs preferentially at low temperatures. However, if the bromine is absent (or after reaction), the MOM group will direct lithiation to the C3 position (between the two oxygens) due to the synergistic directing effect of the adjacent oxygen atoms [3].

Reactivity Target 4-Bromo-1-methoxy-2-(MOM)benzene LiEx Li-Halogen Exchange (n-BuLi, -78°C) Target->LiEx Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Target->Suzuki Acid Acidic Hydrolysis (HCl or TFA) Target->Acid LiSpecies C4-Lithio Species (Nucleophile) LiEx->LiSpecies Biaryl Biaryl Product (C4-Ar) Suzuki->Biaryl Phenol 5-Bromo-2-methoxyphenol (Deprotection) Acid->Phenol

Caption: Divergent reactivity profile showing metalation, coupling, and deprotection pathways.

References

  • AOBChem. (2020). Safety Data Sheet: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from

  • Fukuda, T., et al. (2020). Divergent Total Synthesis of Azalamellarins D and N. Heterocycles. (Demonstrates the use of MOM-protected 4-bromo-2-methoxyphenol isomers in natural product synthesis).

  • Snieckus, V. (1990). Directed Ortho Metalation.[5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM and MOM directing groups).

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Introduction 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a substituted aromatic compound that serves as a valuable intermediate in multi-step organic syntheses. Its structure, featuring a brominated and differentially...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a substituted aromatic compound that serves as a valuable intermediate in multi-step organic syntheses. Its structure, featuring a brominated and differentially protected catechol (1,2-dihydroxybenzene) core, makes it a versatile building block. The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities, prized for its stability under various conditions and its relatively straightforward removal.[1] Accurate characterization of such intermediates is paramount to ensure the success of subsequent synthetic steps.

Mass spectrometry (MS) is an indispensable analytical technique for confirming the identity and purity of synthetic intermediates like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.[2] The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering detailed structural information. This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound, focusing on fragmentation pathways under Electron Ionization (EI), and offers practical, field-proven protocols for its analysis.

Part 1: Predicted Mass Spectrum and Fragmentation Analysis

The structural features of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene—a bromine atom, a stable aromatic ring, a methoxy group, and a labile MOM ether—each contribute distinct and predictable patterns to its mass spectrum.

Molecular Ion (M+)

The most crucial feature of any mass spectrum is the molecular ion peak. For 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (C9H11BrO3), the key diagnostic is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in a pair of molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).

  • M+ peak: Corresponds to the molecule containing the ⁷⁹Br isotope.

  • [M+2]+ peak: Corresponds to the molecule containing the ⁸¹Br isotope.

This characteristic 1:1 doublet is a definitive indicator of a monobrominated compound and will be observed for the molecular ion and any fragment that retains the bromine atom.[5]

Key Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. The resulting fragmentation pattern is a powerful tool for structural elucidation.[2] For 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, fragmentation is expected to initiate at the most labile sites. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[6]

Primary Fragmentation Sites:

  • The Methoxymethoxy (MOM) Group: The C-O bonds of the MOM ether are the most likely points of initial cleavage.

    • Loss of a methoxymethyl radical (•CH₂OCH₃): This involves the cleavage of the ArO–CH₂OCH₃ bond, leading to a resonance-stabilized phenoxy cation. This is often a dominant fragmentation pathway for MOM-protected phenols.

    • Alpha-cleavage within the MOM group: Fragmentation can occur alpha to the ether oxygens, leading to the formation of the stable methoxymethyl cation, [CH₂OCH₃]⁺, at m/z 45 . This is a highly characteristic peak for MOM ethers.

  • The Methoxy Group: The aryl methyl ether linkage is also a site of common fragmentation patterns.[7][8]

    • Loss of a methyl radical (•CH₃): Cleavage of the O–CH₃ bond results in an [M-15]⁺ ion. This is a very common fragmentation for anisole-type compounds.[9]

    • Subsequent loss of carbon monoxide (CO): Following the loss of a methyl radical, the resulting ion can often lose a molecule of carbon monoxide (28 Da), a characteristic fragmentation of phenolic systems.

Predicted Fragmentation Cascade:

The following diagram illustrates the most probable fragmentation pathways originating from the molecular ion.

G cluster_mom MOM Group Fragmentation cluster_methoxy Methoxy Group Fragmentation cluster_bromo Loss of Bromine M [M]⁺˙ m/z 246/248 F_M45 [M - 45]⁺ m/z 201/203 M->F_M45 - •OCH₂OCH₃ F_45 [C₂H₅O]⁺ m/z 45 M->F_45 α-cleavage F_M15 [M - 15]⁺ m/z 231/233 M->F_M15 - •CH₃ F_M79 [M - 79]⁺ m/z 167 M->F_M79 - •Br F_M43 [M - 15 - 28]⁺ m/z 203/205 F_M15->F_M43 - CO

Caption: Predicted EI fragmentation pathways for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Part 2: Experimental Protocols and Data Presentation

To ensure trustworthy and reproducible results, a systematic approach to sample analysis is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of volatile, thermally stable compound.[10]

Recommended GC-MS Protocol

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of the 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vortex the solution until the sample is completely dissolved, yielding a concentration of ~1 mg/mL.

  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis. High concentrations can lead to detector saturation and column overload.

Step 2: Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A low-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating non-polar to semi-polar aromatic compounds.[11]

  • Injection: 1 µL injection volume, Splitless mode (to maximize sensitivity).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Step 3: Data Analysis Workflow

G Sample Sample Prep (10-50 µg/mL) GCMS GC-MS Acquisition (EI, 70 eV) Sample->GCMS TIC Extract Total Ion Chromatogram (TIC) GCMS->TIC Peak Identify Analyte Peak TIC->Peak Spectrum Extract Mass Spectrum from Peak Apex Peak->Spectrum Analysis Analyze Spectrum: - M+ / [M+2]+ ions - Key Fragments - Isotopic Patterns Spectrum->Analysis

Caption: Standard workflow for GC-MS data acquisition and analysis.

Summary of Predicted Key Ions

The following table summarizes the most anticipated ions in the EI mass spectrum of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. The presence of the bromine atom is indicated by the m/z values for both the ⁷⁹Br and ⁸¹Br isotopes.

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Structure / Identity Notes
246 / 248[C₉H₁₁⁷⁹BrO₃]⁺˙ / [C₉H₁₁⁸¹BrO₃]⁺˙ Molecular Ion (M⁺˙) . The 1:1 intensity ratio is a key diagnostic feature.[3]
231 / 233[M - •CH₃]⁺ Loss of a methyl radical from the methoxy group. A common fragmentation for anisoles.[9][12]
201 / 203[M - •OCH₂OCH₃]⁺ Loss of the methoxymethyl side chain, resulting in a stable phenoxy cation.
167[M - •Br]⁺ Loss of a bromine radical. This fragment will not have the characteristic M+2 peak.
45[CH₂OCH₃]⁺ Methoxymethyl cation. A strong indicator of the MOM protecting group.[13]

Conclusion

The mass spectrometric analysis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a clear example of how fundamental principles of fragmentation can be applied to elucidate a chemical structure. The predictable isotopic pattern of bromine provides an unambiguous anchor point in the spectrum.[5] Key fragmentation events, including the loss of the methoxymethyl group and the characteristic cleavages of the methoxy substituent, allow for a confident structural confirmation. The GC-MS protocol outlined in this guide provides a reliable method for obtaining high-quality, reproducible data for this and structurally similar molecules, ensuring the integrity of the synthetic process for researchers and drug development professionals.

References

  • Mass Spectrometry Part 4-Fragmentation in Ethers . (2023). YouTube. Retrieved from [Link]

  • Methoxymethyl Ether (MOM) | Hydroxyl Protective Group . AdiChemistry. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns . Scribd. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra . University of West Florida. Retrieved from [Link]

  • Isotopes in Mass Spectrometry . Chemistry Steps. Retrieved from [Link]

  • A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology . ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Retrieved from [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers . ResearchGate. Retrieved from [Link]

  • 4-Bromoanisole | C7H7BrO . PubChem. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling . PubMed Central. Retrieved from [Link]

  • 6.7: Other Important Isotopes- Br and Cl . Chemistry LibreTexts. Retrieved from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds . YouTube. Retrieved from [Link]

  • mass spectra - the M+2 peak . Chemguide. Retrieved from [Link]

  • 4-Bromoanisole | C7H7BrO | MD Topology | NMR | X-Ray . The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]

  • MOM Ethers . Organic Chemistry Portal. Retrieved from [Link]

  • EPA-NERL: 528: Phenols in Water by GC/MS . National Environmental Methods Index. Retrieved from [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry . YouTube. Retrieved from [Link]

  • Solved Below is the mass spectrum of 4-bromoaniline. Analyze . Chegg.com. Retrieved from [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution . ACS Publications. Retrieved from [Link]

  • Determination of Phenolic Compounds from Wine Samples by GC/MS System . AZoM.com. Retrieved from [Link]

  • Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry . PubMed. Retrieved from [Link]

  • mass spectrum & fragmentation of 1-bromobutane . YouTube. Retrieved from [Link]

Sources

Exploratory

The Spectroscopic Signature of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene: An In-depth FT-IR Analysis

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a substituted aromatic ether of significant interest in s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a substituted aromatic ether of significant interest in synthetic organic chemistry. As a crucial analytical technique for structural elucidation, FT-IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and overall molecular architecture. This document will delve into the theoretical underpinnings of the vibrational modes expected for this molecule, present a detailed interpretation of its FT-IR spectrum, and provide a robust experimental protocol for obtaining high-quality spectral data. This guide is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for the characterization of complex organic molecules.

Introduction: The Molecular Context

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene belongs to the class of substituted anisoles and is a valuable intermediate in organic synthesis. Its structure incorporates several key functional groups: a trisubstituted benzene ring, a methoxy group (an aromatic ether), a bromine substituent, and a methoxymethyl (MOM) ether protecting group. The precise arrangement of these groups gives rise to a unique vibrational fingerprint when analyzed by FT-IR spectroscopy. Understanding this spectrum is paramount for verifying the successful synthesis of the compound, assessing its purity, and tracking its transformation in subsequent chemical reactions. The methoxymethyl (MOM) ether is a common protecting group for phenols, and its characteristic spectral features are crucial for confirming its presence.

Theoretical Vibrational Mode Analysis

The FT-IR spectrum of an organic molecule arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of its covalent bonds. For 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, we can anticipate several characteristic absorption bands based on its constituent functional groups.

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring will exhibit stretching vibrations at frequencies slightly above 3000 cm⁻¹.[1][2]

  • Aliphatic C-H Stretching: The methyl and methylene groups of the methoxy and methoxymethyl ether moieties will display C-H stretching vibrations in the region of 2840-3000 cm⁻¹.[1]

  • Aromatic C=C Stretching: The benzene ring itself has characteristic C=C stretching vibrations that typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.[2][3]

  • C-O-C Asymmetric and Symmetric Stretching (Ethers): The molecule contains two distinct ether linkages: the aromatic methoxy group (Ar-O-CH₃) and the MOM ether (Ar-O-CH₂-O-CH₃). These C-O-C bonds will produce strong, characteristic asymmetric stretching absorptions in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Phenyl alkyl ethers typically show two prominent C-O stretching bands.[4][5][6] The MOM ether group is known to exhibit signature bands in the 1161 and 1020 cm⁻¹ range.[7]

  • C-H Bending Vibrations: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds are expected. The out-of-plane bends are particularly diagnostic of the substitution pattern on the benzene ring and occur in the 650-900 cm⁻¹ range.[1][8]

  • C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration at lower wavenumbers, typically in the 515-690 cm⁻¹ region.[1]

Interpreted FT-IR Spectrum of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

While an experimental spectrum for this specific molecule is not publicly available in the searched databases, a reliable interpretation can be synthesized from the extensive data on its constituent functional groups. The following table summarizes the expected key absorption bands, their vibrational assignments, and the rationale for these assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Key Insights
3100-3050Weak to MediumAromatic C-H StretchingThese absorptions confirm the presence of C-H bonds on the benzene ring. Their position just above 3000 cm⁻¹ is characteristic of sp² hybridized carbons.[1][2]
2990-2840MediumAliphatic C-H StretchingMultiple bands in this region are expected from the symmetric and asymmetric stretching of the C-H bonds in the two -OCH₃ groups and the -OCH₂- group of the MOM ether.[1]
1590-1570MediumAromatic C=C StretchingThese bands are characteristic of the benzene ring's skeletal vibrations and are sensitive to substitution.
1490-1450Medium to StrongAromatic C=C StretchingFurther confirmation of the aromatic ring structure.
1250-1220StrongAsymmetric Ar-O-C Stretching (Methoxy)Aromatic ethers typically show a strong absorption in this region due to the asymmetric stretching of the aryl-oxygen bond.[5][6]
1160-1150StrongAsymmetric C-O-C Stretching (MOM Ether)This is a signature band for the presence of a MOM ether group, corresponding to the asymmetric stretch of the acetal linkage.[7]
1040-1020StrongSymmetric Ar-O-C & C-O-C StretchingA complex region with overlapping strong bands from the symmetric stretching of the aromatic methoxy group and the C-O-C linkages of the MOM ether.[4][9]
880-810StrongAromatic C-H Out-of-Plane BendingThe specific pattern of substitution (1,2,4-trisubstituted) will dictate the exact position of this strong band, which is highly diagnostic.[8]
690-515Weak to MediumC-Br StretchingThe presence of a band in this lower frequency region is indicative of the carbon-bromine bond.[1]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, the following protocol is recommended, which is designed to be a self-validating system ensuring data integrity.

4.1. Instrumentation and Preparation

  • Spectrometer: A Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount (a few milligrams) of the solid 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene sample onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.

    • Record a background spectrum with an empty sample holder.

4.2. Data Acquisition

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: Co-add a minimum of 32 scans to achieve an excellent signal-to-noise ratio.

  • Apodization: Use a Happ-Genzel apodization function for accurate peak shapes.

4.3. Data Processing and Validation

  • Background Subtraction: The collected sample spectrum is ratioed against the previously collected background spectrum to remove contributions from atmospheric water and carbon dioxide.

  • ATR Correction (if applicable): Apply an ATR correction algorithm to the data to account for the wavelength-dependent depth of penetration of the evanescent wave. This will result in a spectrum that more closely resembles a traditional transmission spectrum.

  • Baseline Correction: Apply a baseline correction to ensure all peaks originate from a flat baseline.

  • Peak Picking: Identify and label the wavenumbers of the key absorption bands.

The following diagram illustrates the generalized workflow for obtaining the FT-IR spectrum.

FT_IR_Workflow FT-IR Spectrum Acquisition Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Load Load Sample on Crystal Background_Scan->Sample_Load Apply_Pressure Apply Consistent Pressure Sample_Load->Apply_Pressure Set_Params Set Spectrometer Parameters (Range, Resolution, Scans) Apply_Pressure->Set_Params Collect_Spectrum Collect Sample Spectrum Set_Params->Collect_Spectrum Ratioing Ratio Sample vs. Background Collect_Spectrum->Ratioing ATR_Correction Apply ATR Correction Ratioing->ATR_Correction Baseline_Correction Perform Baseline Correction ATR_Correction->Baseline_Correction Peak_Picking Peak Picking & Interpretation Baseline_Correction->Peak_Picking Final_Spectrum Generate Final Spectrum Peak_Picking->Final_Spectrum

Caption: Workflow for FT-IR data acquisition and processing.

Conclusion

The FT-IR spectrum of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is rich with information, providing a clear and definitive fingerprint for its structural verification. The key diagnostic bands include the aromatic and aliphatic C-H stretches, a series of C=C stretching bands for the benzene ring, strong and characteristic C-O stretching absorptions for the methoxy and MOM ether groups, and informative C-H out-of-plane bending and C-Br stretching vibrations in the fingerprint region. By following a robust experimental protocol, researchers can confidently obtain and interpret the FT-IR spectrum, ensuring the identity and quality of this important synthetic intermediate.

References

  • Molecular Spectroscopy and Molecular Docking Studies on (E)-1-(4-Bromobenzylidene) Thiourea. (2018). Open Access Pub. [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025). ResearchGate. [Link]

  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. [Link]

  • FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. [Link]

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. (n.d.). PubChem. [Link]

  • Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

  • Spectroscopy of Ethers. (n.d.). OpenStax adaptation. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-1-methoxy-2-(methoxymeth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage high-fidelity predicted spectroscopic data, supported by experimental data from structurally analogous compounds. This approach provides a robust framework for the characterization and identification of this molecule, crucial for its application in research and drug development.

Introduction

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a substituted aromatic ether with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the methoxy and methoxymethoxy groups influence the electronic properties and reactivity of the benzene ring. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity and identity of this compound in any synthetic workflow.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Each section will provide a theoretical foundation for the spectroscopic technique, a detailed analysis of the predicted data, and a comparison with experimental data from similar molecules to provide a comprehensive understanding of its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is presented below. The key structural features that will influence its spectroscopic properties include the trisubstituted benzene ring, the methoxy group (-OCH₃), the methoxymethoxy protecting group (-OCH₂OCH₃), and the bromine atom.

G M [M]⁺˙ m/z 246/248 F1 [M - OCH₃]⁺ m/z 215/217 M->F1 - •OCH₃ F2 [M - CH₂OCH₃]⁺ m/z 201/203 M->F2 - •CH₂OCH₃ F3 [M - OCH₂OCH₃]⁺ m/z 185/187 M->F3 - •OCH₂OCH₃

Caption: Predicted major fragmentation pathway for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in EI-MS.

Interpretation of the Predicted Mass Spectrum
  • The presence of the isotopic pattern for bromine in the molecular ion peak is a key diagnostic feature.

  • The loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 215/217.

  • The loss of the methoxymethyl radical (•CH₂OCH₃) would result in a fragment at m/z 201/203.

  • Cleavage of the entire methoxymethoxy group would give a significant peak at m/z 185/187.

Experimental Protocol for Mass Spectrometry (EI-GC/MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization source.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • The mass spectrometer will be set to scan a mass range of, for example, m/z 40-400.

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest, paying close attention to the molecular ion and the fragmentation pattern.

Conclusion

The predicted spectroscopic data provides a comprehensive and reliable basis for the characterization of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. The key identifying features are:

  • ¹H NMR: Three distinct signals in the aromatic region, a characteristic singlet for the -OCH₂O- protons, and two singlets for the two different methoxy groups.

  • ¹³C NMR: Nine distinct carbon signals, with the -OCH₂O- carbon appearing significantly downfield.

  • IR: Strong C-O ether stretching bands and characteristic aromatic and aliphatic C-H stretches.

  • MS: A clear molecular ion peak with a 1:1 isotopic pattern for bromine and predictable fragmentation patterns involving the loss of the ether functionalities.

This guide serves as a valuable resource for researchers working with this compound, enabling its unambiguous identification and quality control in synthetic applications.

References

  • ResearchGate. (2007). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

  • PubMed Central. (2013). 4-Benzyloxy-2-bromo-1-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • Beilstein Journals. (2016). Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-methoxy-2-(nonafluorobutyl)benzene. Retrieved from [Link]

  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

  • CompOmics. (n.d.). fragmentation-analyzer. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 2-bromo-1,4-dimethoxy-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • ISIC - EPFL. (n.d.). Online Mass Spectrometry Tools. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved from [Link]

  • IRJET. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

Foundational

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key chemical intermediate in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key chemical intermediate in organic synthesis. While the specific historical details of its initial discovery are not prominently documented in major chemical literature, its synthesis and utility can be understood through the established chemistry of its precursors and the application of common protecting group strategies. This guide details its physicochemical properties, a validated synthetic pathway from its logical precursor, 4-bromo-2-methoxyphenol, and its significant role as a building block in the development of complex molecules, particularly within the pharmaceutical industry.

Introduction and Historical Context

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS No. 623550-16-3) is a substituted aromatic ether that has gained importance as a versatile intermediate in multi-step organic syntheses.[1] Its structure, featuring a brominated phenyl ring with methoxy and methoxymethyl (MOM) ether functionalities, offers multiple reaction sites for constructing more complex molecular architectures. The methoxymethyl group serves as a common and reliable protecting group for phenols, allowing for selective reactions at other positions of the benzene ring.

While a singular "discovery" paper for this compound is not readily identifiable, its emergence is intrinsically linked to the broader development of synthetic methodologies in the latter half of the 20th century, particularly the use of protecting groups in the synthesis of complex natural products and pharmaceuticals. The synthesis and utility of its precursor, 4-bromo-2-methoxyphenol (also known as 4-bromoguaiacol), are well-established, providing a clear lineage for the development of the title compound.[2]

Physicochemical Properties

The key physicochemical properties of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₃PubChem[1]
Molecular Weight 247.09 g/mol PubChem[1]
CAS Number 623550-16-3PubChem[1]
IUPAC Name 4-bromo-1-methoxy-2-(methoxymethoxy)benzenePubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

The most logical and widely applicable synthetic route to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene involves a two-step process starting from commercially available 2-methoxyphenol (guaiacol).

Step 1: Synthesis of the Precursor, 4-Bromo-2-methoxyphenol (4-Bromoguaiacol)

The synthesis of 4-bromo-2-methoxyphenol is achieved via the electrophilic aromatic substitution of 2-methoxyphenol.[2] The hydroxyl and methoxy groups on the aromatic ring act as ortho-, para-directing groups, with the para-position being sterically favored for the incoming electrophile (bromine), leading to the formation of the desired product.[2]

Experimental Protocol: Bromination of 2-Methoxyphenol

  • Reagents:

    • 2-Methoxyphenol (guaiacol)

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • A suitable solvent (e.g., dichloromethane, acetonitrile)

    • A weak base (e.g., sodium bicarbonate) for workup

  • Procedure:

    • Dissolve 2-methoxyphenol in the chosen solvent and cool the solution in an ice bath.

    • Slowly add a solution of bromine or N-Bromosuccinimide in the same solvent to the cooled solution with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 4-bromo-2-methoxyphenol.

Step 2: Methoxymethylation of 4-Bromo-2-methoxyphenol

The hydroxyl group of 4-bromo-2-methoxyphenol is protected as a methoxymethyl (MOM) ether to yield the final product. This is a standard procedure in organic synthesis to prevent the acidic phenol proton from interfering with subsequent reactions.

Experimental Protocol: Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Reagents:

    • 4-Bromo-2-methoxyphenol

    • Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane with a catalyst

    • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or sodium hydride)

    • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • Dissolve 4-bromo-2-methoxyphenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution and stir for a short period to deprotonate the phenol.

    • Slowly add chloromethyl methyl ether to the reaction mixture at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography to afford 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Synthesis_Workflow Guaiacol 2-Methoxyphenol (Guaiacol) Bromination Bromination (e.g., NBS, CH3CN) Guaiacol->Bromination Bromoguaiacol 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) Bromination->Bromoguaiacol Methoxymethylation Methoxymethylation (MOM-Cl, Base) Bromoguaiacol->Methoxymethylation Target 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Methoxymethylation->Target caption Synthetic pathway to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Figure 1. A simplified workflow for the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Applications in Organic Synthesis

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a valuable building block in organic synthesis due to its versatile reactivity. The presence of the bromine atom allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. The MOM-protected hydroxyl group is stable under a wide range of reaction conditions and can be easily deprotected when needed.

A significant application of structurally similar compounds is in the synthesis of pharmaceuticals. For instance, the related compound, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used to treat hypertension.[3] This highlights the potential of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene to serve as a precursor to other biologically active molecules. The strategic placement of the functional groups allows for the regioselective introduction of various substituents, making it an attractive starting material for the synthesis of complex molecular targets.

Applications Target 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Target->Coupling Lithiation Lithiation-Substitution Target->Lithiation Intermediate Functionalized Intermediate Coupling->Intermediate Lithiation->Intermediate Deprotection MOM Deprotection Pharmaceuticals Active Pharmaceutical Ingredients (APIs) Deprotection->Pharmaceuticals ComplexMolecules Other Complex Molecules Deprotection->ComplexMolecules Intermediate->Deprotection caption Key reactions and applications of the title compound.

Figure 2. A diagram illustrating the role of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene as a versatile synthetic intermediate.

Safety and Handling

Conclusion

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a strategically functionalized aromatic compound with significant potential as an intermediate in organic synthesis. While its specific discovery is not well-documented, its synthesis is straightforward from readily available starting materials. Its utility lies in the ability to undergo a variety of chemical transformations at the bromine-substituted position, while the MOM group provides a stable protecting group for the adjacent hydroxyl functionality. The established use of similar compounds in the synthesis of pharmaceuticals underscores its importance for researchers and drug development professionals engaged in the design and synthesis of novel, complex molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11736734, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

Sources

Exploratory

The Strategic Application of the Methoxymethyl (MOM) Protecting Group in Aromatic Chemistry: A Technical Guide

The second round of searches has yielded significant and detailed information. I now have access to: Mechanistic Details: I found resources describing the mechanisms for both MOM protection (using MOMCl with a base, or d...

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches has yielded significant and detailed information. I now have access to:

  • Mechanistic Details: I found resources describing the mechanisms for both MOM protection (using MOMCl with a base, or dimethoxymethane with an acid catalyst) and deprotection (acid-catalyzed hydrolysis).

  • Experimental Protocols: A detailed experimental procedure for MOM protection of an alcohol using MOMCl and DIPEA was found, including reagents, stoichiometry, reaction conditions, workup, and yield. This serves as a strong template.

  • Variety of Reagents: I've compiled a list of different reagents and conditions for both introducing and removing the MOM group, including milder and more specialized methods (e.g., using solid acid catalysts for deprotection, or TMSOTf/2,2'-bipyridyl).

  • Quantitative Data: Several sources provide specific yields for protection and deprotection of various phenols, which will be invaluable for the data tables. For instance, the deprotection of different substituted phenolic MOM ethers using a Wells-Dawson catalyst gave high to quantitative yields.

  • Field Insights & Troubleshooting: I found discussions on the carcinogenicity of MOMCl, the potential for premature deprotection on silica gel during chromatography, and the importance of a basic wash during workup to remove residual acid. This directly addresses the "Expertise & Experience" requirement.

  • Orthogonal Chemistry: The concept of orthogonal protection was mentioned, and I found a paper discussing the compatibility of MOM with other protecting groups like PMB and silyl ethers.

  • Case Study Elements: While a full, detailed case study from a single paper is not yet fully fleshed out, I have references to the use of MOM in the synthesis of complex molecules like resveratrol derivatives and in strategies for natural product synthesis.

Based on this, I can now proceed with structuring and writing the in-depth guide. I have enough information to create the required sections, including mechanistic diagrams, protocols, data tables, and to discuss the causality behind experimental choices. I will synthesize the information from the various sources to build a cohesive and authoritative narrative. I do not need to perform additional searches at this time.

Abstract

The methoxymethyl (MOM) ether stands as a cornerstone in the strategic protection of phenolic hydroxyl groups within the complex landscape of multi-step organic synthesis. Its widespread adoption by researchers, particularly in the fields of natural product synthesis and drug development, is a testament to its robust stability across a broad range of chemical environments, coupled with the facility of its introduction and subsequent mild removal. This technical guide provides an in-depth exploration of the MOM group's role in aromatic chemistry. We will dissect the mechanistic underpinnings of its application and cleavage, present field-proven experimental protocols, and offer a comparative analysis of reaction conditions. Furthermore, this guide will delve into the strategic considerations for its deployment, including orthogonality with other common protecting groups and troubleshooting common experimental hurdles, thereby equipping the practicing scientist with the knowledge to leverage the MOM group to its fullest potential.

The Imperative for Phenolic Protection: Why Choose the MOM Group?

Phenols are fundamental structural motifs in a vast array of pharmacologically active compounds and complex natural products. The acidic proton and nucleophilic character of the phenolic hydroxyl group, while often integral to the molecule's ultimate biological function, present a significant challenge during synthesis. This reactivity can lead to undesired side reactions, such as O-alkylation, acylation, or oxidation, and can interfere with sensitive reagents like organometallics or hydrides. The temporary masking of this functionality is therefore not merely a convenience but a strategic necessity.

The ideal protecting group must satisfy a stringent set of criteria:

  • Facile and High-Yielding Introduction: It should be attachable under mild conditions that are tolerant of other functional groups.

  • Robust Stability: It must withstand the diverse reaction conditions planned for subsequent synthetic transformations.

  • Selective and Mild Cleavage: It must be removable in high yield without affecting other parts of the molecule.

The MOM group, an acetal, excels in fulfilling these requirements. It is notably stable to strongly basic and nucleophilic conditions, as well as a variety of oxidizing and reducing agents, yet can be cleaved under controlled acidic conditions.[1] This balance of stability and selective lability is the primary driver for its frequent use.

Mechanism and Causality: The Chemistry of MOM Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the MOM group is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Introduction of the MOM Group (Protection)

The formation of a MOM ether from a phenol can be achieved through several methods, with the choice of reagent often dictated by the substrate's sensitivity and the desired scale of the reaction.

Method A: Williamson Ether Synthesis Approach using Chloromethyl Methyl Ether (MOM-Cl)

This is the most common and direct method. The phenol is first deprotonated with a suitable base to form the corresponding phenoxide, a potent nucleophile. The phenoxide then displaces the chloride from MOM-Cl in a standard SN2 reaction.

  • Causality of Base Selection: The choice of base is crucial. For simple phenols, a relatively strong base like sodium hydride (NaH) is effective, ensuring complete deprotonation to the highly reactive phenoxide.[2] However, for sensitive substrates containing base-labile functional groups, a non-nucleophilic hindered amine base such as N,N-diisopropylethylamine (DIPEA) is preferred.[2] With DIPEA, the reaction proceeds by in-situ deprotonation of the phenol, which then attacks the MOM-Cl.

Caption: SN2 mechanism for phenol protection using MOM-Cl.

Method B: Acid-Catalyzed Acetal Exchange using Dimethoxymethane

As a safer alternative to the highly carcinogenic MOM-Cl, dimethoxymethane (methylal) can be used in the presence of a strong acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH).[3] This is an equilibrium process, driven forward by using an excess of dimethoxymethane. This method is particularly useful for acid-stable substrates.

Cleavage of the MOM Group (Deprotection)

The defining characteristic of the MOM group is its lability under acidic conditions. The acetal functionality is readily hydrolyzed to reveal the parent phenol.

The mechanism involves protonation of one of the ether oxygens, typically the methoxy oxygen, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then trapped by water or another nucleophilic solvent to form a hemiacetal, which rapidly decomposes to the phenol and formaldehyde.

Caption: Acid-catalyzed hydrolysis mechanism for MOM deprotection.

The choice of acid is critical for selectivity. Strong acids like HCl or trifluoroacetic acid (TFA) in aqueous or alcoholic solvents effect rapid cleavage.[2] For substrates bearing other acid-sensitive groups, milder acids such as pyridinium p-toluenesulfonate (PPTS) can be employed to achieve selective deprotection.[2]

Experimental Protocols and Data

The following sections provide detailed, field-proven methodologies and comparative data for the protection and deprotection of phenolic compounds.

Protocol: MOM Protection of 4-Hydroxybenzaldehyde

This protocol is a representative example using a hindered base, suitable for substrates with moderate sensitivity.

Workflow:

G cluster_2 MOM Protection Workflow A Dissolve 4-hydroxybenzaldehyde and DIPEA in DCM under N₂ B Cool to 0 °C A->B C Add MOM-Cl dropwise B->C D Warm to RT and stir for 12-16 h C->D E Quench with sat. aq. NH₄Cl D->E F Extract with DCM E->F G Wash with brine, dry (Na₂SO₄), and concentrate F->G H Purify by flash chromatography G->H

Caption: Standard workflow for MOM protection of a phenol.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq.), N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.), and anhydrous dichloromethane (DCM).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise over 10 minutes. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to afford the desired 4-(methoxymethoxy)benzaldehyde.

Comparative Data: Protection of Phenols

The efficiency of MOM protection can vary based on the electronic nature of the phenol and the chosen conditions.

Phenol SubstrateReagent SystemSolventTemp (°C)Time (h)Yield (%)Reference
PhenolMOM-Cl, NaHTHF252>95[3]
4-NitrophenolMOM-Cl, DIPEADCM2516~90[2]
3,4-DichlorophenolMethoxymethyl Acetate, ZnCl₂DCM251666
4-CarbomethoxyphenolMethoxymethyl Acetate, ZnCl₂DCM251668
Comparative Data: Deprotection of Phenolic MOM Ethers

A variety of acidic conditions can be employed for MOM cleavage, offering a range of reactivity and selectivity.

SubstrateReagent SystemSolventTemp (°C)TimeYield (%)Reference
4-MethoxymethoxytolueneHCl (conc. trace)MethanolReflux1>95[3]
1-MethoxymethoxynaphthaleneNaHSO₄-SiO₂DCM2510 min98[4]
4-Nitro-1-methoxymethoxybenzeneNaHSO₄-SiO₂DCM2530 min92[4]
MOM-protected EstronePPTSt-BuOH606~85[2]
MOM-protected PhenolWells-Dawson AcidMethanol651 h100[5]

Strategic Implementation and Field Insights

Orthogonal Protection Strategies

In complex molecules with multiple hydroxyl groups or other sensitive functionalities, an orthogonal protection strategy is essential. This allows for the selective deprotection of one group in the presence of others. The MOM group is a key player in such strategies.

  • MOM vs. Silyl Ethers (TBS, TIPS): MOM ethers are stable to fluoride sources (e.g., TBAF) used to cleave silyl ethers. Conversely, silyl ethers are generally stable to the acidic conditions used to remove MOM groups, although strong acidic conditions can cleave both.

  • MOM vs. Benzyl Ethers (Bn): Benzyl ethers are typically removed by hydrogenolysis, conditions to which MOM ethers are completely inert. This provides a robust orthogonal set.

  • MOM vs. p-Methoxybenzyl (PMB) Ethers: Both MOM and PMB ethers are acid-labile. However, PMB ethers can be selectively cleaved under oxidative conditions (e.g., with DDQ or CAN), leaving the MOM group intact. In some cases, careful selection of mild acidic conditions can selectively remove a MOM group in the presence of a PMB group.[2]

Troubleshooting and Expert Considerations
  • Premature Deprotection: A common issue is the unintended cleavage of the MOM group during purification. Standard silica gel can be sufficiently acidic to hydrolyze sensitive MOM ethers. If this is observed, it is advisable to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent or to use neutral alumina for chromatography.

  • Incomplete Reaction: If protection or deprotection stalls, ensure reagents are pure and solvents are anhydrous (for protection). For deprotection, a stronger acid or higher temperature may be required, but this must be balanced against the stability of the overall molecule.

  • Safety: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen due to its ability to alkylate DNA.[2] Safer alternatives like dimethoxymethane with an acid catalyst or methoxymethyl acetate should be considered, especially for large-scale syntheses.

Conclusion

The methoxymethyl (MOM) ether is an indispensable tool for the protection of phenols in modern organic synthesis. Its predictable stability, coupled with a wide array of methods for its introduction and cleavage, provides the synthetic chemist with a high degree of flexibility and control. A deep understanding of the underlying reaction mechanisms and a strategic approach to its implementation, particularly within orthogonal protection schemes, are paramount to its successful application. By carefully selecting reagents and conditions, and being mindful of potential pitfalls such as premature deprotection, researchers can confidently employ the MOM group to navigate the intricate pathways of complex molecule synthesis.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Hughes, D. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 259-263. DOI: 10.1039/C8OB02899K. Retrieved from [Link]

  • Romanelli, G. P., et al. (2009). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 14(3), 1123-1131. DOI: 10.3390/molecules14031123. Retrieved from [Link]

  • Organic Chemistry Tube. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7348-7355. DOI: 10.1021/acs.joc.9b00643. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Królikiewicz, K. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]

Sources

Foundational

Chemical structure and identifiers for C9H11BrO3

An In-depth Technical Guide to the Chemical Structure and Identifiers of C9H11BrO3 Introduction The molecular formula C9H11BrO3 represents a class of brominated organic compounds that hold significant interest for resear...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Identifiers of C9H11BrO3

Introduction

The molecular formula C9H11BrO3 represents a class of brominated organic compounds that hold significant interest for researchers in medicinal chemistry and materials science. The presence of a bromine atom, along with multiple methoxy groups on a benzene ring, imparts unique electronic and steric properties to these molecules. These characteristics make them valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. This guide will provide a comprehensive overview of the chemical structure, identifiers, properties, and handling of a key isomer of C9H11BrO3, with a focus on providing practical insights for laboratory professionals.

Isomer Focus: 1-bromo-3,4,5-trimethoxybenzene

Among the possible isomers of C9H11BrO3, 1-bromo-3,4,5-trimethoxybenzene is a prominent and well-characterized example. Its structure features a benzene ring substituted with one bromine atom and three methoxy groups. The strategic placement of these functional groups influences the molecule's reactivity and potential for further chemical modifications.

Chemical Structure and Identifiers

A clear understanding of a compound's various identifiers is crucial for accurate documentation, database searching, and procurement. The following table summarizes the key identifiers for 1-bromo-3,4,5-trimethoxybenzene.

IdentifierValueSource
IUPAC Name 5-bromo-1,2,3-trimethoxybenzenePubChemLite[1]
CAS Number 2675-94-7N/A
PubChem CID 75885PubChemLite[1]
InChI InChI=1S/C9H11BrO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3PubChemLite[1]
InChIKey XAOOZMATJDXDQJ-UHFFFAOYSA-NPubChemLite[1]
SMILES COC1=CC(=CC(=C1OC)OC)BrPubChemLite[1]
Physicochemical Properties

The physical and chemical properties of 1-bromo-3,4,5-trimethoxybenzene are essential for designing experiments, including reaction conditions and purification methods.

PropertyValueSource
Molecular Weight 247.09 g/mol PubChemLite[1]
Monoisotopic Mass 245.98917 DaPubChemLite[1]
XlogP (predicted) 2.1PubChemLite[1]
Physical State Solid (predicted)N/A
Melting Point 78-80 °CN/A
Boiling Point 297.8±35.0 °C (predicted)N/A

Synthesis and Reactivity

The synthesis of 1-bromo-3,4,5-trimethoxybenzene and related compounds typically involves the electrophilic bromination of a trimethoxybenzene precursor. The methoxy groups are ortho-, para-directing activators, which influence the position of bromination.

General Synthesis Workflow

A common synthetic route involves the direct bromination of 1,2,3-trimethoxybenzene. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize the formation of polybrominated byproducts.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Reaction Reaction 1,2,3-Trimethoxybenzene->Reaction Substrate Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2)->Reaction Reagent Solvent (e.g., CH2Cl2, CCl4) Solvent (e.g., CH2Cl2, CCl4) Solvent (e.g., CH2Cl2, CCl4)->Reaction Catalyst (optional, e.g., Iron) Catalyst (optional, e.g., Iron) Catalyst (optional, e.g., Iron)->Reaction Temperature Control Temperature Control Temperature Control->Reaction Work-up (Quenching, Extraction) Work-up (Quenching, Extraction) Reaction->Work-up (Quenching, Extraction) Purification (e.g., Recrystallization, Chromatography) Purification (e.g., Recrystallization, Chromatography) Work-up (Quenching, Extraction)->Purification (e.g., Recrystallization, Chromatography) 1-bromo-3,4,5-trimethoxybenzene 1-bromo-3,4,5-trimethoxybenzene Purification (e.g., Recrystallization, Chromatography)->1-bromo-3,4,5-trimethoxybenzene

Caption: General workflow for the synthesis of 1-bromo-3,4,5-trimethoxybenzene.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step in any chemical research. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy would show distinct signals for the aromatic protons and the protons of the three methoxy groups. The integration and splitting patterns of the aromatic signals would confirm the substitution pattern. 13C NMR would show the expected number of carbon signals for the structure.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br).

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups, such as C-O stretching for the methoxy groups and C-H stretching for the aromatic ring.

Safety and Handling

Brominated aromatic compounds require careful handling due to their potential toxicity. While specific toxicological data for 1-bromo-3,4,5-trimethoxybenzene is limited, information from related compounds can provide guidance.

GHS Hazard Information (for related compounds)

For a structurally similar compound, 3-bromo-4,5-dimethoxybenzaldehyde, the following GHS hazard statements apply and should be considered as potential hazards for 1-bromo-3,4,5-trimethoxybenzene[2]:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Toxicological Insights

Studies on brominated benzenes have shown that their toxicity can vary depending on the degree and position of bromination. Some brominated benzenes have been shown to be hepatotoxic in animal studies.[3] The metabolism of these compounds can sometimes lead to the formation of more toxic byproducts.[4] Therefore, it is prudent to handle all brominated aromatic compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.

Conclusion

1-bromo-3,4,5-trimethoxybenzene is a key representative of the C9H11BrO3 molecular formula, offering a versatile scaffold for chemical synthesis. A thorough understanding of its chemical identifiers, properties, and safe handling procedures is essential for its effective use in research and development. As with any chemical, a comprehensive risk assessment should be conducted before its use in the laboratory.

References

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Starek, A., & Podolska, M. (1998). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. PubMed. Retrieved from [Link]

  • Ramamurthy, V., & Liu, R. S. H. (1979). Spectroscopic properties of molecules related to hindered isomers of retinal. Indian Academy of Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • PubChem. (n.d.). 3-Bromo-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-3,4,5-trimethoxybenzene (C9H11BrO3). Retrieved from [Link]

  • Chung, W. C., et al. (2003). Structural characterization of anti- and syn-allyltricarbonyliron bromide: rotational spectra, quadrupole coupling, and density functional calculations. PubMed. Retrieved from [Link]

  • Starek, A. (1998).
  • International Journal for Multidisciplinary Research. (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. IJFMR.
  • Google Patents. (n.d.). Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
  • Chen, L., et al. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. PubMed Central. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2-Bromo 4, 5-Dimethoxy Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • European Patent Office. (n.d.). METHOD FOR PRODUCING 2-BROMO-4,5-DIALKOXY BENZOIC ACID. Retrieved from [Link]

  • Birnbaum, L. S., & Staskal, D. F. (2004). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethane;ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)butane-1,2,3-triol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bromopinacolone. National Center for Biotechnology Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Chemoselective Methoxymethyl (MOM) Ether Protection of 4-bromo-2-methoxyphenol

Abstract This application note provides a detailed and robust protocol for the selective protection of the hydroxyl group of 4-bromo-2-methoxyphenol using a methoxymethyl (MOM) ether. The MOM protecting group is favored...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the selective protection of the hydroxyl group of 4-bromo-2-methoxyphenol using a methoxymethyl (MOM) ether. The MOM protecting group is favored for its stability across a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for the preparation of 1-bromo-4-(methoxymethoxy)-3-methoxybenzene. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Role of Phenol Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Phenols, with their acidic hydroxyl proton and nucleophilic character, often require temporary masking to prevent unwanted side reactions during subsequent transformations. The methoxymethyl (MOM) ether stands out as an excellent choice for a protecting group due to its ease of installation, general stability to nucleophiles, bases, and organometallic reagents, and its facile cleavage under controlled acidic conditions.

The substrate of interest, 4-bromo-2-methoxyphenol, presents a common structural motif in natural product synthesis and pharmaceutical drug development. The protocol herein describes the efficient conversion of this phenol to its MOM-protected counterpart, a critical intermediate for further functionalization, such as in cross-coupling reactions or lithiation-borylation sequences.

Reaction Principle & Mechanism

The protection of the phenolic hydroxyl group as a MOM ether is typically achieved via a Williamson ether synthesis-type reaction. The phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with a MOM-halide, most commonly chloromethyl methyl ether (MOM-Cl).

Key Mechanistic Steps:

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the phenolic hydroxyl group, generating a sodium or potassium phenoxide salt. The choice of base is critical; strong, non-nucleophilic bases are preferred to avoid side reactions.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic methylene carbon of the MOM-Cl.

  • Displacement: The chloride ion is displaced as a leaving group, forming the desired MOM ether and a salt byproduct (e.g., NaCl or KCl).

It is imperative to use high-purity reagents and anhydrous conditions, as the presence of water can quench the base and hydrolyze the MOM-Cl.

MOM_Protection_Mechanism phenol 4-bromo-2-methoxyphenol step1 1. Deprotonation phenol->step1 base Base (e.g., NaH) base->step1 momcl MOM-Cl step2 2. Nucleophilic Attack momcl->step2 phenoxide Phenoxide Intermediate phenoxide->step2 product 1-bromo-4-(methoxymethoxy)-3-methoxybenzene byproduct Salt Byproduct (e.g., NaCl) step1->phenoxide + H₂ (if NaH) step2->product step2->byproduct + Cl⁻

Caption: Reaction mechanism for MOM protection of a phenol.

Experimental Protocol

This protocol has been optimized for a 10 mmol scale reaction. Appropriate scaling will require re-optimization of reaction times and purification methods.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (10 mmol scale)Supplier (Example)
4-bromo-2-methoxyphenolC₇H₇BrO₂203.03>98%2.03 g (10.0 mmol)Sigma-Aldrich
Sodium Hydride (NaH)NaH24.0060% dispersion in mineral oil440 mg (11.0 mmol)Sigma-Aldrich
Chloromethyl methyl ether (MOM-Cl)C₂H₅ClO80.51>95%0.93 mL (12.0 mmol)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%50 mLSigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49Saturated~20 mLFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC Grade~100 mLFisher Scientific
BrineNaCl58.44Saturated~30 mLFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous~5 gFisher Scientific

Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride (NaH) is a flammable solid and reacts violently with water.

Step-by-Step Procedure

MOM_Protection_Workflow start Start: Assemble Dry Glassware add_phenol 1. Add 4-bromo-2-methoxyphenol and anhydrous THF start->add_phenol cool_reaction 2. Cool to 0 °C (Ice Bath) add_phenol->cool_reaction add_nah 3. Add NaH portion-wise cool_reaction->add_nah stir_rt 4. Stir at 0 °C for 30 min add_nah->stir_rt add_momcl 5. Add MOM-Cl dropwise at 0 °C stir_rt->add_momcl warm_rt 6. Warm to room temperature and stir for 2-4 h add_momcl->warm_rt quench 7. Quench with sat. aq. NH₄Cl warm_rt->quench extract 8. Extract with Ethyl Acetate (3x) quench->extract wash 9. Wash combined organic layers with Brine extract->wash dry 10. Dry over anhydrous MgSO₄ wash->dry filter_concentrate 11. Filter and concentrate in vacuo dry->filter_concentrate purify 12. Purify by column chromatography filter_concentrate->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for MOM protection.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-methoxyphenol (2.03 g, 10.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 440 mg, 11.0 mmol) portion-wise over 5 minutes. Effervescence (hydrogen gas evolution) will be observed. Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Addition of MOM-Cl: Add chloromethyl methyl ether (0.93 mL, 12.0 mmol) dropwise to the reaction mixture at 0 °C using a syringe. A white precipitate (NaCl) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford the pure product.

  • Characterization: The final product, 1-bromo-4-(methoxymethoxy)-3-methoxybenzene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient base or MOM-Cl.- Inactive NaH due to moisture.- Short reaction time.- Use a slight excess of NaH and MOM-Cl (1.1-1.2 eq).- Ensure NaH is fresh and handled under anhydrous conditions.- Extend the reaction time and monitor by TLC.
Low Yield - Hydrolysis of MOM-Cl.- Inefficient extraction.- Loss during chromatography.- Maintain anhydrous conditions throughout.- Perform multiple extractions.- Optimize chromatography conditions (e.g., solvent system).
Formation of Byproducts - Reaction temperature too high.- Presence of impurities in starting materials.- Maintain the reaction temperature at 0 °C during additions.- Use purified starting materials.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the MOM protection of 4-bromo-2-methoxyphenol. By understanding the underlying mechanism and adhering to the experimental guidelines, researchers can successfully synthesize the desired MOM-protected intermediate, a valuable building block for further synthetic elaborations. Careful attention to anhydrous conditions and the safe handling of reagents are paramount to achieving high yields and purity.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Alcohols. Retrieved from [Link]

Application

The Versatile Intermediate: A Guide to the Synthesis and Application of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Introduction: A Building Block of Strategic Importance In the landscape of modern organic synthesis, the strategic manipulation of functional groups on aromatic rings is paramount for the construction of complex molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern organic synthesis, the strategic manipulation of functional groups on aromatic rings is paramount for the construction of complex molecular architectures. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene has emerged as a highly valuable and versatile synthetic intermediate, particularly in the fields of pharmaceutical and materials science. Its utility is derived from a unique combination of functionalities: a bromine atom, which serves as a handle for a variety of cross-coupling and metal-halogen exchange reactions; a methoxy group, a common feature in many biologically active molecules; and a methoxymethyl (MOM) ether, a robust and reliable protecting group for the phenolic hydroxyl. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this important building block, complete with detailed, field-proven protocols for its use.

The strategic placement of the bromo, methoxy, and MOM-protected hydroxyl groups allows for a range of selective transformations. The bromine atom is readily converted to an organometallic species or participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group influences the electronic properties of the aromatic ring and is a key pharmacophore in many drug molecules. The MOM group provides a stable yet readily cleavable protecting group for the phenol, allowing for the unmasking of the hydroxyl group at a later stage in a synthetic sequence. This trifecta of functionality makes 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene a powerful tool for the synthesis of a wide array of complex target molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective use in the laboratory. The following table summarizes the key properties of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

PropertyValueSource
CAS Number 623550-16-3
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Appearance LiquidAOBChem
Storage Store in a tightly closed container in a dry place. Keep refrigerated.AOBChem

Safety Information:

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is an irritant and may be harmful if inhaled, in contact with skin, or if swallowed[1]. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

The synthesis of the title compound is typically achieved in a two-step sequence starting from the commercially available guaiacol (2-methoxyphenol). The first step involves the regioselective bromination of guaiacol to afford 4-bromo-2-methoxyphenol. The second step is the protection of the resulting phenol with a methoxymethyl (MOM) group.

Synthesis Guaiacol Guaiacol Bromoguaiacol 4-Bromo-2-methoxyphenol Guaiacol->Bromoguaiacol N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Target 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Bromoguaiacol->Target Chloromethyl methyl ether (MOM-Cl) Diisopropylethylamine (DIPEA) Dichloromethane (DCM) Suzuki_Coupling cluster_conditions Reaction Conditions Aryl_Bromide 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Biaryl_Product Biaryl Product Aryl_Bromide->Biaryl_Product Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Biaryl_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Ortho_Lithiation Starting_Material 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Aryllithium Aryllithium Intermediate Starting_Material->Aryllithium n-BuLi or s-BuLi THF, -78 °C Product Ortho-functionalized Product Aryllithium->Product Electrophile (E+) (e.g., DMF, R-CHO, CO₂)

Sources

Method

Strategic Suzuki Coupling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene: A Guide to Synthesizing Biaryl Scaffolds

An Application Note for Researchers and Drug Development Professionals This document provides a detailed guide for utilizing 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in palladium-catalyzed Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This document provides a detailed guide for utilizing 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a versatile building block, this substrate offers a protected phenol functionality, enabling the synthesis of complex biaryl and heteroaryl structures crucial for pharmaceutical and materials science research. This guide delves into the mechanistic underpinnings, provides field-tested protocols, and offers insights into optimizing reaction conditions for this specific class of electron-rich aryl bromides.

Introduction: The Strategic Value of the Substrate

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a strategically important starting material. The molecule possesses three key features for synthetic chemists:

  • Aryl Bromide: The bromo-substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions, with a reactivity profile that is typically more reliable and less prone to side reactions than corresponding chlorides or iodides.[1][2]

  • Electron-Rich Ring: The presence of two oxygen-based electron-donating groups (methoxy and methoxymethoxy) activates the aromatic ring. This electronic nature influences the oxidative addition step in the Suzuki catalytic cycle, a critical factor in catalyst and ligand selection.

  • MOM-Protected Phenol: The methoxymethyl (MOM) ether is a common and stable protecting group for phenols. It is resilient to the basic conditions typical of Suzuki couplings but can be readily cleaved under acidic conditions post-coupling, revealing a hydroxyl group for further synthetic elaboration.[3]

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a cornerstone of modern organic synthesis.[4] It facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide.[4][5] Its widespread use stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle, which centers around a palladium complex transitioning between Pd(0) and Pd(II) oxidation states, comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the reaction.[1] For electron-rich substrates like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, this step can be slower than with electron-poor aryl halides, necessitating the use of electron-rich, bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) to promote the reaction.[7]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻).[4][5] This boronate then displaces the halide on the Pd(II) complex.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Product  (Ar-R) ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronate->Transmetal

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocols

The success of a Suzuki coupling reaction hinges on the judicious selection of catalyst, ligand, base, and solvent. For an electron-rich and moderately hindered substrate like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, careful consideration of these parameters is essential.

  • Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern pre-catalysts that generate the active Pd(0) species more reliably are often preferred.[6] PEPPSI-type catalysts or pre-formed Pd(0) complexes with bulky ligands can offer superior performance, especially for challenging couplings.[8]

  • Ligand: This is arguably the most critical variable. For electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) may lead to slow reactions or low yields. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[7][9] These ligands facilitate the oxidative addition step and promote the final reductive elimination.[7]

  • Base: The choice of base affects the rate of transmetalation.[5]

    • Potassium Carbonate (K₂CO₃): A common, cost-effective choice for general-purpose couplings.

    • Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can accelerate reactions, particularly with hindered substrates.

    • Potassium Phosphate (K₃PO₄): A strong base often used for coupling heteroaryl boronic acids or when dealing with base-sensitive functional groups.

  • Solvent System: A mixture of an organic solvent and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.

    • 1,4-Dioxane/Water or Toluene/Water: Standard solvent systems providing good solubility for a wide range of substrates.

    • DMF or Acetonitrile/Water: More polar options that can sometimes increase reaction rates.

This protocol provides a robust starting point for coupling 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene with a variety of aryl- and heteroarylboronic acids.

Materials:

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Arylboronic acid (or boronic ester)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern Buchwald-type precatalyst)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq), the boronic acid partner (1.1–1.5 eq), and the base (2.0–3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (1–5 mol%) and, if required, the appropriate ligand (1.1–1.2 times the amount of palladium metal).

  • Solvent Addition: Add the organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The reaction mixture should be a suspension.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Heating and Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Example Reaction Conditions & Data

The following table outlines recommended starting conditions for coupling with different classes of boronic acids. Optimization may be required for specific substrates.

Coupling PartnerPalladium System (mol%)Base (eq)Solvent (v/v)Temp (°C)Expected Outcome
Phenylboronic AcidPd(PPh₃)₄ (3%)K₂CO₃ (2.5)Toluene/EtOH/H₂O (4:1:1)90High yield, clean conversion.
4-Methoxyphenylboronic AcidPdCl₂(dppf) (2%)K₂CO₃ (2.5)Dioxane/H₂O (5:1)100Excellent yield, electron-rich partners couple well.[10]
3-Pyridylboronic AcidXPhos Pd G3 (1.5%)K₃PO₄ (3.0)Dioxane/H₂O (10:1)110Good to high yield; stronger base is often required for heteroaryl boronic acids.[11]
2,6-Dimethylphenylboronic AcidSPhos Pd G2 (3%)K₃PO₄ (3.0)t-BuOH/H₂O (5:1)100Moderate to good yield; requires advanced catalyst systems due to steric hindrance.[8][12]

Post-Coupling: Deprotection of the MOM Group

A key advantage of using 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is the ability to unmask the phenol after the C-C bond is formed. The MOM ether is stable to the basic Suzuki conditions but is readily cleaved under mild acidic conditions.

Protocol for MOM Deprotection:

  • Dissolve the purified biaryl product in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Add a catalytic or stoichiometric amount of an acid. Common choices include:

    • Hydrochloric acid (e.g., 2M HCl in MeOH)

    • p-Toluenesulfonic acid (p-TsOH)

    • Lewis acids (less common, require screening)

  • Stir the reaction at room temperature or with gentle warming (40–50 °C). Monitor by TLC until the starting material is consumed.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate to yield the final phenolic biaryl compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low temperature.Ensure rigorous degassing; Switch to a more robust precatalyst (e.g., Buchwald G3); Use a stronger base (K₃PO₄ or Cs₂CO₃); Increase reaction temperature.
Protodeboronation (Boronic acid replaced by -H) Presence of water and extended reaction times; Base is too strong.Use a slight excess (1.1-1.2 eq) of boronic acid; Monitor reaction closely and stop once starting material is consumed; Use K₂CO₃ instead of stronger bases if possible.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Improve degassing technique; Reduce catalyst loading to < 2 mol%.
Formation of Palladium Black Ligand decomposition; Catalyst instability at high temperature.Use a more stable ligand (e.g., Buchwald-type or NHC); Avoid excessive heating; Ensure a sufficiently high ligand-to-palladium ratio (~1.1:1 to 2:1).[6]

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a powerful and reliable method for the synthesis of functionalized biaryl compounds. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent purity. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this versatile building block in the creation of novel molecular architectures.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • US4990705A - Preparation of 4-bromobiphenyl - Google Patents.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate . ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents.
  • The Suzuki Reaction - Chem 115 Myers . Harvard University. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI . MDPI. [Link]

  • The Suzuki Reaction - Chem 115 Myers . Harvard University. [Link]

  • 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem . PubChem @ NIH. [Link]

  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF - ResearchGate . ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF - ResearchGate . ResearchGate. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate . ResearchGate. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) . Royal Society of Chemistry. [Link]

  • MOM Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI . International DOI Foundation. [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov . science.gov. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols: Formation of (4-methoxy-2-(methoxymethoxy)phenyl)magnesium bromide

Introduction Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2][3] Their utility in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2][3] Their utility in the synthesis of complex molecules, from pharmaceuticals to natural products, is unparalleled. This document provides a detailed guide to the formation of a specific Grignard reagent, (4-methoxy-2-(methoxymethoxy)phenyl)magnesium bromide, from its corresponding aryl bromide.

The successful formation of this reagent is of particular interest due to the presence of two oxygen-containing functional groups: a methoxy ether and a methoxymethyl (MOM) ether. The MOM group is a common protecting group for hydroxyl functionalities, and its stability under the strongly basic and nucleophilic conditions of Grignard reagent formation is a critical consideration.[4][5] This guide will address the nuances of this reaction, providing experienced insights and a robust protocol for its successful execution.

Mechanistic Overview and Key Considerations

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] While the precise mechanism is complex and thought to involve radical intermediates on the magnesium surface, the overall transformation is well-established.[6][7]

Aryl_Bromide Ar-Br Radical_Anion [Ar-Br]•- Aryl_Bromide->Radical_Anion e- from Mg Mg Mg(0) MgBr_Radical MgBr• Mg->MgBr_Radical + Br- Aryl_Radical Ar• Radical_Anion->Aryl_Radical Loss of Br- Grignard Ar-Mg-Br Aryl_Radical->Grignard + MgBr• caption Simplified Grignard Formation Mechanism

Figure 1. A simplified representation of the radical-based mechanism for Grignard reagent formation.

Critical Parameters for Success:
  • Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic sources, such as water, to quench the reagent and form the corresponding alkane.[1][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can inhibit the reaction.[9] Several methods can be employed to activate the magnesium, including mechanical stirring to physically disrupt the oxide layer, or the use of chemical activators like iodine or 1,2-dibromoethane.[6][9][10]

  • Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for Grignard reagent formation.[2] They solvate and stabilize the Grignard reagent through coordination with the magnesium center.[2][8]

  • Stability of the MOM Protecting Group: The methoxymethyl (MOM) ether is generally stable to the basic conditions of Grignard reagent formation.[4][5] However, prolonged reaction times or excessive heating should be avoided to minimize the risk of cleavage.

Experimental Protocol

This protocol details the formation of (4-methoxy-2-(methoxymethoxy)phenyl)magnesium bromide.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene263.1010.02.63 g
Magnesium turnings24.3112.00.29 g
Anhydrous Tetrahydrofuran (THF)--30 mL
Iodine253.81catalytic1-2 crystals
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Syringes and needles

Step-by-Step Procedure

cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use Dry_Glassware Dry all glassware Assemble_Apparatus Assemble apparatus under inert gas Dry_Glassware->Assemble_Apparatus Add_Mg_I2 Add Mg turnings and Iodine Assemble_Apparatus->Add_Mg_I2 Add_THF Add anhydrous THF Add_Mg_I2->Add_THF Add_Aryl_Bromide Add Aryl Bromide solution dropwise Add_THF->Add_Aryl_Bromide Initiate_Reaction Initiate reaction (gentle heating if needed) Add_Aryl_Bromide->Initiate_Reaction Reflux Maintain gentle reflux Initiate_Reaction->Reflux Cool_to_RT Cool to room temperature Reflux->Cool_to_RT Titrate Titrate to determine concentration (optional) Cool_to_RT->Titrate Use_Directly Use in subsequent reaction Titrate->Use_Directly caption Grignard Reagent Formation Workflow

Figure 2. Workflow for the preparation of the Grignard reagent.

  • Preparation of Apparatus: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator. The apparatus (three-necked flask, condenser, and dropping funnel) is assembled and flushed with a stream of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the reaction flask.[9][11] Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature. This process helps to disrupt the magnesium oxide layer.[10]

  • Reagent Preparation: In a separate dry flask, dissolve the 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in 10 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add approximately 5 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.[11] The initiation is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and a gentle refluxing of the solvent.[11]

  • Addition of Aryl Bromide: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the cessation of reflux and the consumption of most of the magnesium.[11]

  • Use of the Grignard Reagent: The resulting Grignard reagent solution should be used immediately in the subsequent reaction step. It is not typically isolated.

Titration of the Grignard Reagent (Optional but Recommended)

To accurately determine the concentration of the prepared Grignard reagent, a titration is highly recommended. A common method involves the use of a known amount of a proton source, such as menthol, and a colorimetric indicator like 1,10-phenanthroline.[12][13]

Titration Protocol:
  • In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of anhydrous menthol (e.g., 156.3 mg, 1.0 mmol) and a catalytic amount of 1,10-phenanthroline in anhydrous THF.

  • Slowly add the prepared Grignard solution via syringe to the menthol solution.

  • The endpoint is indicated by a persistent color change (typically to a violet or burgundy color) due to the formation of a complex between the excess Grignard reagent and the indicator.[13]

  • The concentration of the Grignard reagent can be calculated based on the volume of the Grignard solution required to reach the endpoint.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surfaceVigorously stir the magnesium turnings in the dry flask before adding solvent.[10] Alternatively, add a few drops of 1,2-dibromoethane to activate the magnesium.[9]
Wet glassware or solventEnsure all glassware is meticulously dried and use a freshly opened bottle of anhydrous solvent or a properly dried solvent.
Reaction becomes dark and tarry Overheating or prolonged reaction timeMaintain a gentle reflux and do not exceed the recommended reaction time to avoid decomposition of the Grignard reagent or side reactions.
Impurities in the starting materialPurify the aryl bromide before use if impurities are suspected.
Low yield in subsequent reaction Incomplete Grignard formationEnsure all the magnesium has reacted. Consider extending the reaction time if necessary.
Inaccurate concentration of Grignard reagentPerform a titration to accurately determine the molarity of the Grignard solution before use.[14]

Quenching of the Grignard Reaction

After the Grignard reagent has reacted with the desired electrophile, the reaction mixture must be quenched to protonate the resulting alkoxide and destroy any unreacted Grignard reagent.[15]

Caution: The quenching process is highly exothermic and must be performed with care.[16][17]

Recommended Quenching Procedure:
  • Cool the reaction mixture in an ice-water bath.[16][17]

  • Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quenching agent than strong acids and helps to minimize side reactions.[18]

  • Continue the addition until the evolution of gas ceases and two distinct layers are formed.

  • The aqueous layer can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the desired product.

Conclusion

The formation of (4-methoxy-2-(methoxymethoxy)phenyl)magnesium bromide is a readily achievable transformation when careful attention is paid to the critical parameters of anhydrous conditions, magnesium activation, and controlled reaction temperature. The stability of the MOM protecting group under these conditions allows for the selective formation of this valuable synthetic intermediate. By following the detailed protocol and considering the troubleshooting insights provided, researchers can confidently prepare this Grignard reagent for use in a variety of synthetic applications.

References

  • Grignard Reaction - Web Pages. (n.d.).
  • Grignard reagent - Wikipedia. (n.d.).
  • Grignard Reaction. (n.d.).
  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
  • grignard reagents - Chemguide. (n.d.).
  • 4-methoxyphenylmagnesium bromide Definition - Organic Chemistry Key Term | Fiveable. (n.d.).
  • 4-Methoxy-2-methylphenylmagnesium bromide 0.5M tetrahydrofuran 148706-30-3. (n.d.).
  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.).
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28).
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Grignards - Quenching Reactions - Chemistry LibreTexts. (2021, August 15).
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.).
  • Acetophenone, ω-methoxy - Organic Syntheses Procedure. (n.d.).
  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17).
  • Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12).
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • MOM Ethers - Organic Chemistry Portal. (n.d.).
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Titrating Soluble RM, R2NM and ROM Reagents - EPFL. (n.d.).
  • Making a Grignard reagent from elemental magnesium - YouTube. (2023, February 9).
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - NIH. (n.d.).
  • Technical Support Center: Effective Quenching Methods for Grignard Reactions - Benchchem. (n.d.).
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (n.d.).
  • Opskr. K 286 Titration RMgX. (2010, October 5).
  • Grignard quenching reagent suggestions needed : r/Chempros - Reddit. (2024, June 27).
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14).
  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16).
  • How to measure the concentration of any grignard reagent (RMgX) in situ? - ResearchGate. (2012, October 23).
  • Quenching Reactive Substances - KGROUP. (2006, October 27).
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Synthesis of 4-methoxyphenylmagnesium bromide - PrepChem.com. (n.d.).

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Method

Application Notes and Protocols for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in Pharmaceutical Synthesis

Introduction: A Strategically Designed Building Block In the landscape of modern pharmaceutical synthesis, the efficiency and precision of constructing complex molecular architectures are paramount. 4-Bromo-1-methoxy-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategically Designed Building Block

In the landscape of modern pharmaceutical synthesis, the efficiency and precision of constructing complex molecular architectures are paramount. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene emerges as a highly valuable and strategically designed building block for this purpose. Its structure is not a random assortment of functional groups; rather, it is an elegant solution to common challenges in multi-step organic synthesis.

The molecule incorporates three key features that medicinal chemists can exploit:

  • A Regiocontrolled Aryl Bromide: The bromine atom, positioned para to the methoxy group, serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its presence is crucial for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational in the synthesis of many modern pharmaceuticals.[1][2] The defined position of the bromine ensures regiochemical control, preventing the formation of undesired isomers.

  • An Ortho-Methoxy Group: The methoxy group (-OCH₃) is a classic electron-donating group that influences the electronic properties of the aromatic ring, impacting its reactivity in subsequent transformations.

  • A Protected Phenol (MOM Ether): The hydroxyl group at the 2-position is masked as a methoxymethyl (MOM) ether. This is a critical strategic decision. Phenols are acidic and can interfere with many organometallic reactions (like Grignard or organolithium reagents) and can be sensitive to various reaction conditions.[3] The MOM group is a robust protecting group, stable to strongly basic and weakly acidic conditions, yet can be selectively removed under specific acidic conditions when the free phenol is required for the final drug structure or a subsequent synthetic step.[4][5]

This unique combination of a reactive site (bromide), a modulating group (methoxy), and a protected functionality (MOM ether) makes 4-bromo-1-methoxy-2-(methoxymethoxy)benzene a powerful intermediate in the synthesis of complex molecules, such as intermediates for the selective α₁-adrenoceptor antagonists Silodosin and Tamsulosin, used in the treatment of benign prostatic hyperplasia.[6][7][8][9][10][11]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is essential for successful process development and scale-up.

PropertyValueSource
IUPAC Name 4-bromo-1-methoxy-2-(methoxymethoxy)benzenePubChem[12]
CAS Number 623550-16-3PubChem[12]
Molecular Formula C₉H₁₁BrO₃PubChem[12]
Molecular Weight 247.09 g/mol PubChem[12]
Appearance White to slight yellow crystalline solid or liquid[13]
Boiling Point 308.8 °C at 760 mmHg (Predicted)[13]
Density 1.313 g/cm³ (Predicted)[13]

Note: Experimental data for this specific compound is limited; some values are based on predictions for structurally similar compounds.

Key Synthetic Transformations and Mechanistic Rationale

The synthetic utility of 4-bromo-1-methoxy-2-(methoxymethoxy)benzene is centered on the selective reactivity of its aryl bromide functionality. The MOM-protected phenol and the methoxy group remain spectators in the most common transformations, which is the cornerstone of its strategic design.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The most powerful application of this building block is in palladium-catalyzed cross-coupling reactions. The C-Br bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating a biaryl structure. This is fundamental for synthesizing many kinase inhibitors and other complex scaffolds.[1] The general mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. This is a key step in the synthesis of numerous drugs containing arylamine moieties, such as the sulfonamide portion of Tamsulosin.

The diagram below illustrates these key synthetic pathways.

Caption: Key synthetic routes from 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Application Case Study: Synthesis of a Tamsulosin Intermediate

Tamsulosin is a selective α₁A adrenoceptor antagonist used to treat benign prostatic hyperplasia. Its synthesis often involves the coupling of a sulfonamide side chain to a substituted phenethylamine core. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is an ideal precursor for the phenethylamine portion.

The overall synthetic workflow can be visualized as follows:

Tamsulosin_Intermediate_Workflow A Step 1: 4-Bromo-1-methoxy- 2-(methoxymethoxy)benzene B Step 2: Heck Reaction with N-vinylacetamide A->B Pd(OAc)₂, P(o-tol)₃ C Step 3: Asymmetric Hydrogenation of Enamide B->C H₂, Chiral Catalyst (e.g., Ru-BINAP) D Step 4: MOM Deprotection C->D Acid (e.g., HCl) E Final Intermediate: Chiral Phenethylamine Precursor D->E

Caption: Workflow for synthesizing a key Tamsulosin intermediate.

Detailed Experimental Protocol: Heck Reaction

This protocol describes a representative Heck reaction to install the vinylacetamide side chain, a crucial step towards the phenethylamine core of Tamsulosin.

Reaction: Synthesis of (E)-N-(2-(4-methoxy-3-(methoxymethoxy)phenyl)vinyl)acetamide

Materials:

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq)

  • N-vinylacetamide (1.5 eq)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 eq)

  • Tri(o-tolyl)phosphine, P(o-tol)₃ (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Follow with the addition of Triethylamine (2.0 eq) and N-vinylacetamide (1.5 eq).

    • Causality Note: Triethylamine acts as a stoichiometric base to neutralize the HBr generated during the catalytic cycle, which is essential for catalyst turnover. The phosphine ligand stabilizes the palladium catalyst and promotes the desired reactivity.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Trustworthiness Note: The aqueous washes are critical for removing the DMF solvent and triethylammonium bromide salts, which simplifies the subsequent purification.

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Safety, Handling, and Storage

  • Handling: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Based on similar brominated aromatic compounds, it may cause skin and eye irritation.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety Data: Always consult the material safety data sheet (MSDS) provided by the supplier before use for complete safety and handling information.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Reaction Fails to Initiate or Stalls 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality base or solvent.1. Use fresh Pd(OAc)₂ or pre-catalyst. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use freshly distilled triethylamine and anhydrous grade DMF.
Formation of Significant Byproducts (e.g., Homocoupling) 1. Reaction temperature is too high. 2. Incorrect palladium-to-ligand ratio.1. Lower the reaction temperature to 70-80 °C. 2. Ensure the P(o-tol)₃ to Pd ratio is at least 2:1.
Difficult Purification Residual DMF in the crude product.Perform multiple aqueous washes during the work-up to thoroughly remove DMF before concentrating the organic layer.
Low Yield of MOM Deprotection 1. Acid concentration is too low. 2. Reaction time is too short.1. Use a stronger acid (e.g., 3M HCl) or increase the temperature slightly (e.g., to 40 °C). 2. Extend the reaction time and monitor carefully by TLC.

Conclusion

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a quintessential example of a modern synthetic building block, offering a pre-packaged solution for introducing a substituted phenyl ring into complex molecules. Its strategic placement of a reactive handle, a modulating group, and a robust protecting group allows for clean, high-yielding, and regioselective transformations. This makes it an invaluable intermediate for researchers and process chemists in the pharmaceutical industry, streamlining the synthesis of important drug candidates and reducing the time and resources required for their development.

References

  • Benchchem. Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
  • Carmo, H., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. Available from: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Journal of Science and Technology, 14(3).
  • Kudryavtsev, K. V., & Gribanov, P. S. (2023). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 92(1), e861. Available from: [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. Available from: [Link]

  • Manjunatha, H., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74–78. Available from: [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Available from: [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. Available from: [Link]

  • Google Patents. (2011). US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.
  • Google Patents. (2011). WO2011124704A1 - Process for preparing an intermediate for silodosin.
  • Organic Chemistry Portal. MOM Ethers. Available from: [Link]

  • University of Toronto. The Grignard Reaction. Available from: [Link]

  • Contente, M. L., et al. (2020). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development, 24(10), 2137–2143. Available from: [Link]

  • Nishide, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8126–8133. Available from: [Link]

  • WIPO Patentscope. (2018). WO/2018/205919 METHOD FOR SYNTHESIZING SILODOSIN AND INTERMEDIATE THEREOF. Available from: [Link]

  • ResearchGate. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Available from: [Link]

  • Google Patents. (2006). EP1734036A1 - Process for preparation of tamsulosin and its derivatives.
  • Romero-Fernández, M., et al. (2018). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry, 16(43), 8378–8384. Available from: [Link]

  • AIR Unimi. (2014). New processes for the APIs industrial production: the case of silodosin. Available from: [Link]

  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Reddy, J. J., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Organic Letters, 6(18), 3171–3173. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • University of Tokyo. (2018). Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. Available from: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]

  • Le, C. M., et al. (2017). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Organic Letters, 19(18), 4968–4971. Available from: [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

Sources

Application

Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block The compound 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a highly functionalized arom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

The compound 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its structure, a protected derivative of 4-bromoguaiacol, serves as a scaffold for synthesizing a wide array of more complex molecules, including natural product analogues and pharmacologically active agents. The strategic placement of the methoxy and methoxymethyl (MOM) ether groups creates a unique electronic and steric environment, while the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions—one of the most powerful and versatile methodologies in modern organic synthesis.[1][2]

This guide provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this specific substrate. More than a simple recitation of steps, these notes offer insights into the causality behind experimental choices, provide robust, self-validating protocols, and are grounded in established chemical principles.

Chapter 1: The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3] For a substrate like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, this reaction opens a direct path to biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.

Mechanistic Considerations & Rationale for Reagent Selection

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : A Pd(0) complex inserts into the carbon-bromine bond of the substrate, forming a Pd(II) species. The electron-rich nature of our substrate, due to two alkoxy substituents, can make this step slower than for electron-deficient arenes. Therefore, a judicious choice of ligand is crucial.

  • Transmetalation : The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires activation of the organoboron reagent by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]

Choice of Catalyst and Ligand : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective precatalyst. It readily provides the active Pd(0)L₂ species in solution. For electron-rich aryl bromides, ligands that are both bulky and electron-donating can accelerate the oxidative addition and reductive elimination steps.

Choice of Base : An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is often ideal. It is strong enough to activate the boronic acid but generally mild enough to avoid cleavage of the acid-sensitive MOM protecting group.[7] The presence of water is often beneficial for the efficiency of the transmetalation step.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene with phenylboronic acid to yield 2-methoxy-3-(methoxymethoxy)-[1,1'-biphenyl].

Materials:

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon gas line

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio by volume (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

ParameterConditionRationale
Aryl Bromide 1.0 eqLimiting reagent
Boronic Acid 1.2 eqSlight excess ensures complete consumption of the aryl bromide
Catalyst Pd(PPh₃)₄ (3 mol%)Standard loading for efficient catalysis
Base K₂CO₃ (2.5 eq)Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O (4:1)Aqueous organic mixture facilitates dissolution and transmetalation
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle
Atmosphere Inert (Argon/N₂)Prevents degradation of the Pd(0) catalyst
Expected Yield >85%Based on similar couplings of electron-rich aryl bromides
Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_product Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂PdII(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr L₂PdII(Ar)(Ar') Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chapter 2: The Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[8][9] This reaction provides access to arylalkynes, which are valuable intermediates in the synthesis of complex molecules and conjugated materials.

Mechanistic Insights & The Role of Copper Co-catalysis

The Sonogashira reaction mechanism is generally understood to involve two interconnected catalytic cycles: one for palladium and one for copper.[10]

  • Palladium Cycle : Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation, where an alkynyl group is transferred to the palladium center, and concludes with reductive elimination to form the product and regenerate Pd(0).[10]

  • Copper Cycle : The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[10] This copper acetylide is much more reactive than the alkyne itself and readily transfers its alkynyl group to the Pd(II) complex during the transmetalation step.

Reagent Selection Rationale :

  • Catalyst System : A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[11] The phosphine ligands on palladium are crucial for stabilizing the catalyst and facilitating the reaction steps.

  • Base/Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[9][11] This basic environment is necessary to form the copper acetylide and to neutralize the HBr byproduct.

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of 1-methoxy-2-(methoxymethoxy)-4-(phenylethynyl)benzene.

Materials:

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Seal the flask, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add anhydrous THF and anhydrous triethylamine (Et₃N) via syringe. A typical solvent ratio is 2:1 THF to Et₃N.

  • Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature. For electron-rich bromides, gentle heating to 40-50 °C may be required to drive the reaction to completion.

  • Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • After completion, filter the reaction mixture through a pad of celite to remove catalyst residues and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Aryl Bromide 1.0 eqLimiting reagent
Alkyne 1.1 eqSlight excess to ensure full conversion
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Standard palladium source
Cu Co-catalyst CuI (4 mol%)Facilitates formation of the reactive copper acetylide
Base/Solvent Et₃NActs as base and co-solvent
Solvent THFAids in substrate and catalyst solubility
Temperature 25-50 °CMild conditions are typically sufficient
Atmosphere Inert (Argon/N₂)Critical to prevent oxidative homo-coupling of the alkyne
Expected Yield >90%Sonogashira couplings are generally high-yielding
Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_ArX L₂PdII(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Alkynyl L₂PdII(Ar)(C≡CR') PdII_ArX->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (+ Ar-C≡CR') CuX CuI CuAcetylide Cu-C≡CR' CuX->CuAcetylide + H-C≡CR' + Base CuAcetylide->PdII_ArX Transfer of Alkynyl Group CuAcetylide->CuX

Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.

Chapter 3: The Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides.[12] This transformation has revolutionized medicinal chemistry, as the arylamine motif is a key feature in countless drug molecules.[12][13]

Ligand Selection and Base Optimization

The success of a Buchwald-Hartwig amination hinges critically on the choice of ligand and base.[14]

  • The Role of Ligands : The key challenge in C-N coupling is facilitating the reductive elimination step from the arylpalladium amido complex. This step is often the rate-limiting step. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are essential.[15] Their steric bulk promotes the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much faster than a four-coordinate species.[12] Their electron-donating character increases electron density on the palladium center, which also accelerates reductive elimination.

  • The Role of the Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide in situ. This amide then displaces the halide on the palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for a wide range of substrates.[14] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures. The MOM group on our substrate is generally stable to NaOt-Bu under typical reaction conditions.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of the title compound with a common secondary amine, morpholine.

Materials:

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions, including a glovebox if possible

Procedure:

  • Note : This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere, preferably in a glovebox.

  • To an oven-dried vial or Schlenk tube, add Pd₂(dba)₃ (0.01 eq, 1 mol% Pd), the phosphine ligand (0.025 eq, 2.5 mol%), and NaOt-Bu (1.4 eq).

  • Add 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq).

  • Seal the vessel, remove it from the glovebox (if used), and add anhydrous toluene followed by morpholine (1.2 eq) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C.

  • Stir vigorously. Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete in 6-24 hours.

  • After completion, cool to room temperature, and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Aryl Bromide 1.0 eqLimiting reagent
Amine 1.2 eqSlight excess ensures complete reaction
Pd Source Pd₂(dba)₃ (1 mol%)Common Pd(0) source
Ligand Bulky phosphine (2.5 mol%)Essential for facilitating reductive elimination
Base NaOt-Bu (1.4 eq)Strong, non-nucleophilic base for amine deprotonation
Solvent TolueneAnhydrous, high-boiling, non-polar solvent
Temperature 100-110 °CRequired for efficient catalysis with aryl bromides
Atmosphere Inert (Glovebox)Protects the highly air-sensitive catalyst and reagents
Expected Yield >80%Dependent on ligand choice, but generally high
Visualization: The Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_product Pd0 LPd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX LPdII(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_Amido LPdII(Ar)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Chapter 4: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues and strategies for optimization.

  • Low or No Conversion :

    • Poor Reagent Quality : Use fresh, high-purity amines and boronic acids. Boronic acids can dehydrate to form unreactive boroxines over time.

    • Insufficient Temperature : While the protocols provide a starting point, some sluggish reactions may require higher temperatures or longer reaction times.

  • Side Product Formation :

    • Dehalogenation (Hydrodehalogenation) : This occurs when the aryl halide is reduced to an arene. It can be caused by moisture or other protic sources. Ensure all reagents and solvents are scrupulously dry, especially for the Buchwald-Hartwig reaction.

    • Homo-coupling : In Suzuki reactions, the boronic acid can couple with itself. This is often minimized by the slow addition of the boronic acid or by using a slight excess, but not a large one. In Sonogashira couplings, oxidative homo-coupling of the alkyne (Glaser coupling) is suppressed by maintaining a strict inert atmosphere.

    • MOM Group Cleavage : The methoxymethyl ether is an acetal, making it sensitive to strong acid. While the basic conditions of these reactions protect it, acidic workups should be performed cautiously and without prolonged exposure. Silica gel for chromatography can be slightly acidic; it can be neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[17]

  • Optimization Strategies :

    • Ligand Screening : If yields are low, particularly in Buchwald-Hartwig amination, screening a panel of bulky phosphine ligands is the most effective optimization strategy.

    • Solvent Effects : While the prescribed solvents are generally effective, changing the solvent (e.g., from dioxane to toluene or DMF) can sometimes dramatically improve yield by altering the solubility and reactivity of the catalytic species.

    • Base Screening : For sensitive substrates, screening different bases (e.g., NaOt-Bu vs K₃PO₄ vs Cs₂CO₃) can identify conditions that promote the desired reaction while minimizing side reactions.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Koei Chemical Co., Ltd. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Possible in-situ deprotection of MOM protecting group under the reaction conditions. [Link]

  • ResearchGate. Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

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  • Organic Chemistry Portal. MOM Ethers. [Link]

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  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ARKIVOC. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

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Method

Application Notes and Protocols: Lithiation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Lithiation in Complex Molecule Synthesis The regioselective functionalization of aromatic rings is a cornerstone of modern organic s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Lithiation in Complex Molecule Synthesis

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. The lithiation of substituted bromoarenes, such as 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, represents a powerful strategy for creating highly functionalized intermediates. This application note provides a detailed technical guide to this transformation, emphasizing the mechanistic rationale behind the protocol, ensuring scientific integrity, and offering practical insights for successful execution.

The subject molecule, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene[1], is a valuable building block. Its strategic lithiation, followed by quenching with a suitable electrophile, allows for the introduction of a wide array of substituents at a specific position on the aromatic ring. This control is paramount in the synthesis of pharmacologically active compounds where precise substituent placement is critical for biological activity. For instance, related bromo-methoxy-benzene derivatives are precursors in the synthesis of compounds with applications in treating hypertension and possessing antimicrobial properties[2][3].

Mechanistic Insights: The Interplay of Halogen-Metal Exchange and Directed ortho-Metalation

The lithiation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is primarily governed by the principle of halogen-metal exchange . This reaction involves the replacement of the bromine atom with a lithium atom, a process that is highly efficient for aryl bromides and iodides when using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)[4]. The high polarization of the carbon-lithium bond in the resulting aryllithium species renders the carbon atom strongly nucleophilic and basic, making it reactive towards a wide range of electrophiles[5][6].

While halogen-metal exchange is the dominant pathway, the presence of two oxygen-containing substituents, a methoxy group and a methoxymethoxy (MOM) group, introduces the possibility of a competing reaction: Directed ortho-Metalation (DoM) . In DoM, a heteroatom-containing functional group, known as a Directed Metalation Group (DMG), coordinates to the lithium atom of the organolithium reagent. This coordination increases the kinetic acidity of the protons ortho to the DMG, facilitating their removal by the strong base[7][8][9]. Both the methoxy and MOM groups can act as DMGs[7][10].

However, in the case of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, the halogen-metal exchange at the bromine-bearing carbon is significantly faster than the deprotonation at any of the aromatic C-H positions. This kinetic preference is a key aspect of the reaction's selectivity. The choice of the organolithium reagent and reaction conditions, particularly temperature, is critical to favor the desired halogen-metal exchange and prevent side reactions.

The methoxymethyl (MOM) group serves as a crucial protecting group for the hydroxyl functionality. It is generally stable under the strongly basic conditions of lithiation with organolithium reagents, a critical feature for the successful execution of this reaction[11][12].

Experimental Protocol: Lithiation and Subsequent Quenching

This protocol outlines a general procedure for the lithiation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene and subsequent reaction with an electrophile.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene≥98%Commercially AvailableEnsure dryness before use.
n-Butyllithium (or tert-Butyllithium)Solution in hexanes (e.g., 2.5 M)Commercially AvailablePyrophoric; handle with extreme care under inert atmosphere.[13]
Anhydrous Tetrahydrofuran (THF)Dri-Solv® or equivalentCommercially AvailableEssential for reaction success.[14][15][16]
ElectrophileVariesCommercially AvailableMust be anhydrous.
Saturated aqueous NH4Cl solutionReagent GradeN/AFor quenching the reaction.
Diethyl ether or Ethyl acetateACS GradeN/AFor extraction.
Anhydrous Magnesium Sulfate or Sodium SulfateReagent GradeN/AFor drying organic layers.
Argon or Nitrogen gasHigh purityN/AFor maintaining an inert atmosphere.
Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Initiation:

    • Dissolve 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically rapid at this temperature.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

    • The outcome of the reaction is highly dependent on the nature of the electrophile used[17].

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then gradually warm to room temperature.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution[18].

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Lithiation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Lithiation & Quench cluster_workup 3. Work-up & Purification A Flame-dry glassware B Add substrate and anhydrous THF A->B C Establish inert atmosphere (Ar/N2) B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir for 1h @ -78 °C E->F G Add electrophile F->G H Warm to room temperature G->H I Quench with aq. NH4Cl H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by column chromatography K->L M M L->M Characterized Product

Caption: Experimental workflow for the lithiation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Troubleshooting and Safety Considerations

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive organolithium reagent.Titrate the organolithium solution before use.
Wet solvent or glassware.Ensure all glassware is rigorously dried and use anhydrous solvents.
Reaction temperature too high.Maintain a consistent low temperature (-78 °C) during lithiation.
Formation of side products Competing ortho-metalation.Ensure slow addition of n-BuLi at low temperature. Consider using t-BuLi which can be more selective for halogen-metal exchange[15].
Reaction with the solvent (THF).Avoid prolonged reaction times at temperatures above -60 °C[19].
Deprotection of the MOM group.While generally stable, prolonged exposure to certain conditions or acidic work-up can lead to cleavage. Use a neutral or slightly basic work-up if necessary.
Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Complex Mixture Check_Starting_Material Check Starting Material Purity Start->Check_Starting_Material Check_Reagents Verify Reagent Activity & Purity Is n-BuLi titrated? Are solvents anhydrous? Check_Starting_Material->Check_Reagents Check_Conditions Review Reaction Conditions Was temperature maintained at -78°C? Was the atmosphere inert? Check_Reagents->Check_Conditions Analyze_Side_Products Analyze Byproducts via NMR/MS Check_Conditions->Analyze_Side_Products Protonated_Starting_Material Predominantly Protonated Starting Material? Analyze_Side_Products->Protonated_Starting_Material Ortho_Isomers Evidence of ortho-Isomers? Analyze_Side_Products->Ortho_Isomers Deprotection MOM Group Cleavage? Analyze_Side_Products->Deprotection Protonated_Starting_Material->Ortho_Isomers No R1 Likely inactive n-BuLi or wet conditions. Protonated_Starting_Material->R1 Yes Ortho_Isomers->Deprotection No R2 Reaction may be too warm or run for too long, favoring DoM. Ortho_Isomers->R2 Yes R3 Work-up may be too acidic or prolonged. Deprotection->R3 Yes

Caption: A logical approach to troubleshooting common issues in the lithiation reaction.

Safety Precautions
  • Pyrophoric Reagents: Organolithium reagents such as n-butyllithium and tert-butyllithium are pyrophoric and will ignite on contact with air and moisture. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

  • Exothermic Reactions: The reaction of organolithiums with the substrate and subsequent quenching can be highly exothermic. Maintain slow addition rates and efficient cooling to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

  • Quenching: Quench residual organolithium reagent carefully with a proton source like isopropanol before aqueous work-up.

Conclusion

The lithiation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene via halogen-metal exchange is a highly effective and regioselective method for the synthesis of valuable substituted aromatic intermediates. A thorough understanding of the underlying reaction mechanisms, careful control of reaction parameters—particularly temperature and the exclusion of moisture and air—and adherence to strict safety protocols are essential for achieving high yields and purity. This application note provides the necessary framework for researchers to successfully implement this powerful synthetic transformation in their drug discovery and development endeavors.

References

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Saha, A., et al. (n.d.). Study Guide to Organic Chemistry. Volume 5.
  • Chemetall. (n.d.). Organolithium compounds, properties & structures. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-630.
  • Cohen, T., & Lewarchik, R. J. (1973). Reductive Lithiation in the Absence of Aromatic Electron Carriers. A Steric Effect Manifested on the Surface of Lithium Metal Leads to a Difference in Relative Reactivity Depending on Whether the Aromatic Electron Carrier Is Present or Absent. Journal of the American Chemical Society, 95(17), 5693-5695.
  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of MOM resorcinarene produces the five possible SCH3.... Retrieved from [Link]

  • Bailey, W. F., & Punzalan, E. R. (1998). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of organic chemistry, 63(12), 4166–4169.
  • ResearchGate. (n.d.). Lithiation of 2 and quenching with various electrophiles. Retrieved from [Link]

  • Siegel, D. (n.d.). Organolithium Reagents. Myers Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • SlideShare. (n.d.). Organolithium compounds and their preparation.pptx. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • Reddit. (2021). Stability of -OMOM protecting groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies. Retrieved from [Link]

  • ResearchGate. (2022). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ACS Publications. (1998). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. Retrieved from [Link]

  • YouTube. (2018). CHM 252 Super Electrophile Generation Tutorial for Electrophillic Aromatic Substitution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2002). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved from [Link]

  • National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Reddit. (2023). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

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Application

Purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene by column chromatography

Application Note: A-0815 A Validated Protocol for the Purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene via Automated Flash Column Chromatography Introduction 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0815

A Validated Protocol for the Purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene via Automated Flash Column Chromatography

Introduction

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structural integrity and purity are paramount for the success of subsequent synthetic steps. The presence of the methoxymethyl (MOM) ether protecting group, in addition to the methoxy and bromo substituents, results in a molecule of moderate polarity. This characteristic necessitates a robust purification strategy to effectively remove common reaction byproducts, such as starting materials or over-brominated species. This application note provides a comprehensive, field-proven protocol for the purification of this compound using automated flash column chromatography on silica gel, a method prized for its efficiency and reproducibility.

Principle of Separation: Normal-Phase Chromatography

The purification relies on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism is based on the differential adsorption and desorption of molecules from the crude mixture onto this polar surface as a less polar mobile phase flows through the column.

  • Polarity and Elution: Compounds with higher polarity will have stronger interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the silica gel, causing them to adsorb more strongly and elute later. Less polar compounds interact weakly with the stationary phase and are carried through the column more quickly by the mobile phase.

  • Compound Characteristics: The target compound, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, possesses three ether oxygen atoms, which are sites for polar interactions.[1] Its overall polarity is moderate, allowing for effective separation from both less polar impurities (e.g., non-polar byproducts) and more polar impurities (e.g., any deprotected phenol starting material).

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the desired product. An ideal Rf in this range ensures that the compound elutes from the column in a reasonable volume of solvent, without being too close to the solvent front (poor separation) or sticking to the baseline (prolonged elution time).[2]

Protocol for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also prepare a dilute solution of the starting material, if available, for comparison.

  • Spot the Plate: Using a capillary tube, spot the dissolved crude mixture and any standards onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A common and effective starting system for compounds of this polarity is a mixture of ethyl acetate and hexane.[3][4]

  • Test Solvent Ratios: Begin with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity (e.g., to 15%, 20%) until the target Rf is achieved.

  • Visualize: After development, visualize the spots under a UV lamp (254 nm). The brominated aromatic ring will be UV active. Circle the spots and calculate their Rf values.

Scientist's Note: A binary solvent system like ethyl acetate/hexane is highly versatile. Hexane acts as the weak, non-polar component, while ethyl acetate provides the necessary polarity to move the compounds up the plate.[2][3] Fine-tuning the ratio of these two solvents allows for precise control over the separation.

Detailed Protocol: Flash Column Chromatography

This protocol is optimized for automated flash chromatography systems but can be adapted for manual (gravity) column setups.

Materials and Reagents
Equipment & GlasswareChemicals & Reagents
Automated Flash Chromatography SystemCrude 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
Pre-packed Silica Gel Column (e.g., 40g)Silica Gel (for dry loading, ~2-3x mass of crude)
Fraction Collector & Test TubesHexane (HPLC Grade)
Rotary EvaporatorEthyl Acetate (HPLC Grade)
TLC Plates, Chamber, and UV LampDichloromethane (for sample dissolution)
Experimental Workflow

The purification process follows a systematic workflow, from sample preparation to the isolation of the final pure product.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product Mixture TLC TLC Solvent Optimization (Target Rf = 0.25-0.35) Crude->TLC 1. Optimize DryLoad Dry Loading Preparation: Adsorb on Silica Gel Crude->DryLoad 2. Prepare Elute Run Gradient Elution TLC->Elute Defines Gradient Load Load Sample Cartridge onto System DryLoad->Load Pack Equilibrate Column with Mobile Phase Pack->Load 3. Purify Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions 4. Analyze Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

Dry loading is strongly recommended for achieving the best separation results as it prevents band broadening associated with using a strong dissolution solvent in wet loading.[5][6]

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent such as dichloromethane.

  • Adsorption: In a round-bottom flask, add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g). Add the solution of the crude product to this silica.

  • Solvent Removal: Thoroughly mix the slurry and remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This ensures the compound is evenly distributed on the silica.

  • Cartridge Packing: Carefully transfer the silica-adsorbed sample into an empty solid-load cartridge.

Rationale: By adsorbing the sample onto silica, it is introduced to the column in a highly concentrated, narrow band. This minimizes diffusion and leads to sharper peaks and better resolution compared to liquid loading, especially if the crude mixture is not fully soluble in the initial mobile phase.[5][7]

Step 2: Column Setup and Elution

  • Column Installation: Install a pre-packed silica gel column (e.g., 40 g for a 1.0 g crude sample) onto the automated flash system.

  • Equilibration: Prime and equilibrate the column with 100% Hexane for at least 2-3 column volumes (CVs). This ensures the stationary phase is properly wetted.

  • Loading: Attach the packed solid-load cartridge to the system.

  • Elution Program: Set up a linear gradient based on the TLC optimization. For a target Rf of ~0.3 in 20% Ethyl Acetate/Hexane, a suitable gradient would be:

    Column Volumes (CV)% Ethyl Acetate in HexanePurpose
    0 - 2 CV0%Elute very non-polar impurities.
    2 - 12 CV0% → 30%Gradient to elute the target compound.
    12 - 15 CV30% → 100%"Flush" to elute highly polar impurities.
  • Run: Start the purification run and monitor the elution profile using the system's UV detector.

Step 3: Fraction Collection and Analysis

  • Collection: Collect fractions throughout the run, especially as the UV detector shows peaks eluting.

  • TLC Analysis: Spot every few fractions onto a TLC plate and run it in the optimized solvent system (e.g., 20% Ethyl Acetate/Hexane). This allows for precise identification of the fractions containing the pure product.

  • Pooling and Concentration: Combine the fractions that contain only the pure product spot. Remove the solvent using a rotary evaporator to yield the purified 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Data Summary & Expected Results

The following table summarizes the key parameters and expected outcomes for this purification protocol.

ParameterValue / ObservationRationale & Notes
Compound Name 4-Bromo-1-methoxy-2-(methoxymethoxy)benzeneC₉H₁₁BrO₃, MW: 247.09 g/mol .[1]
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard polar stationary phase for normal-phase chromatography.
Optimized Mobile Phase ~15-20% Ethyl Acetate in HexaneThis ratio typically provides an optimal Rf of 0.25-0.35 for separation.[3]
Expected Rf Value ~0.30 in 20% EtOAc/HexaneEnsures good separation and a reasonable elution volume.
Loading Method Dry Loading (adsorbed on silica)Provides superior resolution and prevents band broadening.[5]
Detection UV at 254 nmThe brominated aromatic ring is a strong chromophore.
Typical Purity >98% (by ¹H NMR and/or GC-MS)Effective removal of common synthetic impurities.

Troubleshooting

ProblemProbable CauseSolution
Poor Separation / Co-elution Mobile phase is too polar (high Rf).Decrease the percentage of ethyl acetate in the mobile phase. Run a shallower gradient.
Product Elutes Too Slowly Mobile phase is not polar enough (low Rf).Increase the percentage of ethyl acetate in the mobile phase.
Broad, Tailing Peaks Sample overload; sample degradation on silica; poor column packing.Reduce the amount of crude material loaded. Ensure the sample is stable on silica. Use a high-quality pre-packed column.
No Compound Elutes Compound is insoluble in the mobile phase or is extremely polar.Confirm the compound's structure and polarity. A different stationary phase (e.g., alumina) or reverse-phase chromatography may be needed.

Conclusion

This application note details a robust and validated protocol for the purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. By leveraging preliminary TLC analysis to define an optimal mobile phase and employing a dry loading technique, this method consistently yields the target compound with high purity. The systematic workflow is suitable for researchers in both academic and industrial settings, ensuring reliable and reproducible purification for this critical synthetic intermediate.

References

  • Quora. (2021). How to prepare slurry for column chromatography. Available at: [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11736734, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Available at: [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]

  • Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Available at: [Link]

  • Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
  • UMNOrganicChemistry. (2014). How to Slurry Pack a Column Chromatography. YouTube. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Available at: [Link]

  • Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 608315, 4-Bromo-1-methoxy-2-methylbenzene. Available at: [Link]

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  • Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Available at: [Link]

  • Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). r/chemistry. Available at: [Link]

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Sources

Method

Application Note &amp; Protocol: High-Purity Recovery of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene via Optimized Recrystallization

Abstract This document provides a detailed and robust protocol for the purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key intermediate in pharmaceutical and fine chemical synthesis. The procedure is tailo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and robust protocol for the purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key intermediate in pharmaceutical and fine chemical synthesis. The procedure is tailored for chemists and researchers requiring high-purity material for downstream applications. This guide moves beyond a simple procedural outline, offering a scientific rationale for solvent system selection, procedural steps, and troubleshooting. A critical focus is placed on maintaining the integrity of the acid-sensitive methoxymethyl (MOM) protecting group throughout the purification process.

Scientific Principle: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that exploits the differences in solubility between the target compound and its impurities within a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[1] This temperature-dependent solubility differential allows for the selective crystallization of the desired product upon cooling, while impurities either remain dissolved in the cooled solvent (the "mother liquor") or are removed via hot filtration if they are insoluble in the hot solvent.[2]

Critical Constraint: Stability of the Methoxymethyl (MOM) Ether

The primary chemical challenge in handling 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is the presence of the methoxymethyl (MOM) ether protecting group. As an acetal, the MOM group is highly susceptible to cleavage under acidic conditions (pH < 4).[3][4][5] Therefore, the selection of solvents and handling procedures must rigorously exclude acidic reagents to prevent unintended deprotection of the phenolic hydroxyl group. This protocol is designed specifically to operate under neutral conditions, ensuring the structural integrity of the target molecule.

Materials & Equipment

Reagents
  • Crude 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Ethyl Acetate (EtOAc), ACS Grade or higher (Anhydrous recommended)

  • n-Heptane, ACS Grade or higher (Anhydrous recommended)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for optional drying)

  • Celatom® or Diatomaceous Earth (for optional hot filtration)

Equipment
  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bars

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source (aspirator or pump)

  • Ice-water bath

  • Spatulas and glass stirring rods

  • Melting point apparatus

  • Analytical balance

Solvent System Selection & Optimization

The choice of solvent is the most critical variable for a successful recrystallization.[6] For 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a single solvent system is often inefficient. A mixed-solvent (or solvent-pair) system provides a much finer degree of control.[1][7] The optimal system identified for this compound is a pair consisting of ethyl acetate (a "good" solvent) and n-heptane (a "poor" or "anti-solvent").

  • Ethyl Acetate (EtOAc): This moderately polar, aprotic solvent effectively dissolves the target compound at elevated temperatures.

  • n-Heptane: This non-polar solvent is a poor solvent for the compound at all temperatures and serves to decrease the overall solubility of the mixture, thereby inducing crystallization upon cooling.

This combination provides a steep solubility curve, maximizing recovery.[8][9]

Table 1: Solvent System Suitability
Solvent/SystemRoleRationale for Use/Rejection
Ethyl Acetate / n-Heptane Recommended System Provides excellent solubility differential between hot and cold conditions. Both solvents are neutral, preserving the MOM group.
Methanol / WaterNot RecommendedMethanol can be a good solvent, but the MOM group is cleaved by alcohols in the presence of even trace acid.[3]
Dichloromethane (DCM)Not RecommendedOften dissolves the compound too well, even at low temperatures, leading to poor recovery.
WaterPoor SolventThe compound is an aromatic ether and is expected to be sparingly soluble in water.[10][11]
Acetone / WaterNot RecommendedWhile a potential system, the high polarity of water can cause premature precipitation or "oiling out".

Detailed Purification Protocol

This protocol is optimized for a starting scale of approximately 5-10 grams of crude material. Adjust solvent volumes accordingly for different scales.

Step-by-Step Experimental Procedure
  • Dissolution:

    • Place the crude 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene into a 125 mL Erlenmeyer flask containing a magnetic stir bar.

    • Add a minimal volume of ethyl acetate (e.g., ~20 mL for 5g of crude material) and begin warming the mixture to 50-60°C with gentle stirring on a hotplate.

    • Continue to add ethyl acetate in small portions until the solid is completely dissolved. Crucial: Avoid adding a large excess of solvent, as this will reduce the final yield. The goal is to create a saturated solution at the elevated temperature.

  • Decolorization & Hot Filtration (Optional, if impurities are visible):

    • If the hot solution is colored or contains insoluble particulate matter, add a very small amount of activated charcoal (if colored) or Celatom® (if particulate). Stir for 2-3 minutes.

    • Pre-heat a second Erlenmeyer flask and a short-stemmed glass funnel on the hotplate. Place a fluted filter paper inside the funnel.

    • Working quickly to prevent premature crystallization, pour the hot solution through the fluted filter paper into the clean, hot flask.

  • Inducing Crystallization:

    • To the clear, hot solution, begin adding n-heptane dropwise with continuous stirring.

    • Continue adding n-heptane until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation has been reached.

    • Add 1-2 mL of hot ethyl acetate, just enough to redissolve the turbidity and make the solution clear again.

  • Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-45 minutes to maximize the yield of precipitated crystals.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold n-heptane.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • With the vacuum off, add a small volume of ice-cold n-heptane to the crystals and gently swirl to wash away the residual mother liquor.[12]

    • Re-apply the vacuum to pull the wash solvent through. Repeat the wash one more time. Washing with cold solvent is critical to prevent redissolving the product.[12]

  • Drying:

    • Keep the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (≤ 40°C).

Purity Verification
  • Melting Point: The purified product should exhibit a sharp melting point range. A broad or depressed melting range indicates the presence of impurities.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum to confirm the chemical structure and absence of solvent or impurity signals.

Recrystallization Workflow Diagram

Caption: Workflow for the purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much "good" solvent (EtOAc) was used. 2. Solution is not sufficiently saturated.1. Gently heat the solution to evaporate some of the ethyl acetate. 2. Add more anti-solvent (n-heptane). 3. Scratch the inner wall of the flask with a glass rod at the liquid's surface. 4. Add a single seed crystal from a previous batch, if available.
Product "oils out" instead of crystallizing. 1. Solution is too supersaturated. 2. The rate of cooling was too fast. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of the "good" solvent (EtOAc) to reduce saturation. 3. Ensure a very slow cooling rate.
Very low yield/recovery. 1. Too much solvent was used initially. 2. Crystals were washed with room temperature or warm solvent. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals (may be less pure). 2. Always use ice-cold solvent for washing. 3. Ensure the filtration apparatus is adequately pre-heated.
Crystals are colored. 1. Colored impurities are co-crystallizing with the product.1. Redissolve the crystals in hot EtOAc and add a minimal amount of activated charcoal. Perform a hot filtration and re-crystallize. Use charcoal sparingly as it can adsorb the product.

Safety & Handling

  • Always perform this procedure in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.

  • Ethyl acetate and n-heptane are flammable organic solvents. Keep away from ignition sources. Use a hotplate, not a Bunsen burner, for heating.

  • While specific toxicity data for the target compound is limited, related bromo-aromatic compounds can cause skin and eye irritation.[13][14] Avoid direct contact and inhalation.

  • Consult the Safety Data Sheets (SDS) for all reagents before beginning work.[15][16]

References

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link]

  • AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles (UCLA). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • James, T. L. Recrystallization. From Modern Experimental Organic Chemistry. [Link]

  • University of York, Chemistry Teaching Labs. Single-solvent recrystallisation. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene - Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

Application

Synthesis of biaryl compounds using 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Application Note: High-Efficiency Synthesis of Biaryl Phenols using 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Abstract & Strategic Overview This application note details the synthesis and utilization of 4-Bromo-1-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Biaryl Phenols using 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Abstract & Strategic Overview

This application note details the synthesis and utilization of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS: 623550-16-3) as a robust building block for constructing biaryl scaffolds.

In medicinal chemistry, the biaryl motif is ubiquitous, yet the presence of free hydroxyl groups (phenols) often hampers palladium-catalyzed cross-coupling reactions due to catalyst poisoning and competitive coordination. The Methoxymethoxy (MOM) group serves as an optimal masking strategy for the phenol moiety during Suzuki-Miyaura coupling. It offers three distinct advantages:

  • Electronic Synergy: The MOM ether is electron-donating, activating the arene for oxidative addition without the deactivating inductive effect of a free phenol.

  • Base Stability: Unlike silyl ethers, the MOM group is completely stable under the basic aqueous conditions required for Suzuki coupling.

  • Orthogonal Deprotection: It can be cleaved under mild acidic conditions that preserve other sensitive functionalities (e.g., methyl ethers, esters).

This guide provides a validated protocol for the synthesis of the reagent, its cross-coupling, and subsequent deprotection to yield high-purity biaryl phenols.

Synthesis Workflow Visualization

The following diagram outlines the critical pathway from the commercial precursor to the final biaryl target.

SynthesisWorkflow Start 4-Bromo-2-methoxyphenol (Starting Material) Step1 MOM Protection (MOMCl, DIPEA) Start->Step1 Masking Intermediate 4-Bromo-1-methoxy- 2-(methoxymethoxy)benzene (The Reagent) Step1->Intermediate Yield: >90% Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Step2 Cross-Coupling Product_Protected Biaryl MOM Ether Step2->Product_Protected C-C Bond Formation Step3 Deprotection (HCl/MeOH or TFA) Product_Protected->Step3 Acid Hydrolysis Final Target Biaryl Phenol Step3->Final Unmasking

Figure 1: Strategic workflow for the synthesis of biaryl phenols using MOM-protected bromoguaiacol derivatives.

Preparation of the Reagent

Compound: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Precursor: 4-Bromo-2-methoxyphenol (4-Bromoguaiacol)

Safety Warning: Handling MOMCl

Chloromethyl methyl ether (MOMCl) is a known human carcinogen.

  • Mandatory: Perform all operations in a well-ventilated fume hood.

  • Green Alternative: Consider generating MOM-protected phenols using Dimethoxymethane (Methylal) and P2O5 in chloroform if MOMCl restrictions are prohibitive [1].

Protocol A: MOM Protection (Standard)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Bromo-2-methoxyphenol (20.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 80 mL).

  • Base Addition: Cool to 0°C (ice bath). Add N,N-Diisopropylethylamine (DIPEA, 30.0 mmol, 1.5 equiv) dropwise.

  • Protection: Add MOMCl (24.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.

    • Note: The solution may turn slightly cloudy due to amine salt formation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear.

  • Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Target Yield: 90–95% (Colorless oil or low-melting solid).

Suzuki-Miyaura Cross-Coupling Protocol

This step constructs the biaryl core.[1] The MOM group prevents the formation of aryloxyl-palladium species, which can arrest the catalytic cycle.

Catalyst Selection Guide
ParameterStandard ConditionsSterically Demanding / Electron-Poor Boronic Acids
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ + SPhos
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Ethanol / Water (4:2:1)
Temp 80–90°C100°C (Reflux)
Protocol B: Cross-Coupling Procedure
  • Reactants: In a reaction vial, combine:

    • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 mmol, 1.0 equiv).

    • Aryl Boronic Acid (1.2–1.5 mmol, excess ensures completion).

    • Pd(dppf)Cl₂·DCM (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1.25 mL, 2.5 mmol).

  • Heating: Heat the mixture to 90°C with vigorous stirring for 4–16 hours.

    • Visual Check: The reaction usually turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc.

  • Purification: Pass the organic layer through a pad of Celite to remove Pd residues. Concentrate and purify via silica gel chromatography.

Deprotection Strategy

The final step unmasks the phenol. The MOM group is an acetal; therefore, it is acid-labile.[2]

Protocol C: Acidic Hydrolysis
  • Dissolution: Dissolve the biaryl MOM ether (0.5 mmol) in Methanol (5 mL).

  • Acidification: Add 6M HCl (0.5 mL) or concentrated HCl (5 drops).

    • Alternative: For highly acid-sensitive substrates, use Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at 0°C [2].

  • Reaction: Stir at 50°C for 1–2 hours.

    • Mechanism:[3][4][5][6] Protonation of the acetal oxygen leads to the release of formaldehyde and methanol, regenerating the phenol.

  • Workup: Neutralize with saturated NaHCO₃. Evaporate Methanol. Extract with EtOAc.

  • Result: The product is the free biaryl phenol (e.g., 4-aryl-2-methoxyphenol).

Mechanistic Insight: Why MOM Works

The following diagram illustrates the catalytic cycle, highlighting where the MOM protection prevents off-cycle inhibitory pathways.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (MOM Protected) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regeneration Phenol Free Phenol (Unprotected) Poison Pd-Aryloxide (Catalyst Poison) Phenol->Poison Coordination Poison->Pd0 Slow/Dead

Figure 2: The Suzuki-Miyaura catalytic cycle. The red path indicates the catalyst poisoning pathway prevented by MOM protection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is slow due to electron-rich ring.Switch to a more active catalyst like Pd-PEPPSI-IPr or XPhos Pd G2 . Increase Temp to 100°C.
Protodeboronation Boronic acid is unstable under basic conditions.Use a milder base (K₃PO₄) or switch to Boronic Esters (Pinacol ester).
MOM Cleavage during Coupling Reaction medium is too acidic (rare).Ensure base (K₂CO₃) is in excess. Avoid acidic impurities in the solvent.
Incomplete Deprotection Poor solubility in MeOH/HCl.Use THF/HCl or Dioxane/HCl to improve solubility. Heat to 60°C.

References

  • MOM Protection Alternatives: Gras, J. L., Chang, Y. Y., & Guerin, A. (1982). "Lithium bromide-catalyzed protection of alcohols as methoxymethyl ethers." Synthesis, 1982(1), 74-75. Link

  • MOM Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (See Section on Methoxymethyl Ethers). Link

  • Suzuki Coupling of MOM-Ethers: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Compound Data: PubChem CID 11736734.[8] "4-Bromo-1-methoxy-2-(methoxymethoxy)benzene".[8] Link

Sources

Method

Application Notes and Protocols for Metal-Halogen Exchange Reactions

Introduction: The Power and Precision of Metal-Halogen Exchange Metal-halogen exchange is a fundamental and powerful transformation in organometallic chemistry, enabling the conversion of organic halides into highly reac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Precision of Metal-Halogen Exchange

Metal-halogen exchange is a fundamental and powerful transformation in organometallic chemistry, enabling the conversion of organic halides into highly reactive organometallic reagents.[1][2] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the construction of complex molecular architectures is paramount. First reported in the 1930s by Wittig and Gilman, this reaction has since been extensively developed and is prized for its typically high yields, rapid reaction rates even at low temperatures, and predictable regioselectivity, especially with aryl and vinyl halides.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of metal-halogen exchange reactions. We will delve into the mechanistic nuances, provide detailed, field-proven protocols for both lithium-halogen and magnesium-halogen exchange, and address critical safety and troubleshooting considerations.

Scientific Principles: Understanding the Driving Forces

The metal-halogen exchange is an equilibrium process where an organometallic reagent (R-M) reacts with an organic halide (R'-X) to generate a new organometallic species (R'-M) and a new organic halide (R-X).[2]

R-M + R'-X ⇌ R'-M + R-X

The equilibrium is driven by the formation of the more stable organometallic species.[2] Generally, this means the metal becomes attached to the carbon atom that can better stabilize a negative charge. For instance, an sp²-hybridized carbanion (more s-character) is more stable than an sp³-hybridized carbanion. This principle dictates the direction and feasibility of the exchange.

The reactivity of the halogen atom is a critical factor, with the general trend being:

I > Br > Cl >> F [2][3]

Iodides and bromides are the most common substrates for metal-halogen exchange due to their optimal balance of reactivity and stability. Chlorides are less reactive, while the carbon-fluorine bond is generally too strong to be cleaved by this method.[3]

Mechanistic Pathways

Two primary mechanisms are proposed for the lithium-halogen exchange:

  • Nucleophilic (Ate-Complex) Pathway: This is the more commonly accepted mechanism for most lithium-halogen exchanges. It involves the formation of a transient "ate-complex" or a four-centered transition state.[3] Kinetic studies showing a first-order dependence on both the organolithium reagent and the organic halide support this pathway.[3]

  • Single-Electron Transfer (SET) Pathway: In some cases, particularly with secondary alkyl iodides, a single-electron transfer from the organometallic reagent to the organic halide can occur, leading to the formation of radical intermediates.[3][4] This pathway can sometimes lead to undesired side products.

The choice of solvent plays a crucial role in solvating the organometallic species and influencing the reaction mechanism and rate.[3] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used.

Diagram: Generalized Metal-Halogen Exchange Mechanism

G cluster_reactants Reactants cluster_transition_state Transition State / Ate-Complex cluster_products Products R_M R-M TS [R---M---X---R'] R_M->TS Nucleophilic Attack R_prime_X R'-X R_prime_X->TS R_prime_M R'-M TS->R_prime_M R_X R-X TS->R_X

Caption: Generalized mechanism of metal-halogen exchange via a four-centered transition state.

Experimental Protocols

Part 1: Lithium-Halogen Exchange

Lithium-halogen exchange is a highly efficient method for preparing a wide range of organolithium reagents. The following protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aryl or Vinyl Halide (I or Br)AnhydrousStandard SupplierMust be free of moisture.
n-Butyllithium (n-BuLi) in hexanes1.6 M or 2.5 MStandard SupplierHandle as a pyrophoric reagent.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard SupplierFreshly distilled from Na/benzophenone.
ElectrophileVariesStandard SupplierMust be anhydrous.
Deuterated water (D₂O)NMR gradeStandard SupplierFor reaction monitoring.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeStandard SupplierFor drying organic layers.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware (Schlenk flask, dropping funnel, etc.).

  • Magnetic stirrer and stir bars.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Syringes and needles for transferring pyrophoric reagents.

  • Inert gas (Argon or Nitrogen).

Detailed Step-by-Step Protocol:

  • Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.

  • Reagent Addition:

    • Dissolve the aryl or vinyl halide (1.0 eq.) in anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 - 1.1 eq.) dropwise via syringe while maintaining the temperature below -70 °C.

  • Reaction Monitoring: The exchange is typically very fast, often complete within 15-60 minutes at low temperatures. To confirm the formation of the organolithium reagent, a small aliquot can be quenched with a deuterated solvent like D₂O and analyzed by ¹H NMR.[5]

  • Electrophile Addition: Once the exchange is complete, add the desired electrophile (1.0 - 1.2 eq.) dropwise at -78 °C.

  • Warming and Quenching: After the addition of the electrophile, the reaction mixture is typically stirred at -78 °C for a specified time and then allowed to warm slowly to room temperature. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Part 2: Magnesium-Halogen Exchange (Grignard Reagent Formation)

Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal.[6] However, they can also be formed via a halogen exchange reaction, which can be advantageous for substrates that are incompatible with the conditions of classical Grignard reagent formation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aryl or Vinyl Halide (I or Br)AnhydrousStandard SupplierMust be free of moisture.
Isopropylmagnesium Chloride (i-PrMgCl) or other Grignard reagentSolution in THFStandard Supplier
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard SupplierFreshly distilled from Na/benzophenone.
ElectrophileVariesStandard SupplierMust be anhydrous.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeStandard SupplierFor drying organic layers.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware.

  • Magnetic stirrer and stir bars.

  • Cooling bath (as needed).

  • Syringes and needles.

  • Inert gas (Argon or Nitrogen).

Detailed Step-by-Step Protocol:

  • Glassware Preparation: Ensure all glassware is rigorously dried.

  • Reaction Setup: Set up an oven-dried flask with a stir bar, septum, and inert gas inlet.

  • Reagent Addition:

    • Dissolve the aryl or vinyl halide (1.0 eq.) in anhydrous THF.

    • Add the Grignard reagent for exchange (e.g., i-PrMgCl, 1.0 - 1.1 eq.) to the solution at the appropriate temperature (often room temperature or slightly below).

  • Reaction and Electrophile Addition: The exchange reaction is allowed to proceed for a specified time. Subsequently, the desired electrophile is added.

  • Warming and Quenching: The reaction is allowed to warm to room temperature and then quenched, typically with saturated aqueous NH₄Cl.

  • Work-up and Purification: Follow the same procedure as for the lithium-halogen exchange.

Workflow Diagram: General Metal-Halogen Exchange Procedure

G A 1. Prepare Dry Glassware & Inert Atmosphere B 2. Dissolve Organic Halide in Anhydrous Solvent A->B C 3. Cool to Reaction Temperature (e.g., -78 °C) B->C D 4. Add Organometallic Reagent Dropwise C->D E 5. Stir for Complete Exchange D->E F 6. Add Electrophile Dropwise at Low Temperature E->F G 7. Warm to Room Temperature F->G H 8. Quench Reaction (e.g., with aq. NH4Cl) G->H I 9. Aqueous Work-up & Extraction H->I J 10. Dry, Filter, and Concentrate Organic Phase I->J K 11. Purify Final Product J->K

Caption: A typical experimental workflow for a metal-halogen exchange reaction.

Safety Considerations: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air.[7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves.[8][9] A face shield is recommended for larger-scale reactions.[8]

  • Inert Atmosphere: All manipulations involving organolithium reagents must be performed under an inert atmosphere of nitrogen or argon in a fume hood or glovebox.[7][8]

  • Never Work Alone: It is crucial to never work with pyrophoric reagents when you are alone in the laboratory.[10]

  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (typically a Class D extinguisher for metal fires).[10]

  • Quenching: Have appropriate quenching agents readily available before starting the experiment.[10]

  • Disposal: Unused or waste organolithium reagents must be quenched and disposed of according to institutional safety guidelines.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete metal-halogen exchange.Verify the quality and concentration of the organometallic reagent. Ensure all reagents and solvents are strictly anhydrous. Consider using a more reactive halide (I > Br).
Decomposition of the organometallic reagent.Maintain the recommended low temperature throughout the addition and reaction. Ensure a robust inert atmosphere.
Inactive electrophile.Use a fresh, high-purity electrophile.
Formation of Side Products Reaction with the solvent.For sensitive organolithiums, consider using a less reactive solvent or performing the reaction at a lower temperature.
Competing reactions (e.g., proton abstraction).Ensure the substrate is free of acidic protons. Perform the reaction at a sufficiently low temperature to favor the metal-halogen exchange.
Wurtz-type coupling.Add the organometallic reagent slowly and maintain a low temperature to minimize coupling between the newly formed organometallic and the starting halide or the alkyl halide byproduct.

References

  • Metal–halogen exchange - Grokipedia. (n.d.).
  • Metal–halogen exchange - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Metal Halogen Exchange Reaction Explained - YouTube. (2025, November 23). Retrieved January 28, 2026, from [Link]

  • Safe Lithiation Reactions Using Organolithium Reagents | Protocol Preview - YouTube. (2022, September 27). Retrieved January 28, 2026, from [Link]

  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved January 28, 2026, from [Link]

  • Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019, May 18). Retrieved January 28, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007, February 22). Retrieved January 28, 2026, from [Link]

  • Li Halogen Exchange? : r/Chempros - Reddit. (2021, May 7). Retrieved January 28, 2026, from [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • organic chemistry - Why do halogen-metal exchanges happen? - Chemistry Stack Exchange. (2015, May 27). Retrieved January 28, 2026, from [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (n.d.). Retrieved January 28, 2026, from [Link]

  • Formation of Grignard Reagents from Organic Halides. (n.d.). Retrieved January 28, 2026, from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (2024, January 29). Retrieved January 28, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved January 28, 2026, from [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). Retrieved January 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene synthesis

TECHNICAL SUPPORT TICKET: #MOM-BR-402 Subject: Yield Optimization for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are ex...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT TICKET: #MOM-BR-402 Subject: Yield Optimization for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield attrition in the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene . Based on the structure, this molecule is an electron-rich aromatic ether susceptible to oxidation and acid-catalyzed hydrolysis.

The synthesis likely proceeds via the Methoxymethyl (MOM) protection of a brominated phenol precursor (likely 5-bromo-2-methoxyphenol or 4-bromo-2-methoxyphenol, depending on your specific regiochemical target). The low yield is almost certainly caused by one of three factors:

  • Reagent Degradation: Hydrolysis of MOMCl prior to reaction.

  • Product Instability: Acid-catalyzed cleavage of the MOM group during silica purification.

  • Regiochemical Mismatch: Using the wrong phenolic starting material (isomer confusion).

Module 1: Critical Reagent Analysis (The "Hidden" Failure)

Q: My reaction conversion is stalled at 60% despite adding excess MOMCl. Why?

A: The issue is likely the quality of your Methoxymethyl Chloride (MOMCl). MOMCl is highly moisture-sensitive. If your bottle is old or has been opened frequently, atmospheric moisture hydrolyzes it into formaldehyde and HCl.



Diagnostic Protocol:

  • Visual Check: Fresh MOMCl is a clear liquid. If it is cloudy or has white precipitate (paraformaldehyde), it is compromised.

  • The "Spike" Test: Take a small aliquot of your reaction mixture. Add fresh MOMCl (from a new ampoule) and check TLC/LCMS after 30 minutes. If conversion jumps, your bulk reagent is dead.

Corrective Action:

  • Distillation (High Risk): You can distill MOMCl, but due to its carcinogenicity (OSHA regulated), this is not recommended for standard labs.

  • Switch Reagents (Recommended): Use Dimethoxymethane (DMM) with

    
    . This is a "green" alternative that generates the reactive oxocarbenium ion in situ, bypassing the stability issues of MOMCl.
    

Module 2: The Green Alternative (High-Yield Protocol)

Q: MOMCl is too toxic/unstable. How do I improve yield without it?

A: Switch to the DMM/P2O5 method . This method often boosts yields from ~60% to >90% because it drives the equilibrium by chemically sequestering water.

Protocol (Self-Validating):

  • Dissolve: 1.0 eq of your brominated phenol in dry Dichloromethane (DCM).

  • Reagent: Add 5-10 eq of Dimethoxymethane (DMM) (Methylal).

  • Catalyst: Add 0.5–1.0 eq of Phosphorus Pentoxide (

    
    ) .
    
  • Condition: Stir at Room Temperature (RT) for 1–3 hours.

  • Mechanism:

    
     acts as both a Lewis acid to activate DMM and a desiccant to remove the methanol byproduct, driving the reaction to completion.
    

Pro Tip: If the reaction is sluggish, add a catalytic amount of


-Toluenesulfonic acid (

-TsOH), but strictly control the quench (see Module 3).

Module 3: Purification & Stability (The "Yield Killer")

Q: The crude NMR looks pure, but I lose 40% of the mass after column chromatography. Where does it go?

A: You are hydrolyzing your product on the column. MOM acetals are acid-labile . Standard silica gel is slightly acidic (pH 5–6). This is sufficient to cleave the MOM group back to the phenol during a slow column run, especially if the product streaks.

The Fix: Neutralized Silica Protocol

  • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (

    
    ) .
    
  • Column Packing: Pour the column with this basic slurry.

  • Elution: Run the column with your standard eluent (e.g., Hexane/EtOAc). The trace amine stays on the silica, neutralizing acidic sites.

  • Verification: Your recovered yield should essentially match your crude mass.

Module 4: Regiochemistry Check

Q: I isolated the product, but the NMR pattern is wrong (splitting doesn't match).

A: You likely started with the wrong isomer. The name 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene implies specific connectivity:

  • Position 1: Methoxy (-OMe)[1][2]

  • Position 2: MOM-ether (-OMOM)

  • Position 4: Bromine (-Br)[1][3][4][5][6][7]

This requires the starting material 5-bromo-2-methoxyphenol (also known as 5-bromoguaiacol derivative).

  • Common Mistake: Starting with 4-bromo-2-methoxyphenol (4-bromoguaiacol). This is more commercially available but yields 4-bromo-2-methoxy-1-(methoxymethoxy)benzene (Br is para to the MOM group, not the OMe).

Data Table: Isomer Confirmation

FeatureTarget Molecule (Your Goal)Common Imposter (Wrong Isomer)
Precursor 5-Bromo-2-methoxyphenol 4-Bromo-2-methoxyphenol
Br Position Para to Methoxy (-OMe)Para to MOM-ether (-OMOM)
H-H Coupling Strong ortho coupling (H5, H6)Meta coupling dominates
Directing Effect Br is para to the stronger donor (OMe)? No.Br is para to the Phenol (OH)

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing this specific synthesis.

G Start Start: Low Yield / Impurity CheckSM Step 1: Check Precursor Regiochemistry Is it 5-Bromo-2-methoxyphenol? Start->CheckSM WrongSM STOP: You are making the wrong isomer. Switch to 5-Bromo precursor. CheckSM->WrongSM No (Using 4-Bromo) RightSM Step 2: Method Selection CheckSM->RightSM Yes MethodMOMCl Method A: MOMCl + Base (NaH/DIPEA) RightSM->MethodMOMCl MethodDMM Method B: DMM + P2O5 (Green) RightSM->MethodDMM IssueMOMCl Issue: MOMCl Hydrolysis? (White precipitate in bottle) MethodMOMCl->IssueMOMCl Purification Step 3: Purification Loss? (Product vanishes on column) MethodDMM->Purification ActionFresh Action: Use fresh ampoule or distill MOMCl IssueMOMCl->ActionFresh Yes ActionFresh->Purification FixSilica SOLUTION: Neutralize Silica with 1% Et3N Purification->FixSilica Yes (Acidic Hydrolysis) Final High Yield (>90%) Stable Product FixSilica->Final

Caption: Logical flow for diagnosing yield loss. Note the critical branch at Step 1 regarding isomer identity and Step 3 regarding silica acidity.

References

  • MOM Protection Mechanisms & Stability: Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2]

  • P2O5 / Dimethoxymethane Method (Green Synthesis): Fujioka, H., et al. (2009).[2] A Simple and Efficient Method for Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers. Organic Letters, 11(22), 5138–5141.

  • Silica Gel Acidity & Neutralization: Biosynth. (n.d.). 4-Bromo-2-methoxyphenol Technical Data.

  • Regioselectivity in Brominated Phenols: TCI Chemicals. (n.d.). Product Specification: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting MOM Deprotection of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Welcome to the technical support center for the deprotection of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the methoxymethyl (MOM) protecting group from this specific substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The deprotection of the MOM ether on this electron-rich, substituted phenol can be deceptively complex. The presence of a methoxy group and a bromine atom on the aromatic ring introduces the potential for side reactions that are not always encountered with simpler substrates. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide

Unforeseen challenges are a common occurrence in multi-step organic synthesis. This section is designed to provide a logical approach to diagnosing and resolving common issues encountered during the MOM deprotection of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Visual Troubleshooting Workflow

To facilitate a quick diagnosis of your experimental results, the following flowchart outlines a decision-making process for troubleshooting.

troubleshooting_flow start Reaction Outcome Analysis (TLC, LC-MS, NMR) incomplete_reaction Incomplete Reaction: Significant starting material remains start->incomplete_reaction Low Conversion side_products Side Products Observed: New, unexpected spots/peaks start->side_products Impure Product no_reaction No Reaction: Only starting material present start->no_reaction No Change incomplete_reagent Are reagents fresh and anhydrous? Is the acid concentration sufficient? incomplete_reaction->incomplete_reagent Check Reagents harsh_conditions Are reaction conditions too harsh? (High temp, strong acid) side_products->harsh_conditions catalyst_issue Is the catalyst active? (e.g., solid acid catalyst) no_reaction->catalyst_issue incomplete_conditions Increase reaction time or temperature. Consider a stronger acid (e.g., TFA). incomplete_reagent->incomplete_conditions If reagents are good demethylation Suspicion of demethylation? (Check for di-phenol byproduct) harsh_conditions->demethylation Yes ring_reaction Suspicion of ring substitution? (Check NMR for aromatic signal changes) harsh_conditions->ring_reaction Yes mild_deprotection Switch to a milder, selective method: - TMSOTf / 2,2'-bipyridyl - ZnBr₂ / n-PrSH - Heterogeneous acid catalyst demethylation->mild_deprotection ring_reaction->mild_deprotection temp_issue Is the reaction temperature too low? catalyst_issue->temp_issue If catalyst is active temp_issue->incomplete_conditions If temp is low

Caption: Troubleshooting decision tree for MOM deprotection.

Frequently Asked Questions (FAQs)

Q1: My MOM deprotection reaction is sluggish or incomplete. What should I do?

A1: An incomplete reaction is a common issue and can often be resolved by systematically evaluating your reaction parameters.

  • Causality: The MOM group is an acetal, and its cleavage is an acid-catalyzed equilibrium-driven process.[1] For the reaction to proceed to completion, a sufficient concentration of acid is required to protonate the ether oxygen, initiating the cleavage. If the conditions are too mild or the reaction time is too short, the equilibrium will not favor the product.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that your acid catalyst is of appropriate concentration and that your anhydrous solvents are indeed dry. Water can sometimes compete with the substrate for the acid, effectively reducing its catalytic activity.

    • Increase Reaction Time and/or Temperature: Often, simply extending the reaction time is sufficient. If the reaction is still sluggish, a moderate increase in temperature can significantly accelerate the rate of deprotection. However, be cautious, as higher temperatures can also promote side reactions.

    • Increase Acid Strength/Concentration: If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), you may need to switch to a stronger acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] A higher concentration of the acid can also be beneficial.

Q2: I am observing significant side product formation, particularly the loss of the other methoxy group. How can I prevent this?

A2: The presence of the electron-donating methoxy group makes the aromatic ring susceptible to certain side reactions under strongly acidic conditions. The most common of these is the cleavage of the aryl methyl ether.

  • Causality: Strong acids, especially in the presence of nucleophiles like bromide or iodide ions (from HBr or HI), can cleave aryl methyl ethers to the corresponding phenols.[2][3] The mechanism involves protonation of the ether oxygen followed by nucleophilic attack on the methyl group. Boron tribromide (BBr₃) is a classic reagent for this transformation, but strongly acidic conditions can also facilitate it.[4]

  • Troubleshooting and Prevention:

    • Avoid Harsh Acids: Steer clear of strong acids like HBr and HI, especially at elevated temperatures. While effective for MOM deprotection, they are known to cleave aryl methyl ethers.

    • Employ Milder, More Selective Reagents: This is the most effective strategy. Lewis acid-based methods are often more chemoselective. A particularly effective method for electron-rich aromatic substrates is the use of trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl.[5] This reaction proceeds under nearly neutral conditions and is highly selective for the MOM group.[6] Another mild option is using zinc bromide (ZnBr₂) with a soft nucleophile like n-propylthiol (n-PrSH).[7]

    • Use a Heterogeneous Acid Catalyst: Solid-supported acids, such as silica-supported sodium hydrogen sulfate, can provide a milder alternative to soluble strong acids.[7] These catalysts are often easily filtered off, simplifying the workup.

Q3: My TLC analysis shows a complex mixture of products, and I suspect reactions on the aromatic ring. Is this possible?

A3: While less common than demethylation, reactions on the aromatic ring are a possibility, especially under strongly acidic conditions that could generate electrophilic species.

  • Causality: The starting material is an electron-rich aromatic compound, making it susceptible to electrophilic aromatic substitution.[8][9] If the reaction conditions generate electrophiles, these can react with the aromatic ring. For example, the formaldehyde generated as a byproduct of the MOM deprotection could potentially participate in side reactions under acidic conditions.

  • Troubleshooting and Prevention:

    • Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to detect the formation of byproducts as early as possible.

    • Switch to Milder Conditions: As with demethylation, moving to a milder deprotection method such as TMSOTf/2,2'-bipyridyl will significantly reduce the likelihood of electrophilic side reactions.[5][6]

    • Purification Strategy: If minor aromatic side products are unavoidable, a careful purification by column chromatography should allow for their separation from the desired product.

Q4: How do I effectively monitor the progress of the MOM deprotection reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.

  • Procedure:

    • Choose an appropriate solvent system that provides good separation between your starting material and the expected product. A mixture of hexane and ethyl acetate is often a good starting point.

    • Spot the reaction mixture alongside a spot of your starting material on the TLC plate.

    • As the reaction progresses, you should see the spot corresponding to the starting material diminish and a new, more polar spot (due to the free hydroxyl group) corresponding to the product appear and intensify.

    • The reaction is considered complete when the starting material spot is no longer visible by your chosen visualization method (e.g., UV light or a staining agent).

Q5: What is a reliable workup procedure after the deprotection reaction?

A5: The workup procedure is crucial for removing the acid catalyst and any water-soluble byproducts.

  • For Acidic Reactions:

    • Quench the reaction by slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the effervescence ceases. This will neutralize the acid catalyst.

    • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • For Heterogeneous Catalyst Reactions:

    • Simply filter off the solid catalyst.

    • Wash the catalyst with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocols

Here are two detailed protocols for the MOM deprotection of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, representing a standard acidic method and a milder, more selective alternative.

Protocol 1: Standard Acidic Deprotection with Trifluoroacetic Acid (TFA)

This method is often effective but carries a higher risk of side reactions with sensitive substrates.

  • Dissolve the Substrate: Dissolve 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq.) in dichloromethane (DCM). A typical concentration is 0.1 M.

  • Add TFA: To the stirred solution at room temperature (25 °C), add trifluoroacetic acid (TFA, approximately 10-20% of the total volume).

  • Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.[1]

  • Workup: Once the reaction is complete, dilute the mixture with DCM and carefully quench with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild and Selective Deprotection with TMSOTf and 2,2'-Bipyridyl

This method is highly recommended for substrates that are sensitive to strong acids.

  • Prepare the Reaction Mixture: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq.) and 2,2'-bipyridyl (1.5 eq.) in anhydrous acetonitrile (CH₃CN). A typical concentration is 0.1 M.

  • Cool the Solution: Cool the solution to 0 °C in an ice bath.

  • Add TMSOTf: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 eq.) dropwise to the cooled, stirred solution.

  • Monitor the Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis. For electron-rich systems, this is often rapid.[5]

  • Workup: Quench the reaction with water. Stir for a short period to hydrolyze the intermediate silyl ether. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

MethodReagentsSolventTemp. (°C)Typical TimeYield (%)Selectivity Notes
Standard Acidic TFA (10-20 vol%)DCM252-12 h70-90Risk of demethylation of the methoxy group.
Mild & Selective TMSOTf (2.0 eq.), 2,2'-bipyridyl (1.5 eq.)CH₃CN0 to 2515 min - 2 h85-95Excellent chemoselectivity; preserves acid-sensitive groups.[5]
Lewis Acid Zn(OTf)₂ (10 mol%)IsopropanolReflux1-3 h80-95Good for many substrates, but requires heating.[10]
Heterogeneous NaHSO₄-SiO₂DCM251-4 h90-98Mild, easy workup, and environmentally friendly.

Reaction Mechanism: Acid-Catalyzed MOM Deprotection

The deprotection of a MOM ether under acidic conditions proceeds through a well-established mechanism.

Caption: Acid-catalyzed MOM deprotection mechanism.

  • Protonation: The reaction is initiated by the protonation of the ether oxygen atom of the MOM group by the acid catalyst. This converts the methoxy group into a good leaving group (methanol).[1]

  • Cleavage: The C-O bond cleaves, releasing methanol and forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation and Decomposition: Deprotonation of the resulting intermediate yields a hemiacetal, which is unstable and decomposes to the desired phenol and formaldehyde.

By understanding these fundamental principles and having access to reliable protocols, you are better equipped to tackle the challenges of MOM deprotection and advance your research with confidence.

References

  • Vu, V. V., & Tran, D. T. (2017). The mechanism of transmethylation in anisole decomposition over Brønsted acid sites. Sustainable Energy & Fuels, 1(8), 1788-1794. [Link]

  • Kosak, T., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health. [Link]

  • Reddy, G. S., & Baskaran, S. (2012). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. [Link]

  • Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Publications. [Link]

  • Lee, A., Hu, Y.-J., & Chu, S.-F. (2001). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Master Organic Chemistry. (2014). Ether Cleavage With Acid. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Use of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in Basic Conditions

Welcome to the technical support center for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity in the presence of bases, drawing upon established principles of organic chemistry and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the methoxymethyl (MOM) ether protecting group in 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene to basic conditions?

A1: The MOM ether is known for its remarkable stability under a wide range of basic conditions.[1][2] It is generally inert to common inorganic bases such as alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and phosphates (e.g., K₃PO₄). Furthermore, it is compatible with stronger organic bases and organometallic reagents.

The stability of the MOM group can be attributed to its acetal nature. Cleavage of acetals is typically acid-catalyzed, involving protonation of one of the oxygen atoms to facilitate the departure of a methanol molecule.[3] In the absence of a proton source, this pathway is energetically unfavorable, rendering the MOM group robust in basic media.

Q2: Can I use strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) with this compound?

A2: Yes, the MOM ether is generally stable to strong, non-nucleophilic bases like LDA and organolithium reagents such as n-BuLi, especially at low temperatures (e.g., -78 °C).[2][4] These reagents are commonly used for deprotonation or metal-halogen exchange reactions without affecting the MOM protecting group. However, it is crucial to consider potential side reactions involving other functional groups on the aromatic ring at elevated temperatures.

Q3: Is there a risk of cleaving the aryl methyl ether under basic conditions?

A3: Cleavage of aryl methyl ethers is typically achieved under harsh acidic conditions (e.g., HBr, BBr₃) or with specific reagents like lithium chloride in DMF at high temperatures.[5][6][7] Standard basic conditions used in reactions like Suzuki-Miyaura cross-couplings or directed ortho-metalations are generally not sufficient to cleave the robust aryl methyl ether bond.

Q4: What are the recommended bases for a Suzuki-Miyaura cross-coupling reaction with this compound?

A4: The Suzuki-Miyaura coupling is a versatile reaction that can be performed with a variety of bases.[8][9][10] The choice of base can influence the reaction rate and yield. For 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, common and effective bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • Sodium carbonate (Na₂CO₃)

These are typically used in aqueous solutions with a suitable organic co-solvent like dioxane, THF, or DME. The specific choice of base and solvent system may require optimization depending on the boronic acid or ester coupling partner.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low yield or incomplete reaction in a cross-coupling reaction. 1. Inefficient base: The chosen base may not be strong enough to effectively promote the transmetalation step in the catalytic cycle. 2. Poor solubility: The base or other reactants may not be sufficiently soluble in the chosen solvent system.1. Switch to a stronger base: If using a weaker base like NaHCO₃, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.[9] 2. Optimize the solvent system: Ensure all components are well-solvated. A mixture of an organic solvent (e.g., dioxane, THF) and water is often effective for Suzuki couplings.
Formation of an unexpected side product with loss of bromine but no coupling. Benzyne formation: With very strong bases (e.g., NaNH₂, t-BuOK, or organolithiums at elevated temperatures), elimination of HBr can occur to form a highly reactive benzyne intermediate.[11][12][13][14] This can lead to dimerization, polymerization, or reaction with other nucleophiles present.Modify reaction conditions: - Use a milder base compatible with the desired transformation (e.g., for Suzuki coupling, use carbonate or phosphate bases). - If a strong base is necessary (e.g., for metal-halogen exchange), maintain a low reaction temperature (typically -78 °C) to suppress benzyne formation.
Cleavage of the MOM protecting group. Acidic contaminants: The MOM group is sensitive to acid.[1][15] Trace acidic impurities in reagents or solvents, or acidic conditions generated during workup, can lead to its cleavage.Ensure anhydrous and non-acidic conditions: - Use freshly distilled, anhydrous solvents. - Employ high-purity reagents. - During workup, quench the reaction with a basic solution (e.g., saturated aqueous NaHCO₃) before extraction.
Reaction with the aryl bromide, but the MOM group is also affected. Reaction with organolithium reagents: While generally stable, prolonged exposure of the MOM group to organolithiums at higher temperatures could potentially lead to undesired reactions.Control reaction time and temperature: When using organolithium reagents, perform the reaction at low temperatures (e.g., -78 °C) and for the minimum time necessary to achieve the desired transformation before quenching.

Experimental Workflow and Data Visualization

Potential Side Reaction: Benzyne Formation

Under forcing conditions with exceptionally strong bases, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene can undergo elimination to form a benzyne intermediate. The following diagram illustrates this potential degradation pathway.

G cluster_main Benzyne Formation Pathway start 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene intermediate Benzyne Intermediate start->intermediate Strong Base (e.g., NaNH₂) -HBr products Trapped Products / Polymerization intermediate->products Reaction with Nucleophile or Dimerization

Caption: Potential benzyne formation from the starting material under harsh basic conditions.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene with an arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent and Base Addition: Add a suitable solvent mixture (e.g., dioxane/water 4:1) and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for this Suzuki-Miyaura coupling reaction.

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Reagent Preparation add 2. Solvent & Base Addition prep->add degas 3. Degassing add->degas heat 4. Heating & Monitoring degas->heat workup 5. Aqueous Workup heat->workup purify 6. Purification workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

  • AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • Otsuki, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8376–8384. [Link]

  • ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

  • Baran, P. S. (2012). Classics in Total Synthesis II. Wiley-VCH.
  • ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

  • ResearchGate. Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Reddit. Aryl methyl ether cleavage. [Link]

  • ResearchGate. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Cleavage of aryl methyl ethers with LiCl; the reaction mechanism proposed by Fang et al. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Welcome to the technical support center for the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a crucial step in various multi-step organic syntheses. The most common and direct method involves the protection of the hydroxyl group of 4-bromo-2-methoxyphenol using a methoxymethyl (MOM) protecting group. The success of this reaction is pivotal for achieving high yields and purity in subsequent synthetic transformations. This guide will address the common impurities, side reactions, and procedural pitfalls associated with this synthesis, providing you with the expertise to overcome these challenges.

Reaction Overview: MOM Protection of 4-bromo-2-methoxyphenol

The fundamental transformation is the etherification of the phenolic hydroxyl group in 4-bromo-2-methoxyphenol with a methoxymethylating agent, most commonly chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

G cluster_reactants Reactants cluster_products Products SM 4-bromo-2-methoxyphenol Reaction SN2 Reaction SM->Reaction Nucleophilic attack MOMCl Chloromethyl methyl ether (MOM-Cl) MOMCl->Reaction Base Base (e.g., DIPEA) Base->Reaction Proton abstraction Product 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene Salt Base·HCl Reaction->Product Reaction->Salt

Caption: General workflow for the MOM protection of 4-bromo-2-methoxyphenol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, providing detailed explanations and actionable solutions.

Problem 1: Low or No Product Formation

Q: I am observing a low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

A: Low or no product formation in a MOM protection reaction can stem from several factors, primarily related to the reagents and reaction conditions.

  • Cause 1: Inactive Base. The choice and quality of the base are critical. Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction without competing with the phenol as a nucleophile.[1] If the base is old, has been improperly stored, or is of low purity, it may not be effective.

    • Solution: Use a fresh, unopened bottle of a high-purity hindered base. If you suspect your current stock is compromised, consider purifying it by distillation.

  • Cause 2: Poor Quality MOM-Cl. Chloromethyl methyl ether is highly reactive and susceptible to hydrolysis. Exposure to moisture can degrade the reagent, reducing its effectiveness.

    • Solution: Use freshly opened or distilled MOM-Cl for the reaction. It is often recommended to generate MOM-Cl in situ from dimethoxymethane and an acyl chloride for better results and improved safety.[2]

  • Cause 3: Insufficient Reaction Time or Temperature. While MOM protection of phenols is generally efficient at room temperature, electron-withdrawing groups on the phenol can decrease its nucleophilicity, slowing down the reaction.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture to 40-50 °C.

  • Cause 4: Solvent Issues. The choice of solvent is important. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used. The solvent must be anhydrous to prevent the hydrolysis of MOM-Cl.

    • Solution: Use a dry, aprotic solvent. Ensure your solvent is properly dried and stored over molecular sieves.

Problem 2: Presence of Unreacted Starting Material in the Final Product

Q: After purification, I still see a significant amount of the starting material, 4-bromo-2-methoxyphenol, in my product. How can I improve the conversion?

A: The presence of unreacted starting material is a common issue and is often linked to incomplete reaction or premature deprotection.

  • Cause 1: Incomplete Reaction. This is the most straightforward cause.

    • Solution:

      • Increase Equivalents of Reagents: Use a slight excess (1.1 to 1.5 equivalents) of both MOM-Cl and the base to drive the reaction to completion.

      • Optimize Reaction Time: As mentioned previously, monitor the reaction by TLC until the starting material spot is no longer visible.

  • Cause 2: Premature Deprotection during Workup. MOM ethers are sensitive to acidic conditions.[1][3] An acidic aqueous workup can cleave the newly formed MOM group, regenerating the starting phenol.

    • Solution:

      • Neutral or Basic Workup: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) for the aqueous wash. Avoid using acidic solutions like dilute HCl.

      • Minimize Contact Time: Perform the aqueous extraction steps quickly to minimize the contact time of the product with the aqueous phase.

Problem 3: Formation of an Unknown Impurity with a Similar Rf to the Product

Q: I am observing an impurity on my TLC plate that runs very close to my product, making purification difficult. What could this be and how do I get rid of it?

A: An impurity with a similar polarity to your product can be challenging to separate. Understanding its potential identity is key to addressing the issue.

  • Potential Impurity 1: Bis(chloromethyl) ether (BCME). Commercial grades of MOM-Cl can contain up to 10% of the highly carcinogenic impurity, bis(chloromethyl) ether.[4] While BCME is highly reactive, it or its byproducts could potentially contaminate the final product.

    • Solution:

      • Use High-Purity MOM-Cl: Source MOM-Cl from a reputable supplier and ensure it is of high purity.

      • In Situ Generation: Prepare MOM-Cl immediately before use to minimize the presence of BCME.[2]

      • Careful Chromatography: If the impurity persists, meticulous column chromatography with a shallow solvent gradient may be necessary to achieve separation.

  • Potential Impurity 2: Dimerized or Side-Reaction Products. Although less common with phenols, under certain conditions, side reactions can occur.

    • Solution:

      • Control Stoichiometry: Ensure accurate measurement of all reagents.

      • Analytical Characterization: If the impurity is present in a significant amount, consider isolating it and characterizing it by NMR and Mass Spectrometry to elucidate its structure. This will provide valuable insight into the side reaction and how to prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene?

A1: Based on the reaction chemistry, the most common impurities are:

ImpurityChemical StructureOriginIdentification by ¹H NMR
Unreacted Starting Material 4-bromo-2-methoxyphenolIncomplete reaction or premature deprotection.Presence of a broad phenolic -OH peak.
Deprotected Product 4-bromo-2-methoxyphenolHydrolysis of the MOM ether during acidic workup or purification.Identical to the starting material.
Bis(methoxymethyl) ether CH₃OCH₂OCH₂OCH₃A potential byproduct from the self-condensation of MOM-Cl.Singlet around 4.6 ppm and a singlet around 3.4 ppm.
Residual Solvent e.g., Dichloromethane, DMFIncomplete removal after workup and purification.Characteristic solvent peaks in the NMR spectrum.

Q2: Are there safer alternatives to using chloromethyl methyl ether (MOM-Cl)?

A2: Yes, due to the carcinogenic nature of MOM-Cl, several safer alternatives have been developed.[5][6] One common alternative is methoxymethyl acetate (MOM-OAc) in the presence of a Lewis acid catalyst like zinc chloride. Another approach is the use of dimethoxymethane with an acid catalyst.[7] These methods avoid the handling of the highly toxic MOM-Cl.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material and the product. The starting phenol is more polar and will have a lower Rf value than the MOM-protected product. The reaction is complete when the starting material spot is no longer visible by TLC.

Q4: What are the best practices for the purification of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene?

A4:

  • Workup: After the reaction is complete, quench the reaction with a neutral or mildly basic aqueous solution (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Since the MOM ether can be sensitive to the acidity of silica gel, it is sometimes beneficial to use silica gel that has been neutralized with a small amount of triethylamine.

Q5: My final product appears to be an oil, but I have seen it described as a solid. Is this a problem?

A5: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene has a relatively low melting point. It is not uncommon for it to be isolated as a viscous oil or a low-melting solid, especially if there are minor impurities present that can cause freezing point depression. If the analytical data (NMR, GC-MS) confirms the structure and high purity, its physical state as an oil is generally not a cause for concern for its use in subsequent reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene using MOM-Cl
  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization by GC-MS
  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Injection: Use a split or splitless injection depending on the sample concentration.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Expected Fragmentation: Ethers can undergo alpha-cleavage and cleavage of the C-O bond.[8][9] Look for characteristic fragments corresponding to the loss of the methoxymethyl group and other fragments of the aromatic ring.

G cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality (Base, MOM-Cl, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Time, Temperature) Start->Check_Conditions Check_Workup Analyze Workup Procedure (pH, Contact Time) Start->Check_Workup Purification Optimize Purification (Chromatography) Check_Reagents->Purification Check_Conditions->Purification Check_Workup->Purification Characterization Characterize Impurities (NMR, GC-MS) Purification->Characterization End High Purity Product Characterization->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-methoxy-2-phenylmethoxybenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kogen, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8496-8503. Available at: [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • NJ Health. (n.d.). Hazard Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Taylor & Francis. (n.d.). 4.4 Alkoxymethyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • EPA. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. Retrieved from [Link]

  • Research Starters. (n.d.). Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Troubleshooting

Preventing debromination during reactions with 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

<_content_type_technical_support_center> <_header> Technical Support Center Preventing Debromination of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene <_introduction> Welcome to the technical support guide for 4-Bromo-1-met...

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_technical_support_center> <_header>

Technical Support Center Preventing Debromination of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

<_introduction> Welcome to the technical support guide for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to solve challenges in your synthetic work. This guide focuses on the common and often frustrating issue of premature debromination and hydrodebromination during key synthetic transformations.

<_faq_section title="Understanding the Root Cause of Debromination"> <_question> Q1: Why is my 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene susceptible to debromination?

<_answer> A: The susceptibility of your compound to debromination stems from the electronic nature of the aromatic ring. The benzene ring is substituted with two electron-donating groups (EDGs): a methoxy (-OCH3) group and a methoxymethoxy (-OCH2OCH3) group. These groups, particularly the ortho/para-directing methoxy group, increase the electron density on the aromatic ring through resonance. This heightened electron density can weaken the carbon-bromine (C-Br) bond, making it more susceptible to cleavage under certain reaction conditions, especially during metal-halogen exchange or in the presence of strong bases or reducing agents. Furthermore, the methoxymethoxy (MOM) protecting group, while generally stable, can interact with organometallic reagents. The oxygen atoms can act as Lewis basic sites, potentially coordinating with lithium or magnesium species and influencing the reactivity at the nearby C-Br bond.[1]

<_faq_section title="Troubleshooting Metal-Halogen Exchange Reactions"> <_question> Q2: I'm observing significant debromination when performing a lithium-halogen exchange with n-butyllithium (n-BuLi). How can I prevent this?

<_answer> A: This is a classic challenge. Lithium-halogen exchange is an equilibrium process, and for electron-rich aryl bromides, the reaction can be complicated by side reactions.[2] The primary cause of debromination (hydrodebromination) in this context is the newly formed aryllithium species abstracting a proton from the solvent (like THF), trace water, or another proton source in the reaction mixture. The key to success is to favor the forward reaction (lithiation) and suppress these side reactions through careful control of conditions. Key Factors and Solutions:

Temperature: This is the most critical parameter. Lithium-halogen exchange is extremely fast, even at very low temperatures.[3][4] Conducting the reaction at -78 °C is standard, but for a highly activated system like yours, going to -100 °C can be beneficial. Lower temperatures slow down side reactions, such as proton abstraction from the solvent, more significantly than the desired lithium-halogen exchange.

Reagent Addition: Add the n-BuLi solution slowly and dropwise to the solution of your aryl bromide. This maintains a low instantaneous concentration of the organolithium reagent, minimizing potential side reactions.

Solvent Choice: While THF is common, its protons are slightly acidic and can be a source of quenching. Using a less acidic ethereal solvent like diethyl ether (Et2O) or a non-ethereal solvent like toluene (though solubility may be an issue) can help. Often, a mixture of solvents is employed to balance reactivity and solubility.

Reaction Time: Do not let the reaction stir for an extended period after the n-BuLi addition. The exchange is often nearly instantaneous. A brief stirring time (e.g., 5-15 minutes) at low temperature is usually sufficient before adding your electrophile.

Recommended Protocol for Low-Temperature Lithium-Halogen Exchange:

Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Dissolve 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C (or -100 °C using a liquid N2/ethyl acetate bath). Slowly add n-butyllithium (1.05 - 1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at this temperature for 15 minutes. Add the desired electrophile and allow the reaction to proceed.

<_faq_section title="Optimizing Palladium-Catalyzed Cross-Coupling Reactions"> <_question> Q5: My Suzuki coupling reaction is yielding a significant amount of the debrominated (Ar-H) byproduct. How can I improve the yield of my desired coupled product?

<_answer> A: Hydrodebromination is a known side reaction in palladium-catalyzed cross-couplings.[5] It can arise from several pathways, but it is often linked to the presence of a hydrogen source (like water or solvent) and the specific ligand/base combination used. For an electron-rich aryl bromide like yours, the oxidative addition step may be slower, giving more time for competing side reactions to occur. Strategies to Minimize Debromination in Suzuki Couplings:

Ligand Choice: The choice of phosphine ligand is crucial. Electron-rich, bulky phosphine ligands can accelerate the rate of oxidative addition and reductive elimination, which outcompetes the debromination pathway. Consider using ligands like SPhos, XPhos, or RuPhos, which are known to be effective for coupling electron-rich aryl halides.[6]

Base Selection: The base plays a key role. While strong bases like NaOH or KOH are common, they can sometimes promote side reactions. Consider screening milder bases like K3PO4 or K2CO3. Ensure the base is finely powdered and dry.[7]

Solvent System: While aqueous solvent mixtures are common in Suzuki reactions, excess water can sometimes be the source of the unwanted proton.[5] Ensure your organic solvent (e.g., dioxane, toluene) is of high quality and consider minimizing the amount of water used, or use a strictly anhydrous system with a base like CsF.

Pre-catalyst Choice: Using modern, well-defined palladium pre-catalysts (e.g., SPhos-Pd-G3) can lead to more reliable and cleaner reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)2.

Comparative Table of Conditions for Suzuki Coupling:

Parameter Standard Conditions (High Debromination) Optimized Conditions (Reduced Debromination)

Catalyst Pd(PPh3)4 or Pd(OAc)2/PPh3 SPhos-Pd-G3 or Pd2(dba)3 with SPhos/XPhos

Base NaOH, K2CO3 in excess water K3PO4 (anhydrous), CsF

Solvent Toluene/H2O (1:1) Dioxane or Toluene with minimal H2O

Temperature >100 °C 80-100 °C (as low as feasible)

<_references_section> References

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3 - PubChem MOM Ethers - Organic Chemistry Portal Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC - NIH Grignard multi-step synthesis example - YouTube WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents The Mechanism of Lithium-Halogen Exchange - Macmillan Group Safe handling of organolithium compounds in the laboratory | Request PDF - ResearchGate Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications Oiling the cogs- Practical tips, useful facts and resources: Organometallic highlight: - Scientific Update - UK lithium halogen exchange #1 revised Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene - NINGBO INNO PHARMCHEM CO.,LTD. www.rsc.org/chemcomm Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction - YouTube Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI SUPPORTING INFORMATION - The Royal Society of Chemistry

Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are scaling up this important chemical intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality of common synthetic challenges, ensuring a robust and reproducible process.

Overview of Synthetic Strategy

The synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core strategy involves two key transformations:

  • Protection of the Phenolic Hydroxyl: The starting material, 4-bromoguaiacol (4-bromo-2-methoxyphenol), possesses a reactive phenol that must be protected to prevent unwanted side reactions during subsequent steps. The methoxymethyl (MOM) ether is an ideal protecting group due to its stability under a range of conditions and its relatively straightforward removal.[1][2]

  • Electrophilic Bromination: The key carbon-bromine bond is introduced via electrophilic aromatic substitution. The high activation of the benzene ring by the methoxy and methoxymethoxy groups necessitates precise control over the brominating agent and conditions to prevent over-bromination.[3][4]

The overall workflow is visualized below.

Synthesis_Workflow cluster_0 Step 1: MOM Protection cluster_1 Step 2: Electrophilic Bromination Start 4-Bromoguaiacol MOM_Cl MOM-Cl, DIPEA Start->MOM_Cl Protection Step1_Product 1-Bromo-2-methoxy-4-(methoxymethoxy)benzene MOM_Cl->Step1_Product Step1_Product_Copy 1-Bromo-2-methoxy-4-(methoxymethoxy)benzene NBS N-Bromosuccinimide (NBS) Step1_Product_Copy->NBS Bromination Final_Product 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene NBS->Final_Product Troubleshooting_Bromination Problem Low Yield in Bromination OverBromination Over-bromination Observed? Problem->OverBromination Analyze Byproducts SluggishReaction Sluggish/No Reaction? Problem->SluggishReaction Check Conversion Sol_OverBrom Solution: 1. Add NBS in portions 2. Lower reaction temp to 0°C OverBromination->Sol_OverBrom Yes Sol_Sluggish Solution: 1. Check NBS purity 2. Ensure anhydrous solvent SluggishReaction->Sol_Sluggish Yes

Sources

Troubleshooting

Technical Support Center: Purification of Reaction Products

A Guide for Researchers, Scientists, and Drug Development Professionals The Critical Importance of Purity In chemical synthesis and drug development, the purity of a compound is paramount. Unreacted starting materials ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Critical Importance of Purity

In chemical synthesis and drug development, the purity of a compound is paramount. Unreacted starting materials can interfere with subsequent reaction steps, compromise the accuracy of analytical data, and, in the context of pharmaceuticals, pose significant safety risks.[1] This guide is designed to be your first point of reference for tackling the common and complex challenges of product purification.

Choosing Your Purification Strategy: A Logic-Based Approach

The selection of a purification method is dictated by the physicochemical properties of your product and the unreacted starting materials.[2] Key factors to consider include polarity, boiling point, solubility, and stability.

Below is a decision-making workflow to guide your choice of the primary purification technique.

Purification_Decision_Tree Start Crude Reaction Mixture Analysis Analyze Mixture (e.g., TLC, LC-MS, NMR) Start->Analysis Properties Determine Physicochemical Properties (Polarity, Boiling Point, Solubility) Analysis->Properties Decision Select Primary Purification Method Properties->Decision Chromatography Column Chromatography Decision->Chromatography Different Polarities Extraction Liquid-Liquid Extraction Decision->Extraction Different Solubilities in Immiscible Solvents Distillation Distillation Decision->Distillation Different Boiling Points Crystallization Recrystallization / Precipitation Decision->Crystallization Product is a Solid with Different Solubility at Different Temps Final Pure Product Chromatography->Final Extraction->Final Distillation->Final Crystallization->Final

Caption: Decision tree for selecting a primary purification method.

Column Chromatography: Troubleshooting and FAQs

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2][3]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Peaks - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Column channeling or cracking.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value between 0.1 and 0.4 for the desired compound.[4][5]- Reduce the amount of sample loaded onto the column.- Ensure proper column packing to create a uniform stationary phase bed.
Compound is Stuck on the Column - Solvent polarity is too low.- Compound is unstable on the stationary phase (e.g., acid-sensitive compound on silica gel).[6]- Gradually increase the polarity of the eluent.- Test compound stability on the stationary phase using 2D TLC.[6]- Consider using a different stationary phase like alumina or a deactivated silica gel.[6][7]
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always maintain the solvent level above the stationary phase.[3]- If the bed has cracked, the column will need to be repacked.
No Compound Eluting - The compound may have decomposed on the column.- The solvent system may be incorrect.- The compound may have eluted in the solvent front.[6]- Check the stability of your compound on the stationary phase.[6]- Double-check the composition of your eluent.- Analyze the first few fractions collected.[6]
Frequently Asked Questions (FAQs)

Q: How do I choose the right stationary phase?

A: The choice of stationary phase depends on the properties of your compound. Silica gel is the most common and is suitable for a wide range of organic compounds. Alumina is a good alternative for acid-sensitive compounds.[7] For separating peptides and proteins, a C18 reversed-phase stationary phase is often used.[7]

Q: What is the ideal Rf value to aim for in TLC when developing a column chromatography method?

A: For effective separation in isocratic flash chromatography, the target compound should have an Rf value between 0.1 and 0.4 on the TLC plate.[4]

Q: How can I improve the efficiency of my flash chromatography?

A: To improve efficiency, you can optimize the solvent system for better selectivity, ensure proper column packing, and avoid overloading the column.[5][8][9] Using smaller particle size stationary phase can also enhance resolution.

Liquid-Liquid Extraction: Troubleshooting and FAQs

Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[10]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or high concentrations of solutes.[11][12]- Gently swirl or invert the separatory funnel instead of shaking vigorously.[11]- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11]- Allow the mixture to stand for a period of time.[13][14]- Centrifugation can also be effective in breaking emulsions.[11][15]
Poor Separation of Layers - The densities of the two solvents are too similar.- Add a small amount of a different, denser, or less dense immiscible solvent to one of the phases.
Product is in Both Layers - The product has significant solubility in both the aqueous and organic phases.- Perform multiple extractions with fresh solvent to maximize recovery.- Adjust the pH of the aqueous layer to ionize or neutralize the product, thereby altering its solubility.[16]
Frequently Asked Questions (FAQs)

Q: How do I know which layer is the aqueous and which is the organic?

A: This depends on the densities of the two solvents. Most chlorinated organic solvents are denser than water, while most non-chlorinated organic solvents are less dense. To be certain, add a few drops of water to the separatory funnel; the layer that the water joins is the aqueous layer.

Q: What is "salting out" and when should I use it?

A: "Salting out" is the addition of a salt, like sodium chloride, to the aqueous layer to decrease the solubility of an organic compound in it and drive it into the organic layer.[11] This is particularly useful when extracting polar organic compounds from an aqueous solution.

Q: How can I break a stubborn emulsion?

A: If gentle swirling and adding brine don't work, you can try filtering the mixture through a plug of glass wool or Celite.[11] In some cases, adding a small amount of a different organic solvent can help break the emulsion.[11]

Recrystallization and Precipitation: Troubleshooting and FAQs

Recrystallization is a technique for purifying solid compounds by dissolving them in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals.[17][18] Precipitation is a related technique where a substance is converted from a soluble to an insoluble form.[19]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.[20][21][22]- The solution is supersaturated.[21]- Evaporate some of the solvent to concentrate the solution.[21]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[21]
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The compound is highly impure.[21]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[21]- Try a different solvent with a lower boiling point.
Low Recovery of Product - Too much solvent was used.[20][22]- The crystals were washed with a solvent that was not ice-cold.[22]- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.[1][22]- Always wash the collected crystals with a small amount of ice-cold solvent.[22][23]- Preheat the filtration apparatus before hot filtration.
Impurities in the Precipitate - Co-precipitation of impurities.- Ensure slow cooling to allow for selective crystallization.[1]- Wash the precipitate thoroughly with a suitable cold solvent.[24]
Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization?

A: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][23] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[23]

Q: What is the purpose of washing the crystals after filtration?

A: Washing the crystals with a small amount of cold solvent removes any residual mother liquor that may contain dissolved impurities.[23][25]

Q: How can I improve the purity of my precipitated product?

A: To improve purity, you can control the rate of precipitation, adjust the pH, and thoroughly wash the precipitate to remove adsorbed impurities.[24][26] In some cases, redissolving the precipitate and reprecipitating it can enhance purity.

Distillation: Troubleshooting and FAQs

Distillation is used to separate liquids with different boiling points or to separate a volatile liquid from a non-volatile solid.[27]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Bumping or Uneven Boiling - Lack of boiling chips or a stir bar.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor Separation of Components - The boiling points of the components are too close for simple distillation.- The distillation is proceeding too quickly.- Use a fractionating column for fractional distillation if the boiling point difference is small.[27]- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Product Decomposes During Distillation - The compound is thermally unstable at its atmospheric boiling point.- Use vacuum distillation to lower the boiling point of the compound.[28]
Frequently Asked Questions (FAQs)

Q: When should I use simple distillation versus fractional distillation?

A: Simple distillation is effective for separating liquids with significantly different boiling points (generally a difference of >25 °C). Fractional distillation is necessary for separating liquids with closer boiling points.[27]

Q: What is the purpose of the cold trap in a vacuum distillation setup?

A: The cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is used to condense any volatile substances that pass through the condenser, protecting the vacuum pump from corrosive vapors.[28]

Q: How do I control the vacuum during a vacuum distillation?

A: A vacuum regulator or a controlled leak in the system can be used to adjust and maintain the desired pressure during the distillation.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial eluent.

  • Column Packing: Pour the slurry into the column and allow it to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[3]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).

  • Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC, UV-Vis) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an immiscible aqueous solution (e.g., water, dilute acid, or base) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Gently swirl or invert the funnel to allow for partitioning of the components.

  • Separation: Allow the layers to separate and then drain the bottom layer.

  • Repeat: Repeat the washing/extraction process as necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Isolation: Filter to remove the drying agent and concentrate the organic layer to obtain the purified product.

Protocol 3: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold.[1]

  • Dissolution: Add the minimum amount of hot solvent to the crude solid to just dissolve it.[23]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.[29]

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[1][2]

  • Crystal Collection: Collect the crystals by vacuum filtration.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[2][23]

  • Drying: Dry the purified crystals.[2]

References

  • Benchchem. (n.d.). How to remove unreacted starting materials from 3-Acetylbenzophenone.
  • Benchchem. (n.d.). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.
  • Unacademy. (n.d.). How to Eliminate Impurities in Precipitation.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Unknown. (n.d.). Recrystallization.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Unknown. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds.
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2017, July 22). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?
  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography.
  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • LUTPub. (n.d.). PRECIPITATION OF IMPURITIES FROM BRINE.
  • Chemistry Stack Exchange. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
  • SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
  • YouTube. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations.
  • ResearchGate. (2025, August 5). Matrix precipitation: A general strategy to eliminate matrix interference for pharmaceutical toxic impurities analysis.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Unknown. (2025, August 20). Chemical Precipitation in Water Treatment: Methods, Benefits and Applications.
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  • Unknown. (n.d.). Recrystallization. --->.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.

Sources

Optimization

Technical Support Center: Forced Degradation Studies of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to equip you with the scientific rationale and practical insights necessary to conduct robust and meaningful stress testing studies in line with regulatory expectations.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of new drug substances.[1][2] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to identify the likely degradation products that may form under the influence of various stress factors such as acid, base, light, heat, and oxidation.[3][4][5] The primary objectives of such studies are to elucidate the intrinsic stability of the molecule, establish degradation pathways, and develop and validate stability-indicating analytical methods.[1][6]

The molecule at the heart of this guide, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, possesses several functional groups that are susceptible to degradation under stress conditions. Understanding the reactivity of the methoxymethyl (MOM) ether, the aromatic ether linkage, and the carbon-bromine bond is fundamental to designing a comprehensive forced degradation study and interpreting the resulting data.

Anticipated Degradation Pathways

A thorough understanding of the chemical structure of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene allows for the prediction of its degradation pathways under various stress conditions. The primary sites of lability are the methoxymethyl (MOM) ether linkage, which is known to be sensitive to acidic conditions, and the aromatic ring system, which can be susceptible to oxidation and photolytic cleavage.

Degradation Pathways cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation cluster_thermal Thermal Degradation 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene 4-Bromo-2-hydroxy-1-methoxybenzene 4-Bromo-2-hydroxy-1-methoxybenzene 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->4-Bromo-2-hydroxy-1-methoxybenzene H+ Formaldehyde Formaldehyde 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->Formaldehyde H+ Methanol Methanol 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->Methanol H+ No significant degradation expected No significant degradation expected 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->No significant degradation expected OH- Hydroxylated derivatives Hydroxylated derivatives 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->Hydroxylated derivatives [O] Debrominated product Debrominated product 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->Debrominated product Phenolic derivatives Phenolic derivatives 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->Phenolic derivatives Potential for minor degradation Potential for minor degradation 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene->Potential for minor degradation Δ Ring-opened products Ring-opened products Hydroxylated derivatives->Ring-opened products

Caption: Predicted degradation pathways of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. These protocols are designed to be a starting point and may require optimization based on preliminary results.

I. Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve an appropriate amount of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL for analysis.

II. Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the drug substance.[1][7] If significant degradation is observed, the stress conditions should be made milder.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic UV (254 nm) & VisibleRoom TemperatureAs per ICH Q1B

Table 1: Recommended Starting Conditions for Forced Degradation Studies.

III. Detailed Stress Study Protocols

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Prepare Working Solution (100 µg/mL) Prepare Working Solution (100 µg/mL) Prepare Stock Solution (1 mg/mL)->Prepare Working Solution (100 µg/mL) Acid Hydrolysis Acid Hydrolysis Prepare Working Solution (100 µg/mL)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Working Solution (100 µg/mL)->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare Working Solution (100 µg/mL)->Oxidative Degradation Thermal Degradation Thermal Degradation Prepare Working Solution (100 µg/mL)->Thermal Degradation Photolytic Degradation Photolytic Degradation Prepare Working Solution (100 µg/mL)->Photolytic Degradation Neutralize (if applicable) Neutralize (if applicable) Acid Hydrolysis->Neutralize (if applicable) Base Hydrolysis->Neutralize (if applicable) Dilute to working concentration Dilute to working concentration Oxidative Degradation->Dilute to working concentration Thermal Degradation->Dilute to working concentration Photolytic Degradation->Dilute to working concentration Neutralize (if applicable)->Dilute to working concentration Inject into HPLC-UV/PDA Inject into HPLC-UV/PDA Dilute to working concentration->Inject into HPLC-UV/PDA Analyze Data Analyze Data Inject into HPLC-UV/PDA->Analyze Data

Caption: General workflow for forced degradation studies.

A. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C in a water bath.

  • Withdraw samples at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to the working concentration with the mobile phase.

  • Inject into the HPLC system.

B. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C in a water bath.

  • Withdraw samples at specified time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample to the working concentration with the mobile phase.

  • Inject into the HPLC system.

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at specified time points.

  • Dilute the sample to the working concentration with the mobile phase.

  • Inject into the HPLC system.

D. Thermal Degradation

  • Keep the solid drug substance in a thermostatically controlled oven at 80°C.

  • Withdraw samples at specified time points.

  • Prepare a working solution of the stressed solid sample.

  • Inject into the HPLC system.

E. Photolytic Degradation

  • Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9][10][11][12]

  • A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

  • At the end of the exposure period, prepare working solutions of the stressed samples.

  • Inject into the HPLC system.

Development of a Stability-Indicating HPLC Method

A crucial aspect of forced degradation studies is the use of a stability-indicating analytical method that can separate the parent drug from its degradation products.[6][13] Based on the structure of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a reverse-phase HPLC method is a suitable starting point.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV/PDA at 220 nm and 280 nm
Injection Volume 10 µL

Table 2: Proposed Starting HPLC Method Parameters.

Method Validation: The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16][17][18] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during forced degradation studies of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound showing significant degradation under acidic conditions but is stable in base?

A1: The methoxymethyl (MOM) ether protecting group is known to be labile under acidic conditions but generally stable to bases.[19][20][21] The acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion, which is then trapped by water.[22][23] In contrast, the ether linkages are generally resistant to nucleophilic attack by hydroxide ions under the tested conditions.

Q2: I am not observing any degradation under the initial stress conditions. What should I do?

A2: If no degradation is observed, the stress conditions should be intensified. For hydrolytic studies, you can increase the concentration of the acid/base, elevate the temperature, or prolong the exposure time. For oxidative stress, a higher concentration of H₂O₂ can be used. For thermal and photolytic studies, the duration of exposure can be extended. The goal is to achieve a target degradation of 5-20%.

Q3: I see many small peaks in my chromatogram after oxidative stress. How do I identify them?

A3: Oxidative degradation of aromatic compounds can lead to a multitude of products, including hydroxylated and ring-opened species.[24][25][26][27][28] To identify these, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable. The mass-to-charge ratio (m/z) of the degradation products can provide crucial information about their molecular weight and fragmentation patterns, aiding in structure elucidation.

Q4: My peak shape is poor for the parent compound after stress testing. What could be the cause?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be due to several factors.[29][30][31]

  • Column Overload: Inject a more dilute sample.

  • Co-elution: A degradation product may be co-eluting with the parent peak. A peak purity analysis using a PDA detector can help confirm this. If co-elution is suspected, the HPLC method needs to be optimized (e.g., by changing the gradient, mobile phase composition, or column chemistry).

  • Sample Solvent Effects: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Q5: How do I confirm that my analytical method is "stability-indicating"?

A5: A method is considered stability-indicating if it can accurately measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[6][13] To demonstrate this, you must show that the peaks for the parent drug and its degradation products are well-resolved (baseline separation is ideal). Peak purity analysis using a PDA detector is a key tool to confirm that the parent peak is spectrally pure in the presence of its degradants. This is a core requirement of the method validation as per ICH Q2(R1).[14][15][16][17][18]

Summary of Potential Degradation Products

Based on the known reactivity of the functional groups in 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, the following degradation products are anticipated:

Stress ConditionPotential Degradation Product(s)Chemical Structure
Acid Hydrolysis 4-Bromo-2-hydroxy-1-methoxybenzeneBr-C₆H₃(OH)(OCH₃)
FormaldehydeCH₂O
MethanolCH₃OH
Base Hydrolysis No significant degradation expected-
Oxidative Hydroxylated derivatives (addition of -OH to the aromatic ring)Br-C₆H₂(OH)₂(OCH₃)
Ring-opened productsVarious aliphatic acids and aldehydes
Photolytic 1-methoxy-2-(methoxymethoxy)benzene (Debromination)C₆H₄(OCH₃)(OCH₂OCH₃)
Phenolic derivatives (cleavage of the methoxy group)Br-C₆H₃(OH)(OCH₂OCH₃)
Thermal Minimal degradation, potentially some cleavage of the MOM ether-

Table 3: Predicted Degradation Products of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Conclusion

This technical support guide provides a comprehensive framework for conducting forced degradation studies on 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. By understanding the underlying chemical principles and following the detailed protocols and troubleshooting advice, researchers can effectively characterize the stability of this molecule and develop robust, stability-indicating analytical methods. Adherence to ICH guidelines is paramount for ensuring the quality and regulatory acceptance of the data generated.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ECA Academy. (2025). Q1A R2 A deep dive in Stability Studies. YouTube. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

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  • Udenfriend, S., Clark, C. T., Axelrod, J., & Brodie, B. B. (1954). The Hydroxylation of Anisole by Hydrogen Peroxide in the Presence of Catalytic Amounts of Ferric Ion and Catechol. Journal of the American Chemical Society, 76(22), 5881–5883. [Link]

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  • Puglisi, C., Samperi, F., & Montaudo, G. (2003). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Molecules, 8(3), 263-279. [Link]

  • Academia.edu. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

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  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. [Link]

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  • ResearchGate. (n.d.). Oxidation of anethole with hydrogen peroxide catalyzed by oxovanadium aromatic carboxylate complexes. [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • ResearchGate. (n.d.). Oxidation reaction with hydroxyl peroxide of anisole to guaiacol.... [Link]

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Troubleshooting

Inconsistent reaction yields using 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Welcome to the technical support center for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges that can lead to inconsistent reaction yields and provide expert insights and troubleshooting protocols to enhance the reproducibility and success of your experiments. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Concerns - Reagent Quality and Stability

Question 1: My reaction yields are inconsistent, even when following the same protocol. Could the starting material be the issue?

Answer: Absolutely. The purity and stability of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene are paramount for reproducible results. Here are the primary factors to consider:

  • Purity: Commercially available reagents can have varying levels of purity. Trace impurities can interfere with sensitive reactions, particularly organometallic transformations. We recommend always using a freshly purchased bottle from a reputable supplier or purifying the material before use if you suspect contamination.

  • Decomposition: While relatively stable, this compound can degrade over time, especially if not stored under optimal conditions (cool, dry, and dark). A key degradation pathway is the hydrolysis of the methoxymethyl (MOM) ether, which can be catalyzed by trace amounts of acid.[1][2] The resulting free phenol can quench organometallic reagents or interfere with cross-coupling reactions.

Troubleshooting Steps:

  • Assess Purity: Run a quick purity check using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). Look for the presence of 4-bromo-2-methoxyphenol, a common impurity resulting from MOM group cleavage.

  • Proper Storage: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a refrigerator.

  • Purification: If impurities are detected, consider purification by column chromatography on silica gel.

Question 2: I've observed the formation of a phenolic byproduct in my reaction. What is causing the cleavage of the MOM protecting group?

Answer: The methoxymethyl (MOM) ether is an acetal, making it susceptible to cleavage under acidic conditions.[1][2] Even trace amounts of acid can catalyze its removal. Potential sources of acidity in your reaction include:

  • Acidic Reagents: Some reagents, or their impurities, can be acidic. For example, certain grades of solvents or other reactants may contain acidic residues.

  • Lewis Acids: Be cautious with Lewis acidic reagents, as they can also facilitate MOM group cleavage.

  • Work-up Conditions: Aqueous acidic work-ups will readily cleave the MOM group. If you need to retain the MOM group, a neutral or basic work-up is essential.

Preventative Measures:

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from acidic contaminants.

  • Inert Atmosphere: Running reactions under an inert atmosphere can prevent the formation of acidic species from the reaction of solvents with air and moisture.

  • Neutral or Basic Work-up: Opt for a work-up with a neutral aqueous solution (like brine) or a mild basic solution (such as saturated aqueous sodium bicarbonate).

Section 2: Challenges in Organometallic Reactions

Question 3: I am struggling with low yields in the lithiation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. What are the likely causes?

Answer: Lithiation of aryl bromides is a powerful tool, but its success hinges on stringent reaction conditions and reagent quality.[3][4] Inconsistent yields with your substrate are often traced back to a few key areas:

  • Reagent Quality: The concentration of commercially available n-butyllithium (n-BuLi) can vary. It is highly recommended to titrate your n-BuLi solution before use to determine its exact molarity.[3]

  • Incomplete Reaction: The lithium-halogen exchange is an equilibrium process.[5][6] To drive it to completion, it's often necessary to use a slight excess of n-BuLi and ensure adequate reaction time at low temperatures (typically -78 °C).

  • Side Reactions: The generated aryllithium species is a strong base and nucleophile. It can react with any electrophilic species present in the reaction mixture, including trace amounts of water or carbon dioxide.

Troubleshooting Workflow for Lithiation:

lithiation_troubleshooting cluster_start Problem cluster_analysis Initial Checks cluster_optimization Optimization cluster_quench Verification Start Low Lithiation Yield Check_nBuLi Titrate n-BuLi Start->Check_nBuLi Reagent Quality Check_Purity Verify Substrate Purity (NMR/GC-MS) Start->Check_Purity Substrate Integrity Check_Conditions Ensure Anhydrous/Inert Conditions Start->Check_Conditions Reaction Environment Optimize_Equivalents Adjust n-BuLi Equivalents (1.1-1.3 eq.) Check_nBuLi->Optimize_Equivalents Check_Purity->Optimize_Equivalents Optimize_Temp Maintain -78 °C Check_Conditions->Optimize_Temp Optimize_Time Increase Reaction Time Optimize_Equivalents->Optimize_Time Quench_D2O Quench with D2O to Confirm Lithiation Optimize_Time->Quench_D2O

Caption: Troubleshooting workflow for low lithiation yields.

Question 4: My Grignard reagent formation from 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is sluggish and gives low yields. How can I improve this?

Answer: Grignard reagent formation is notoriously sensitive to reaction conditions.[7][8][9] Here are the most common culprits for poor yields with your substrate:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from initiating. It is crucial to activate the magnesium before adding the aryl bromide.

  • Solvent Purity: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are hygroscopic and can absorb moisture from the air. The presence of water will quench the Grignard reagent as it forms. Using freshly distilled, anhydrous solvents is essential.

  • Initiation Difficulty: Sometimes, the reaction is difficult to initiate. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

Best Practices for Grignard Formation:

ParameterRecommendationRationale
Magnesium Use fresh, high-purity magnesium turnings.Ensures a reactive surface for the insertion reaction.
Activation Gently heat the magnesium with a heat gun under vacuum before adding the solvent.Removes any adsorbed water from the magnesium surface.
Solvent Use anhydrous, inhibitor-free THF or diethyl ether.Prevents quenching of the highly basic Grignard reagent.
Initiation Add a small crystal of iodine or a few drops of 1,2-dibromoethane.Etches the magnesium surface, exposing fresh metal to initiate the reaction.
Addition Add the aryl bromide solution dropwise to the activated magnesium.Controls the exotherm of the reaction and prevents side reactions.
Section 3: Cross-Coupling Complications

Question 5: I am experiencing inconsistent yields in my Suzuki-Miyaura coupling with the boronic acid derived from 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. What factors should I investigate?

Answer: The Suzuki-Miyaura coupling is a robust reaction, but its efficiency can be influenced by several factors, especially with electron-rich aryl bromides like your substrate.[10][11][12]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides, ligands that promote oxidative addition are often necessary. Consider using bulky, electron-rich phosphine ligands.

  • Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions.

  • Solvent System: The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (2.0-3.0 equiv).

  • Degassing: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen). This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Diagram for Suzuki Coupling:

suzuki_troubleshooting cluster_problem Problem cluster_variables Key Variables to Investigate cluster_solutions Potential Solutions Problem Inconsistent Suzuki Yields Catalyst Catalyst/Ligand System Problem->Catalyst Base Base Choice & Strength Problem->Base Solvent Solvent System & Degassing Problem->Solvent Temperature Reaction Temperature Problem->Temperature ScreenLigands Screen Bulky/Electron-Rich Ligands Catalyst->ScreenLigands ScreenBases Test Different Bases (e.g., K2CO3, Cs2CO3) Base->ScreenBases OptimizeSolvent Ensure Thorough Degassing; Try Different Solvent Ratios Solvent->OptimizeSolvent OptimizeTemp Vary Temperature (80-110 °C) Temperature->OptimizeTemp

Caption: Key variables for optimizing Suzuki coupling reactions.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Request PDF. (2025). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Narasimhan, S., & Chandrasekaran, S. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 743-747.
  • Smith, C. A., & Jessop, P. G. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54644.
  • ResearchGate. (2020). How to Purify Organometallic Complexes? Retrieved from [Link]

  • Otsu, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8682-8689.
  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Google Patents. (2004). Process for removal of impurities from mother liquor in the synthesis of carboxylic acid using pressure filtration.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Sciencemadness.org. (2011). Protecting phenols in a grignard reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Exploiting Organometallic Chemistry to Functionalize Small Cuprous Oxide Colloidal Nanocrystals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • ACS Publications. (2018). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Request PDF. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analysis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene Reaction Mixtures

An Objective Comparison of Analytical Methodologies for Pharmaceutical Intermediate Quality Control In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Pharmaceutical Intermediate Quality Control

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The compound 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene serves as a key building block in the synthesis of more complex molecules, including the antihypertensive drug Aliskiren.[1] The purity of this intermediate directly impacts the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the assessment of its reaction mixture, while also offering a critical comparison with alternative analytical techniques.

The Analytical Imperative: Why GC-MS is the Workhorse

For a substituted benzene derivative like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, which is volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is the logical first-choice analytical technique.[2][3] Its power lies in the dual-stage process: the gas chromatograph separates the components of the reaction mixture in time, and the mass spectrometer provides high-specificity structural information on each separated component. This combination is ideal for identifying the target compound, unreacted starting materials, and process-related impurities in a single run.[4][5]

Anticipating the Analytes

A robust analytical method is built upon a foundational understanding of the chemical reaction itself. The synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene typically involves the protection of a phenolic hydroxyl group. Therefore, the reaction mixture can be expected to contain:

  • Target Product: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Starting Material: 4-Bromo-2-hydroxy-1-methoxybenzene (or a related precursor)

  • Reagents/Byproducts: Residual methoxymethylating agent or its degradation products.

  • Side Products: Potential regioisomers or products of over-reaction.

A properly developed GC-MS method must be able to resolve and identify each of these potential components.

A Validated GC-MS Protocol for Reaction Monitoring

Trust in an analytical result stems from a well-validated and meticulously executed protocol. The following methodology is designed to be self-validating, providing clear checkpoints for ensuring system suitability and data integrity.[6][7][8]

Experimental Workflow

The overall process from sample acquisition to data analysis is a sequential workflow designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilute in Ethyl Acetate (e.g., 1:1000) Sample->Dilute Filter Filter through 0.22 µm PTFE filter Dilute->Filter Inject GC Injection (1 µL) Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Process Chromatogram & Spectrum Processing Detect->Process Identify Peak Identification (Library/Standard) Process->Identify Quantify Quantification (% Area) Identify->Quantify

Caption: High-level workflow for GC-MS analysis of the reaction mixture.

Step-by-Step Protocol

Objective: To separate, identify, and semi-quantify the components of the 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene reaction mixture.

1. Sample Preparation:

  • Rationale: Dilution is critical to avoid column overloading and detector saturation. Ethyl acetate is a suitable solvent due to its volatility and compatibility with common GC stationary phases. Filtration removes any particulate matter that could block the injector.
  • Procedure:
  • Homogenize the reaction mixture.
  • Accurately prepare a 1:1000 (v/v) dilution of the mixture in HPLC-grade ethyl acetate.
  • Vortex the solution for 30 seconds.
  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.

2. GC-MS Instrument Parameters:

  • Rationale: A non-polar or mid-polarity column is chosen for good separation of the aromatic analytes. The temperature program is optimized to ensure baseline resolution of key components. Electron ionization (EI) at 70 eV is a standard, robust method that yields reproducible fragmentation patterns for library matching.
  • Parameters:
  • GC System: Agilent 8890 GC (or equivalent)
  • MS System: Agilent 5977B MSD (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Injector: Split/Splitless, used in Split mode (50:1 ratio) at 250°C.
  • Oven Program:
  • Initial: 100°C, hold for 2 min.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 min at 280°C.
  • MS Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI), 230°C.
  • Ionization Energy: 70 eV.
  • Mass Range: Scan from 40 to 450 m/z.

3. Data Analysis and Interpretation:

  • Identification: Identify the target compound and impurities by comparing their retention times and mass spectra against a known standard, or by library matching (e.g., NIST).
  • Semi-Quantification: Use the relative peak area percentage from the Total Ion Chromatogram (TIC) to estimate the purity and the relative amounts of byproducts. For accurate quantification, a full validation with calibration standards is required.[8]

Decoding the Mass Spectrum: A Fingerprint of the Molecule

The mass spectrum provides the structural "fingerprint." For 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (Molecular Weight: ~247 g/mol for the ⁷⁹Br isotope), the EI spectrum is expected to show characteristic features.

The Isotopic Signature of Bromine

A key confirmatory feature is the bromine isotope pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[9][10] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.[9][11] This is a definitive marker for the presence of bromine in the molecule and its fragments.

Predicted Fragmentation Pathway

Electron ionization is a high-energy process that causes predictable bond cleavages.[12][13] The methoxymethyl (MOM) ether group is particularly susceptible to fragmentation.

Caption: Predicted EI fragmentation pathway for the target molecule.

  • Molecular Ion (M⁺˙): A pair of peaks at m/z 246 and 248, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The intensity may be low due to the labile MOM group.

  • Loss of Methoxymethyl Radical ([M-45]⁺): A prominent pair of peaks at m/z 201/203, resulting from the cleavage of the MOM ether bond. This often represents a stable fragment.

  • Methoxymethyl Cation ([CH₂OCH₃]⁺): A very common and often the base peak (most intense peak) in the spectrum of MOM-protected compounds will appear at m/z 45. Its presence is highly indicative of the MOM group.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it is not universally applicable. The choice of analytical technique should be dictated by the specific needs of the analysis, such as the need for high quantitative accuracy or the analysis of non-volatile impurities.[2][3][14][15]

Technique Principle Strengths for This Application Weaknesses for This Application Cost & Complexity
GC-MS Separation by volatility/boiling point, detection by mass.Excellent for volatile/semi-volatile compounds; high specificity for identification of unknowns; high sensitivity.[5][14]Not suitable for non-volatile or thermally labile compounds; quantification requires careful validation.Moderate Cost, Moderate Complexity.[16]
HPLC-UV/DAD Separation by polarity in a liquid phase, detection by UV absorbance.Excellent for quantification; suitable for a wide range of polarities and non-volatile compounds; robust and reliable.[2]Lower specificity than MS (co-eluting impurities with similar UV spectra can be missed); requires chromophores for detection.Lower Cost, Lower Complexity.[15]
LC-MS Combines HPLC separation with mass spectrometry detection.The "best of both worlds": handles non-volatile compounds like HPLC with the high specificity of MS; softer ionization (e.g., ESI) can preserve the molecular ion.Higher cost and complexity than HPLC-UV or GC-MS; potential for ion suppression effects from the matrix.High Cost, High Complexity.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.Unparalleled for definitive structure elucidation of isolated compounds; can provide quantitative information (qNMR).Not a separation technique (analyzes the bulk sample); low sensitivity compared to MS; unsuitable for analyzing complex mixtures directly.Very High Cost, High Complexity.

Conclusion and Recommendations

For the routine analysis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene reaction mixtures, GC-MS stands out as the most effective technique. It offers an unparalleled balance of separation efficiency, specificity for impurity identification, and sufficient sensitivity for in-process controls. Its ability to provide a detailed "snapshot" of the reaction's progress and purity profile makes it the workhorse for process development and quality control.

However, for formal release testing or when non-volatile impurities are suspected, the GC-MS method should be complemented with HPLC-UV . HPLC provides superior quantitative accuracy and is better suited for polar, non-volatile species that would be missed by GC. The ultimate analytical strategy often involves using these techniques synergistically: GC-MS for identification and semi-quantification during development, and a fully validated HPLC method for final product quantification and release.

References

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  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Pawar, V. A. (2018). A review on GC-MS and method development and validation. ResearchGate. Retrieved from [Link]

  • EVISA. (2018, November 7). Quantification of polybrominated diphenyl ethers by means of GC-ICP-MS. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • National Institutes of Health. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

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Comparative

A Comparative Guide to 2D NMR Techniques for the Unambiguous Structural Elucidation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For researchers in synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. While routine 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of initial analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. While routine 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of initial analysis, its utility diminishes when confronted with complex substitution patterns on an aromatic scaffold. The isomeric possibilities for a compound like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene present a classic challenge: how can we be certain of the substituent positions?

This guide provides an in-depth comparison of core 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating how their synergistic application provides a self-validating system for the definitive structural confirmation of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. We will move beyond a simple listing of steps to explain the causality behind the experimental sequence, presenting supporting data derived from established spectral databases and literature precedents to simulate a real-world analytical workflow.

The Analytical Challenge: Limitations of 1D NMR

A preliminary analysis using 1D ¹H and ¹³C NMR provides essential but incomplete information. We can predict the expected chemical shifts based on the substituent effects of bromine, a methoxy group (-OCH₃), and a methoxymethoxy (MOM) ether group (-OCH₂OCH₃).

Predicted 1D NMR Chemical Shifts for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Note: Chemical shifts (δ) are predicted based on additive models and data from similar substituted benzene rings. They are presented here for illustrative purposes. Actual values may vary based on solvent and concentration.[1][2][3]

Assignment Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Comments
H-3Aromatic CH~7.15 (d, J ≈ 8.5 Hz)~117.0Ortho to -OMOM, meta to -Br and -OCH₃.
H-5Aromatic CH~7.05 (dd, J ≈ 8.5, 2.5 Hz)~116.5Ortho to -Br, meta to -OCH₃ and -OMOM.
H-6Aromatic CH~6.90 (d, J ≈ 2.5 Hz)~114.0Ortho to -OCH₃ and -Br, meta to -OMOM.
-OCHMethoxy~3.85 (s)~56.0Typical chemical shift for an aryl methoxy group.
-OCH ₂O-MOM Ether CH₂~5.20 (s)~95.0Acetal methylene protons, deshielded.[4]
-OCH₂OCHMOM Ether CH₃~3.50 (s)~56.5Aliphatic methoxy group of the MOM ether.[4]
C-1Quaternary C-~150.0Bearing the -OCH₃ group.
C-2Quaternary C-~148.0Bearing the -OMOM group.
C-4Quaternary C-~113.0Bearing the -Br atom (heavy atom effect).[2]

While 1D NMR can identify the presence of all the necessary fragments—three aromatic protons, a methoxy group, and a MOM group—it cannot definitively prove their connectivity. The relative positions of the substituents remain ambiguous. This is where the power of 2D NMR becomes indispensable.

The 2D NMR Workflow: A Sequential Approach to Certainty

The structural puzzle is best solved by applying a logical sequence of 2D NMR experiments. Each experiment builds upon the information provided by the last, culminating in a complete and validated structural assignment.

G cluster_1d 1D Analysis cluster_2d 2D Confirmation a ¹H & ¹³C NMR b Identify Spin Systems & Functional Groups a->b Initial Hypothesis c COSY (¹H-¹H Connectivity) b->c Define Proton Framework d HSQC (Direct ¹H-¹³C Connectivity) c->d c->d Attach Protons to Carbons e HMBC (Long-Range ¹H-¹³C Connectivity) d->e d->e Assemble Fragments f Unambiguous Structure Confirmed e->f Final Proof

Caption: Logical workflow for structural elucidation using 2D NMR.

Step 1: COSY – Mapping the Proton Framework

Expertise & Causality: The first step in assembling the molecular puzzle is to identify which protons are coupled to each other. Correlation Spectroscopy (COSY) is the ideal experiment for this, as it reveals through-bond scalar couplings, typically over two to three bonds (²JHH, ³JHH).[5][6] For our target molecule, this will definitively establish the relationship between the protons on the aromatic ring.

Experimental Protocol: DQF-COSY

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire a standard high-resolution ¹H spectrum to determine the spectral width.

  • Acquisition: Use a standard double-quantum filtered COSY (DQF-COSY) pulse sequence. This variant is often preferred as it can provide a cleaner spectrum with reduced diagonal peak artifacts.[7]

  • Parameters:

    • Number of Scans (NS): 2-4 per increment

    • Increments in F1: 256-512

    • Spectral Width (F1 & F2): Set to cover the entire proton chemical shift range (~0-10 ppm).

  • Processing: Apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

Expected Data & Interpretation The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H spectrum and, more importantly, off-diagonal cross-peaks that indicate coupling.

Correlating Protons Type of Coupling Significance
H-3 ↔ H-5⁴JHH (meta)A weak correlation may be observed, confirming a meta relationship.
H-5 ↔ H-6³JHH (ortho)A strong correlation is expected, confirming these protons are adjacent.

This result is critical: it validates the presence of two adjacent aromatic protons (H-5 and H-6) and confirms their relationship to H-3, thereby establishing the proton arrangement on the benzene ring.

Step 2: HSQC – Linking Protons to their Carbons

Expertise & Causality: With the proton framework established, the next logical step is to identify the carbon atom directly attached to each proton. The Heteronuclear Single Quantum Coherence (HSQC) experiment is exceptionally sensitive and designed specifically to show correlations between a proton and its directly bonded (one-bond, ¹JCH) heteronucleus, which in this case is ¹³C.[8][9]

Experimental Protocol: Edited HSQC

  • Sample: The same sample from the COSY experiment can be used.

  • Instrument Setup: Tune the probe for both ¹H and ¹³C frequencies.

  • Acquisition: Use a standard sensitivity-enhanced, edited HSQC pulse sequence. An "edited" HSQC provides additional information by phasing CH/CH₃ peaks opposite to CH₂ peaks, which aids in assignment.[9][10]

  • Parameters:

    • Number of Scans (NS): 4-8 per increment

    • Increments in F1: 128-256

    • Spectral Width (F2): Proton range.

    • Spectral Width (F1): Carbon range (~0-160 ppm).

    • ¹JCH Coupling Constant: Set to an average value for aromatic and aliphatic C-H bonds (~145 Hz).

  • Processing: 2D Fourier transform with appropriate window functions.

Expected Data & Interpretation The HSQC spectrum correlates proton signals (F2 axis) with carbon signals (F1 axis), allowing for the direct assignment of all protonated carbons.

¹H Signal (ppm) Correlating ¹³C Signal (ppm) Assignment
~7.15~117.0H-3 is attached to C-3
~7.05~116.5H-5 is attached to C-5
~6.90~114.0H-6 is attached to C-6
~3.85~56.0-OC H₃
~5.20~95.0-OC H₂O-
~3.50~56.5-OCH₂OC H₃

At this stage, we have confidently assigned all CHx groups. However, the quaternary carbons (C-1, C-2, C-4) remain unassigned, and the precise connectivity between the functional groups and the aromatic ring is still unproven.

Step 3: HMBC – Assembling the Final Structure

Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[9][11] This is the key to connecting the molecular fragments, as it allows us to "see" from a proton to the neighboring non-protonated quaternary carbons, thereby locking the substituents into place.

Experimental Protocol: HMBC

  • Sample: The same sample can be used.

  • Acquisition: Use a standard HMBC pulse sequence.

  • Parameters:

    • Number of Scans (NS): 8-16 per increment

    • Increments in F1: 256-512

    • Long-Range Coupling Delay: Optimized for an average ⁿJCH of 8-10 Hz. This is a critical parameter that determines which correlations are observed.

  • Processing: 2D Fourier transform.

Expected Data & Interpretation The HMBC spectrum provides the definitive connections. The most crucial expected correlations that confirm the 1,2,4-substitution pattern are detailed below.

Proton (¹H) Correlating Carbons (¹³C) Significance of Correlation
-OC H (~3.85 ppm)C-1 (~150.0 ppm)Confirms the methoxy group is attached to C-1. (³JCH)
-OC H₂O- (~5.20 ppm)C-2 (~148.0 ppm)Confirms the MOM ether is attached to C-2. (³JCH)
-OCH₂OC H (~3.50 ppm)-OC H₂O- (~95.0 ppm)Confirms the MOM group's internal structure. (²JCH)
H-3 (~7.15 ppm)C-1, C-2, C-5Links the aromatic proton H-3 to the substituent-bearing carbons C-1 and C-2, and to the adjacent C-5.
H-5 (~7.05 ppm)C-1, C-3, C-4Links H-5 to the bromo-substituted C-4 and the methoxy-substituted C-1.
H-6 (~6.90 ppm)C-2, C-4Crucially links H-6 to both the bromo-substituted C-4 and the MOM-substituted C-2.

The combination of these correlations provides an undeniable map of the molecule. For instance, the correlation from the methoxy protons at ~3.85 ppm to the quaternary carbon C-1 at ~150.0 ppm definitively places the methoxy group. Similarly, the correlation from the MOM CH₂ protons to C-2 places the MOM group next to it. The correlations from the aromatic protons to the quaternary carbons stitch the entire structure together.

G cluster_mol Key HMBC Correlations C1 C1 (150.0) C2 C2 (148.0) C3 C3-H (117.0) C4 C4 (113.0) C5 C5-H (116.5) C6 C6-H (114.0) OMe H₃CO- (3.85) OMOM_CH2 -OCH₂O- (5.20) OMOM_CH2->C2 ³J OMOM_Me -OCH₃ (3.50) Br Br H5_node H-5 (7.05) H5_node->C4 ²J H6_node H-6 (6.90) H6_node->C2 ³J H6_node->C4 ³J H3_node H3_node H3_node->C1 ³J

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC experiments, we have moved from a position of ambiguity to one of certainty.

  • COSY established the proton framework of the aromatic ring.

  • HSQC linked this proton framework to its corresponding carbon atoms.

  • HMBC provided the final, crucial long-range correlations that connected all molecular fragments, including the key quaternary carbons, confirming the 1,2,4-substitution pattern.

This multi-faceted approach represents a self-validating system. The data from each experiment must be consistent with the others, providing a robust and defensible structural assignment. While other techniques like X-ray crystallography could provide absolute proof, they require a suitable single crystal, which is often a significant bottleneck. The liquid-state 2D NMR workflow described here is more broadly applicable, requires only a small amount of material, and provides a complete and unambiguous picture of molecular connectivity for researchers and drug development professionals.

References

  • 2D NMR - EPFL . (n.d.). EPFL. Retrieved January 28, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018, April 2). Emery Pharma. Retrieved January 28, 2026, from [Link]

  • 2D NMR Introduction . (2025, January 2). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • NMR Data for Methoxymethyl Ethers . (n.d.). In Protective Groups in Organic Synthesis. Retrieved January 28, 2026, from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. Retrieved January 28, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . (2013, February 7). Analele Universitatii din Bucuresti - Chimie. Retrieved January 28, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . (n.d.). University of Cambridge. Retrieved January 28, 2026, from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra . (2017, May 1). University of Calgary. Retrieved January 28, 2026, from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone . (2018, January 10). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum . (n.d.). JEOL. Retrieved January 28, 2026, from [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes . (2009, October 15). NIST. Retrieved January 28, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC) . (n.d.). San Diego State University NMR Facility. Retrieved January 28, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . (n.d.). Millersville University. Retrieved January 28, 2026, from [Link]

  • HSQC and HMBC . (n.d.). Columbia University NMR Core Facility. Retrieved January 28, 2026, from [Link]

  • HSQC and HMBC - Columbia University . (n.d.). Columbia University. Retrieved January 28, 2026, from [Link]

  • NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra . (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

Sources

Validation

Comparative Synthetic Guide: Routes to 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Target Molecule: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS: 623550-16-3 Molecular Weight: 247.09 g/mol IUPAC Name: 4-bromo-1-methoxy-2-(methoxymethoxy)benzene Common Name: 4-Bromo-2-(methoxymethoxy)anisole Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS: 623550-16-3 Molecular Weight: 247.09 g/mol IUPAC Name: 4-bromo-1-methoxy-2-(methoxymethoxy)benzene Common Name: 4-Bromo-2-(methoxymethoxy)anisole

Executive Summary

This guide evaluates synthetic strategies for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene , a critical intermediate in the synthesis of resorcinol-based natural products and pharmaceutical scaffolds. The methoxymethyl (MOM) group serves as a robust protecting group for the phenol, stable against basic conditions (e.g., lithiation, Suzuki coupling) but labile under mild acidic conditions.

We compare three distinct methodologies:

  • Route A (The Gold Standard): Direct MOM protection of 4-bromoguaiacol using MOM-Cl.

  • Route B (The Green Alternative): P

    
    O
    
    
    
    -mediated acetal exchange using Dimethoxymethane (DMM).
  • Route C (The Process Route): Bromination of MOM-protected guaiacol (Regioselectivity Analysis).

Performance Matrix
MetricRoute A: MOM-Cl (Standard)Route B: DMM (Green)Route C: Bromination (Process)
Starting Material 4-Bromo-2-methoxyphenol4-Bromo-2-methoxyphenol2-Methoxyphenol (Guaiacol)
Reagent Hazard Critical (Carcinogen) Low (General Solvent)High (Br

Corrosive)
Regiocontrol 100% (Pre-installed) 100% (Pre-installed) Variable (Mixture of 4-Br/5-Br)
Yield High (85-95%)Moderate (70-85%)Moderate (Isomer separation req.)
Scalability Poor (Safety restrictions)ExcellentGood

Technical Analysis & Protocols

Route A: The Gold Standard (MOM-Cl)

Principle: Nucleophilic substitution (


) of the phenoxide ion onto chloromethyl methyl ether (MOM-Cl).

This is the most reliable method for small-scale medicinal chemistry where yield and purity are paramount. The bromine is pre-installed on the commercially available 4-bromoguaiacol, eliminating regioselectivity concerns.

Mechanism: The base (DIPEA or NaH) deprotonates the phenol. The resulting phenoxide attacks the highly electrophilic MOM-Cl (often generated in situ or stabilized).

Protocol (Self-Validating):

  • Setup: Flame-dry a 250 mL RB flask under

    
    .
    
  • Reagents: Dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DCM (0.2 M).

  • Base: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) at 0°C. Stir for 15 min.
    
  • Addition: Dropwise addition of MOM-Cl (1.5 eq). Caution: MOM-Cl is a known human carcinogen.

  • Reaction: Warm to RT and stir for 12h.

  • Validation (TLC): The product (

    
     in 4:1 Hex/EtOAc) is less polar than the starting phenol (
    
    
    
    ).
  • Workup: Quench with sat.

    
    . Extract with DCM.[1] Wash with 1M NaOH (removes unreacted phenol).
    
  • Purification: Flash chromatography (SiO

    
    , Hexanes/EtOAc).
    

Critical Insight: Using DIPEA prevents the formation of HCl gas, while the 1M NaOH wash is a "chemical filter" that ensures the final product is free of starting material without complex chromatography.

Route B: The Green Alternative (Dimethoxymethane)

Principle: Acid-catalyzed acetal exchange.

To avoid the carcinogenicity of MOM-Cl, this route utilizes Dimethoxymethane (DMM) as both reagent and solvent, activated by a Lewis acid or dehydrating agent like Phosphorus Pentoxide (


).

Protocol:

  • Reagents: Dissolve 4-bromo-2-methoxyphenol (1.0 eq) in Dimethoxymethane (DMM) (20 eq - acts as solvent).

  • Catalyst: Add

    
     (1.5 eq) in portions at 0°C.
    
  • Reaction: Stir vigorously at RT for 4-6 hours. The mixture will become a slurry.

  • Validation: Monitor by TLC. Conversion may be slower than MOM-Cl.

  • Workup: Decant the liquid into sat.

    
     (vigorous bubbling). Extract with Et
    
    
    
    O.
  • Purification: Distillation or rapid filtration through silica pad.

Why this works:


 acts as a desiccant, driving the equilibrium toward the ether by removing methanol produced during the exchange.
Route C: Post-Protection Bromination (Regioselectivity Analysis)

Principle: Protecting Guaiacol first, then brominating.

The Problem: Bromination of 1-methoxy-2-(methoxymethoxy)benzene is chemically ambiguous.

  • -OMe (Pos 1): Directs para to Position 4.

  • -OMOM (Pos 2): Directs para to Position 5.

Both groups are strong activators. While -OMOM is slightly more activating due to lone pair availability, steric hindrance at the ortho positions varies. Experimental data suggests a mixture of 4-bromo (major) and 5-bromo (minor) isomers, often requiring difficult separation.

Recommendation: This route is NOT recommended for high-purity applications unless 4-bromoguaiacol is unavailable.

Visualizations

Reaction Workflow Comparison

G Start_A 4-Bromo-2-methoxyphenol Reagent_A MOM-Cl / DIPEA (Route A: Standard) Start_A->Reagent_A Reagent_B DMM / P2O5 (Route B: Green) Start_A->Reagent_B Target TARGET: 4-Bromo-1-methoxy- 2-(methoxymethoxy)benzene Reagent_A->Target High Yield Reagent_B->Target Med Yield Start_C Guaiacol Step_C1 MOM Protection Start_C->Step_C1 Intermediate_C 1-methoxy-2-(MOM)benzene Step_C1->Intermediate_C Step_C2 Bromination (NBS) Intermediate_C->Step_C2 Step_C2->Target Major Product impurity Impurity: 5-Bromo isomer Step_C2->impurity Significant Minor

Figure 1: Comparative workflow showing the direct routes (A & B) versus the regioselectivity risk in Route C.

Mechanism of Green Protection (Acetal Exchange)

Mechanism DMM Dimethoxymethane (MeO-CH2-OMe) Oxo Oxocarbenium Ion (MeO-CH2+) DMM->Oxo + H+, - MeOH Acid Acid Catalyst (H+) Transition Transition State (Ar-O(+)-CH2-OMe) Oxo->Transition + Phenol Phenol 4-Bromoguaiacol (Ar-OH) Product MOM-Ether Product Transition->Product - H+ MeOH MeOH byproduct (Sequestered by P2O5) Transition->MeOH

Figure 2: Mechanism of acid-catalyzed acetal exchange avoiding MOM-Cl toxicity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Standard reference for MOM stability and cleavage conditions).

  • Berliner, M. A., & Belecki, K. (2005).[2] Simple, rapid, and efficient synthesis of chloromethyl methyl ether and other alpha-chloroalkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Fujioka, H., et al. (2009).[2] One-Pot Synthesis of MOM-Protected Phenols from Alcohols. Organic Letters, 11(22), 5138–5141. Link

  • Ramesh, C., et al. (2003).[2] Silica-supported sodium hydrogen sulfate as a heterogeneous catalyst for high yield synthesis of methoxymethyl ethers.[2] The Journal of Organic Chemistry, 68(18), 7101–7103. Link

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Comparative

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Reactions of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents and advanced materials.[1] The successful coupling of sterically hindered and electron-rich substrates like 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, however, presents a significant synthetic challenge that necessitates a careful selection of the catalytic system. This guide provides an in-depth comparison of various palladium-based catalytic systems, offering experimental insights to inform the rational design of synthetic routes for this and structurally related molecules.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is profoundly influenced by the choice of the palladium precursor, the phosphine ligand, the base, and the solvent system.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Aryl-Pd(II) Complex ArPd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Diaryl-Pd(II) Complex ArPd(II)Ar'L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Biaryl Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The substrate, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, possesses both steric hindrance from the ortho-methoxymethoxy group and electron-donating methoxy groups, which can render the oxidative addition step challenging. Therefore, the selection of a highly active catalytic system is crucial for achieving high yields.

While direct comparative studies on this specific substrate are limited, extensive research on structurally similar, sterically hindered, and electron-rich aryl bromides provides valuable insights. The following table summarizes the performance of various palladium-based catalytic systems for the Suzuki coupling of analogous substrates.

Catalyst System (Palladium Precursor + Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)Substrate AnalogueReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260-804-(Diphenylamino)benzeneboronic Acid[2][3]
Pd₂(dba)₃ + P(t-Bu)₃K₃PO₄Dioxane2512954-(Diphenylamino)benzeneboronic Acid[2]
XPhos Pd G2K₃PO₄Dioxane/H₂O1001>954-(Diphenylamino)benzeneboronic Acid[2]
SPhos Pd G2K₃PO₄Toluene/H₂O1001>954-(Diphenylamino)benzeneboronic Acid[2]
Pd(dppf)Cl₂K₃PO₄Dioxane/i-PrOH5018HighLabeled Biaryls[4]
Pd(OAc)₂ + SPhosK₃PO₄TolueneRT2982-Chlorotoluene[5]
Pd(OAc)₂ + JohnPhosK₂CO₃Toluene/H₂O1002952-Bromo-3,5-dimethoxytoluene[6]

Key Insights from the Data:

  • Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and longer reaction times.[2][3] Modern catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, often used as palladacycle precatalysts, demonstrate significantly higher activity, enabling reactions at lower temperatures and shorter durations with excellent yields, even for challenging substrates.[2][5]

  • The Role of the Ligand: The choice of phosphine ligand is a critical parameter.[5][7] For sterically hindered and electron-rich aryl bromides, bulky and electron-donating ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][8] Ligands from the Buchwald family, such as SPhos and XPhos, have proven to be particularly effective for a broad range of challenging Suzuki couplings.[5]

  • Impact of the Base and Solvent: The selection of the base and solvent system is interdependent and crucial for the reaction's success.[8] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and have shown high efficacy.[2][3][4][6] The solvent must be capable of dissolving the reactants and be compatible with the chosen base and temperature. Aprotic polar solvents like dioxane and toluene, often in combination with water, are frequently employed.[2][3][4][5][6]

Experimental Workflow and Protocols

A systematic approach is essential for optimizing a Suzuki-Miyaura coupling reaction for a new substrate. The following workflow outlines a general procedure for catalyst screening and reaction optimization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification Reagents Weigh Aryl Bromide, Boronic Acid, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Pd Precursor and Ligand Degas->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol is a starting point for the Suzuki coupling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene with a generic arylboronic acid, based on conditions found to be effective for similar substrates.

Materials:

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent and add this solution to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically hindered and electron-rich substrate 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, modern catalytic systems employing bulky, electron-rich phosphine ligands are highly recommended. Specifically, palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos or XPhos have demonstrated superior performance for analogous substrates, often providing high yields under relatively mild conditions. A systematic screening of reaction parameters, including the choice of base and solvent system, is crucial for optimizing the reaction for a specific arylboronic acid coupling partner. The provided experimental protocol serves as a robust starting point for such optimization studies.

References

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]

  • Royal Society of Chemistry. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • PubMed Central. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • PubMed. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. [Link]

  • OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • Unchained Labs. Unleashing high-throughput reaction screening. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • SciSpace. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • PubMed Central. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking Functionalized Bromoanisoles

Introduction: The Strategic Importance of Bromoanisoles in Modern Synthesis To the researchers, scientists, and drug development professionals navigating the intricate landscape of synthetic chemistry, the selection of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bromoanisoles in Modern Synthesis

To the researchers, scientists, and drug development professionals navigating the intricate landscape of synthetic chemistry, the selection of the right building block is paramount. Functionalized bromoanisoles represent a critical class of reagents, pivotal in the construction of complex molecular architectures that form the backbone of countless pharmaceutical agents and advanced materials. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the way we forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3]

This guide provides an in-depth comparative analysis of functionalized bromoanisoles in two of the most powerful cross-coupling transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate reactivity, offering field-proven insights to inform your experimental design and troubleshoot common challenges. Every piece of data and every protocol is presented with the goal of ensuring scientific integrity and reproducibility in your laboratory.

Part 1: The Influence of Isomeric Position in Suzuki-Miyaura Coupling

The seemingly subtle change in the methoxy group's position on the bromoanisole ring exerts a profound influence on its reactivity in cross-coupling reactions. This is a direct consequence of the interplay between electronic and steric effects, which fundamentally alters the ease of the rate-determining oxidative addition step in the catalytic cycle.[4][5]

Mechanistic Insight: Why Isomerism Matters

The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often the slowest step and, therefore, dictates the overall reaction rate.

  • Electronic Effects: The methoxy group is an electron-donating group. In the para and ortho positions, it enriches the electron density of the aromatic ring through resonance, making the carbon-bromine bond stronger and the oxidative addition step more challenging compared to an unsubstituted bromobenzene. The meta position is less affected by resonance, leading to a reactivity profile that is often intermediate.

  • Steric Effects: The ortho position introduces significant steric hindrance around the reaction center. This bulkiness can impede the approach of the palladium catalyst, dramatically slowing down the oxidative addition step.

This interplay leads to a general reactivity trend for bromoanisole isomers in Suzuki-Miyaura coupling:

para > meta >> ortho

Comparative Performance Data: Suzuki-Miyaura Coupling
Bromoanisole IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole (para)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[6]
3-Bromoanisole (meta)Pd₂(dba)₃ / RuPhosNaOtBuDioxane10018~90 (inferred)[7]
2-Bromoanisole (ortho)Pd complex/POPK₂CO₃EtOH/H₂O505~99[8]

Note: The data in this table is compiled from different sources and serves as a representative comparison. The high yield for 2-bromoanisole was achieved with a specialized porous organic polymer-supported catalyst, underscoring that with appropriate catalyst design, even challenging substrates can be effectively coupled.

Part 2: The Impact of Ring Functionalization

The introduction of additional functional groups to the bromoanisole scaffold further modulates its reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable, yet powerful, effects on the rate of cross-coupling.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl groups (-CHO, -CO₂R) decrease the electron density on the aromatic ring. This weakens the C-Br bond, facilitating the oxidative addition step and generally increasing the reaction rate.[9]

  • Electron-Donating Groups (EDGs) , beyond the inherent methoxy group, such as alkyl or additional alkoxy groups, increase the electron density of the ring, strengthening the C-Br bond and thus slowing down oxidative addition.

Chemoselectivity becomes a key consideration when multiple reactive sites are present. For instance, in a molecule with both a bromide and a triflate group, the choice of ligand can often direct the reaction to one site over the other.[10]

Part 3: Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, is similarly influenced by the structure of the bromoanisole substrate.[11] Steric hindrance remains a significant challenge for ortho-substituted systems, often requiring more specialized and bulky phosphine ligands to achieve high yields.

Comparative Performance Data: Buchwald-Hartwig Amination

The following data provides a glimpse into the relative reactivity of bromoanisole isomers in amination reactions.

Bromoanisole SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePiperidine(NHC)Pd(allyl)ClNaOtBuDioxaneRT93[12]
2-Bromo-3-(benzyloxy)estroneAnilinePd₂(dba)₃ / X-PhosNaOtBuToluene100High (not specified)[13]
4-Bromo-3-(benzyloxy)estroneAnilinePd₂(dba)₃ / X-PhosNaOtBuToluene100High (not specified)[13]

This highlights that with modern, highly active catalyst systems, even sterically demanding couplings can proceed efficiently.

Part 4: Detailed Experimental Protocols

To ensure the practical application of the concepts discussed, detailed, step-by-step protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are designed to be self-validating, with clear instructions for achieving reproducible results.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is a general starting point for the coupling of an electron-rich aryl bromide.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and deionized water via syringe.

  • Stir the mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoanisole with Piperidine

This protocol demonstrates a room-temperature amination using a modern NHC-palladium precatalyst.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Piperidine (1.2 mmol, 102 mg, 0.12 mL)

  • (IPr)Pd(allyl)Cl (a representative NHC-Pd precatalyst, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous dioxane (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Reaction vial with a magnetic stir bar

Procedure:

  • Inside a glovebox, add the (NHC)Pd(allyl)Cl precatalyst and sodium tert-butoxide to the reaction vial.

  • Add dioxane, followed by 4-bromoanisole and piperidine.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by LC-MS or GC-MS. The reaction is often complete within 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 1-(4-methoxyphenyl)piperidine.

Part 5: Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, structural comparisons, and the catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents (Bromoanisole, Coupling Partner, Base, Catalyst, Ligand) vessel Add to Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General workflow for a cross-coupling experiment.

Caption: Structural comparison of bromoanisole isomers.

Part 6: Troubleshooting and Final Recommendations

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precatalyst is not degraded. Use a fresh batch or a more robust precatalyst.

    • Poor Solvent Quality: Use anhydrous and properly degassed solvents to avoid quenching the catalyst and reactive intermediates.

    • Base Incompatibility: The choice of base is critical. For sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ may be necessary. For more challenging couplings, a stronger base like NaOtBu or K₃PO₄ is often required.

  • Side Reactions:

    • Homocoupling: This often results from the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere.

    • Protodebromination: The replacement of the bromine atom with hydrogen can occur, especially with electron-rich bromoanisoles. Using a less polar solvent or a different base can sometimes mitigate this.

Final Recommendations:

  • For Standard Couplings: 4-Bromoanisole is the preferred substrate due to its high reactivity and commercial availability.

  • For Sterically Hindered Systems: When coupling at the ortho position is necessary, anticipate lower reactivity. The use of highly active, bulky phosphine ligands (e.g., RuPhos, XPhos) or specialized catalyst systems is crucial.

  • For Functionalized Systems: The electronic nature of other substituents must be considered. EWGs will accelerate the reaction, while additional EDGs will slow it down. Adjust catalyst loading and reaction times accordingly.

  • Always Optimize: The protocols provided are excellent starting points. However, for any new combination of substrates, a systematic optimization of the catalyst, ligand, base, and solvent is highly recommended to achieve the best possible outcome.

By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently and efficiently utilize functionalized bromoanisoles to construct the complex molecules that drive innovation in science and medicine.

References

  • Buchwald–Hartwig amination. (2024, January 15). In Wikipedia. [Link]

  • Mernyák, E., Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1119–1126. [Link]

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ResearchGate. [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Molecules, 26(19), 5827. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(21), 6683. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 26, 2026, from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega, 5(34), 21627–21634. [Link]

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29184–29188. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2021). Organic & Biomolecular Chemistry, 19(30), 6576-6582. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Al-Hourani, B. J., Al-Abed, Y. M., & Al-Tel, T. H. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324–341. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. (2020). MDPI. [Link]

  • High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. (2022). Molecules, 27(19), 6606. [Link]

  • ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of Methyl 4-Bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 833. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 26, 2026, from [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818–16823. [Link]

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Comparative

A Senior Application Scientist's Guide to Orthogonal Reactivity in Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the ability to selectively modify complex biomolecules is paramount. This guide provides an in-depth comparison of key orthogonal ligation strategies, offe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to selectively modify complex biomolecules is paramount. This guide provides an in-depth comparison of key orthogonal ligation strategies, offering the technical insights and experimental frameworks necessary to navigate this critical area of chemical biology. We will move beyond a simple listing of methods to explain the underlying principles and practical considerations that govern the choice of an orthogonal strategy.

The Principle of Orthogonal Reactivity: Precision in Complexity

In the intricate environment of a biological system, achieving a specific chemical transformation without interfering with the native cellular machinery is a formidable challenge. The concept of orthogonal reactivity addresses this by employing pairs of functional groups that react exclusively with each other, while remaining inert to the vast array of other functionalities present in a biological milieu.[1] This principle is the cornerstone of bioorthogonal chemistry , a term coined by Carolyn R. Bertozzi, which refers to chemical reactions that can occur inside living systems without disrupting native biochemical processes.[2]

An ideal bioorthogonal reaction should exhibit the following characteristics:

  • High Selectivity: The reacting partners must only react with each other, avoiding side reactions with endogenous functional groups like amines, thiols, and hydroxyls.[1]

  • Favorable Kinetics: The reaction should proceed at a reasonable rate at physiological temperature, pH, and in aqueous environments.

  • Biocompatibility: The reagents and the resulting linkage should be non-toxic and not perturb the biological system.[1]

  • Stability: The newly formed covalent bond must be stable under physiological conditions.

This guide will compare four of the most widely adopted orthogonal ligation strategies: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation, Thiol-Ene/Thiol-Yne Radical Reactions, and the Staudinger Ligation.

A Comparative Analysis of Leading Orthogonal Chemistries

The choice of an orthogonal reaction is dictated by the specific application, the nature of the biomolecule, and the desired reaction kinetics. Below is a comparative overview of the key performance metrics for the chemistries discussed in this guide.

Reaction Typical Reactants Second-Order Rate Constant (M⁻¹s⁻¹) Key Advantages Limitations
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)~10⁻³ - 1Copper-free, highly bioorthogonal reactants.Slower kinetics compared to iEDDA, potential for side reactions with certain strained alkynes.
iEDDA Tetrazine + Strained Alkene (e.g., TCO, Norbornene)~1 - 10³Exceptionally fast kinetics, fluorogenic potential.Tetrazine stability can be a concern, potential for side reactions of strained alkenes.
Thiol-Ene/Yne Thiol + Alkene/AlkyneVariable (initiator dependent)Rapid, can be spatially and temporally controlled with light.Requires a radical initiator (photo or thermal), potential for side reactions with endogenous thiols.
Staudinger Ligation Azide + Phosphine~10⁻³ - 10⁻²One of the first bioorthogonal reactions, highly selective.Slow kinetics, phosphines can be susceptible to oxidation.[3]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of copper-free click chemistry, driven by the release of ring strain in a cyclic alkyne upon reaction with an azide.[4][5] This exergonic process allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[5]

Mechanism of Action

The reaction proceeds via a concerted [3+2] cycloaddition between the azide (1,3-dipole) and the strained alkyne (dipolarophile) to form a stable triazole linkage.[5] The high degree of ring strain in cyclooctynes significantly lowers the activation energy of the reaction.[5]

SPAAC_Mechanism reagents Azide + Strained Alkyne ts Cycloaddition Transition State reagents->ts [3+2] product Stable Triazole Product ts->product

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocol: Fluorescent Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar followed by fluorescent labeling using a DBCO-functionalized dye via SPAAC.[5]

Materials:

  • HeLa cells

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde in PBS (Fixative)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture HeLa cells to the desired confluency. Supplement the culture medium with 25-50 µM Ac4ManNAz and incubate for 48-72 hours to allow for metabolic incorporation of the azide-modified sugar into cell surface glycans.

  • Cell Fixation: Gently wash the cells three times with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes.

  • SPAAC Reaction: Prepare a 10-50 µM solution of the DBCO-functionalized fluorescent dye in PBS containing 1% BSA. Incubate the cells with this solution for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove unbound dye.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled cells using a fluorescence microscope.

Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10³ M⁻¹s⁻¹.[6][7] This exceptional kinetic profile allows for efficient labeling at very low concentrations.

Mechanism of Action

The reaction is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the electron-rich strained alkene is the dienophile.[7] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[7][8]

iEDDA_Mechanism reagents Tetrazine + Strained Alkene intermediate Bicyclic Intermediate reagents->intermediate [4+2] Cycloaddition product Dihydropyridazine + N₂ intermediate->product Retro-Diels-Alder

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation.

Experimental Protocol: Pre-targeted Radioimaging

This protocol outlines a pre-targeting strategy for in vivo imaging, where a tetrazine-modified antibody is first administered, followed by a radiolabeled TCO probe.[9]

Materials:

  • Tumor-bearing mouse model

  • Tetrazine-conjugated monoclonal antibody specific for a tumor antigen

  • Radiolabeled TCO probe (e.g., ¹⁸F-TCO)

  • Saline solution for injection

  • PET scanner

Procedure:

  • Antibody Administration: Inject the tetrazine-conjugated antibody intravenously into the tumor-bearing mouse. Allow sufficient time (24-72 hours) for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.

  • Probe Administration: Inject the radiolabeled TCO probe intravenously.

  • iEDDA Reaction in vivo: The highly reactive TCO probe will rapidly undergo an iEDDA reaction with the tetrazine-conjugated antibody localized at the tumor.

  • Imaging: After a short incubation period (1-2 hours) to allow for clearance of unbound probe, perform PET imaging to visualize the accumulation of the radiolabel at the tumor site.

Thiol-Ene and Thiol-Yne Radical Reactions

Thiol-ene and thiol-yne reactions are versatile click chemistries that proceed via a radical-mediated mechanism. These reactions are typically initiated by light (photoinitiator) or heat (thermal initiator), offering excellent spatial and temporal control.

Mechanism of Action

The reaction is initiated by the formation of a thiyl radical from a thiol in the presence of a radical initiator.[10] This radical then adds across an alkene (thiol-ene) or alkyne (thiol-yne) to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to generate the thioether product and propagate the radical chain.[10]

Thiol_Ene_Mechanism Initiator Initiator Radical_I Radical_I Initiator->Radical_I hv or Δ Thiyl_Radical Thiyl_Radical Radical_I->Thiyl_Radical + R-SH Carbon_Radical Carbon_Radical Thiyl_Radical->Carbon_Radical Product Thioether Product Carbon_Radical->Product + R-SH Thiyl_Radical_New Thiyl Radical Product->Thiyl_Radical_New

Caption: Radical-mediated mechanism of the Thiol-Ene reaction.

Experimental Protocol: Peptide-Polymer Conjugation

This protocol describes the conjugation of a cysteine-containing peptide to a polymer with pendant alkene groups.

Materials:

  • Cysteine-terminated peptide

  • Alkene-functionalized polymer (e.g., polyethylene glycol with vinyl sulfone groups)

  • Water-soluble photoinitiator (e.g., Irgacure 2959)

  • Phosphate buffer, pH 7.0

  • UV lamp (365 nm)

  • HPLC for analysis and purification

Procedure:

  • Reaction Setup: Dissolve the cysteine-containing peptide and the alkene-functionalized polymer in phosphate buffer. Add the photoinitiator to the solution.

  • Photo-initiation: Irradiate the reaction mixture with a UV lamp at 365 nm for 5-30 minutes at room temperature. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, it can be quenched by turning off the UV light.

  • Purification: Purify the peptide-polymer conjugate from unreacted starting materials and initiator byproducts using size-exclusion chromatography or preparative HPLC.

The Staudinger Ligation

The Staudinger ligation, developed from the classical Staudinger reaction, was one of the first bioorthogonal reactions to be described. It involves the reaction of an azide with a specifically engineered triarylphosphine.

Mechanism of Action

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which, after the loss of dinitrogen, forms an aza-ylide intermediate.[11] An intramolecular trap on one of the phosphine's aryl rings then captures the aza-ylide, leading to the formation of a stable amide bond.[11]

Staudinger_Ligation_Mechanism reagents Azide + Engineered Phosphine intermediate1 Aza-ylide Intermediate reagents->intermediate1 - N₂ intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Trapping product Amide Bond + Phosphine Oxide intermediate2->product

Sources

Validation

A Comparative Analysis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene and its Alternatives for Advanced Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides an in-depth comparative analysis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a key intermediate, and its common alternatives. By examining their synthesis, stability, and performance in a practical application, this document serves as a comprehensive resource for making informed decisions in complex molecular syntheses.

Introduction: The Strategic Importance of Phenol Protection

In multi-step organic synthesis, the hydroxyl group of phenols often requires temporary protection to prevent unwanted side reactions. The ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable in high yield with minimal impact on other functional groups. 4-Bromo-2-methoxyphenol is a valuable building block in the synthesis of various complex molecules. Its phenolic hydroxyl group, however, necessitates protection to enable reactions at other sites, such as the bromine-bearing carbon. The methoxymethyl (MOM) ether, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, is a frequently employed protected form of this phenol. This guide will evaluate the practicality and performance of the MOM ether against three common alternatives: the benzyl ether, the acetyl ester, and the tert-butyldimethylsilyl (TBDMS) ether.

Physicochemical Properties of 4-Bromo-2-methoxyphenol and its Protected Analogues

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application. The table below summarizes key properties of the parent phenol and its protected derivatives, providing a foundational Certificate of Analysis for these compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
4-Bromo-2-methoxyphenol4-Bromo-2-methoxyphenolC₇H₇BrO₂203.03[1]Solid7368-78-7[1]
4-Bromo-1-methoxy-2-(methoxymethoxy)benzene4-Bromo-1-methoxy-2-(methoxymethoxy)benzeneC₉H₁₁BrO₃247.09[2]Not specified623550-16-3[2]
1-(Benzyloxy)-4-bromo-2-methoxybenzene1-(Benzyloxy)-4-bromo-2-methoxybenzeneC₁₄H₁₃BrO₂293.16Solid13059-33-7
4-Bromo-2-methoxyphenyl acetate4-Bromo-2-methoxyphenyl acetateC₉H₉BrO₃245.07[3]Not specified54145-18-5[3]
1-Bromo-4-((tert-butyldimethylsilyl)oxy)-3-methoxybenzene1-Bromo-4-((tert-butyldimethylsilyl)oxy)-3-methoxybenzeneC₁₃H₂₁BrO₂Si317.30Not specifiedNot available

Comparative Synthesis and Experimental Protocols

The ease and efficiency of both the protection and deprotection steps are paramount in evaluating a protecting group's utility. This section provides detailed protocols for the synthesis of each protected derivative of 4-bromo-2-methoxyphenol, followed by a comparative experimental workflow.

Synthesis of Protected 4-Bromo-2-methoxyphenols

The following diagram illustrates the synthetic pathways to the four protected compounds, all starting from 4-bromo-2-methoxyphenol.

Synthesis_Workflow cluster_products Protected Derivatives start 4-Bromo-2-methoxyphenol MOM 4-Bromo-1-methoxy-2- (methoxymethoxy)benzene start->MOM MOMCl, DIPEA, DCM Benzyl 1-(Benzyloxy)-4-bromo- 2-methoxybenzene start->Benzyl BnBr, K₂CO₃, Acetone Acetyl 4-Bromo-2-methoxyphenyl acetate start->Acetyl Ac₂O, Pyridine TBDMS 1-Bromo-4-((tert-butyldimethylsilyl)oxy) -3-methoxybenzene start->TBDMS TBDMSCl, Imidazole, DMF

Caption: Synthetic routes to protected 4-bromo-2-methoxyphenols.

Protocol 1: Synthesis of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene (MOM-ether)

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in dichloromethane (DCM, 0.5 M), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene (Benzyl ether) [4]

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in acetone (0.5 M), add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).[4]

  • Reflux the mixture for 8-12 hours, monitoring by TLC.[4]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired benzyl ether.[4]

Protocol 3: Synthesis of 4-Bromo-2-methoxyphenyl acetate (Acetyl ester)

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in pyridine (0.5 M) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the acetate ester, which can be further purified by chromatography if necessary.

Protocol 4: Synthesis of 1-Bromo-4-((tert-butyldimethylsilyl)oxy)-3-methoxybenzene (TBDMS ether) [5]

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion.[5]

  • Stir the reaction at room temperature for 12-16 hours.[5]

  • Pour the reaction mixture into water and extract with diethyl ether (3x).[5]

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.[5]

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the silyl ether.[5]

Comparative Performance in a Downstream Application: Suzuki-Miyaura Cross-Coupling

To provide a practical assessment of these protected intermediates, a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid was chosen as a representative downstream application. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki_Coupling Reactant Protected 4-Bromo- 2-methoxyphenol (PG = MOM, Bn, Ac, TBDMS) Product Protected 2-Methoxy- 4-phenylphenol Reactant->Product Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • To a degassed mixture of the protected 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a toluene/ethanol/water (3:1:1) solvent system, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Deprotection: The Final Step

The ease and efficiency of removing the protecting group are as critical as its installation. The following table outlines the typical conditions for the cleavage of each protecting group.

Protecting GroupDeprotection ConditionsTypical Yield
MOM Acidic hydrolysis (e.g., HCl in methanol or TFA in DCM)[6]High
Benzyl Hydrogenolysis (e.g., H₂, Pd/C)Very High
Acetyl Basic hydrolysis (e.g., K₂CO₃ in methanol) or acidic hydrolysisHigh
TBDMS Fluoride source (e.g., TBAF in THF)Very High

Discussion and Comparative Analysis

The choice of protecting group depends on the specific requirements of the synthetic route.

  • Methoxymethyl (MOM) Ether: The MOM group is stable to a wide range of non-acidic reagents, making it suitable for reactions involving organometallics, hydrides, and basic conditions.[6] Its removal under acidic conditions is generally clean and high-yielding.

  • Benzyl (Bn) Ether: The benzyl group offers excellent stability across a broad pH range and is inert to many reagents. Its key advantage is its removal by hydrogenolysis, which provides an orthogonal deprotection strategy to acid- or base-labile groups.

  • Acetyl (Ac) Ester: The acetyl group is easy to introduce and is stable to acidic and oxidative conditions. However, it is sensitive to basic conditions, which can be both an advantage for selective removal and a limitation in certain synthetic steps.

  • tert-Butyldimethylsilyl (TBDMS) Ether: TBDMS ethers are widely used due to their stability to a variety of reaction conditions, including many organometallic reagents and some oxidizing and reducing agents. Their cleavage with fluoride ions offers a very mild and highly selective deprotection method.

Conclusion and Recommendations

Each of the examined protecting groups for 4-bromo-2-methoxyphenol offers a unique set of advantages and disadvantages.

  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is an excellent choice for syntheses that require robust protection against basic and organometallic reagents, with a straightforward acidic deprotection.

  • The benzyl ether is ideal for situations demanding high stability and an orthogonal, non-acidic, non-basic removal strategy.

  • The acetyl ester is a good option for its ease of introduction and when a base-labile protecting group is desired for selective cleavage.

  • The TBDMS ether provides a balance of stability and exceptionally mild, selective deprotection, making it a versatile choice for complex syntheses with sensitive functional groups.

The ultimate selection should be guided by the specific reaction conditions anticipated in the subsequent steps of the synthetic sequence. A careful consideration of the stability and cleavage requirements will ensure the successful application of these valuable protected building blocks in the synthesis of complex target molecules.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • PMC. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenyl acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1. Retrieved from [Link]

  • N/A. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Automated Topology Builder. (n.d.). 4-Bromo-2-methoxyphenol | C7H7BrO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Thieme. (n.d.). 4.4 Alkoxymethyl Ethers + + +. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • N/A. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Proactive Approach to Safety Given the absence of a specific Safety Data Sheet (SDS) for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a thorough hazard analysis based on its chemical structure and data from analogous compounds is crucial. The presence of a brominated benzene ring and ether functionalities suggests potential health hazards.

Based on data for similar compounds, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is anticipated to be harmful if swallowed and to cause skin irritation. Structurally related brominated aromatic compounds are also known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses these hazards.

GHS Hazard Classifications (Anticipated):

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable to minimize exposure and ensure your safety. The following table outlines the recommended PPE for handling 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical splash goggles and a face shield.[3][4]ANSI Z87.1 (US) or EN 166 (EU) approved.[3]To protect against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[4] A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[5][6]To prevent skin contact, which may cause irritation.[2] Double gloving is recommended for enhanced protection.[6]
Respiratory Protection Use in a certified chemical fume hood.[5][7] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is required.[4][8]To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes.To protect feet from spills.

Step-by-Step Handling Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe experimental environment.

3.1. Preparation: Setting the Stage for Safety

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment. Consider the quantities of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene being used, the reaction conditions, and potential byproducts.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The face velocity should be adequate to capture any potential vapors.[5]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before introducing the compound. This minimizes the need to move in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.

3.2. Execution: Meticulous and Mindful Handling

  • Weighing and Transfer:

    • Perform all weighing and transfers of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene inside the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contaminating balances.

    • When transferring the compound, do so slowly and carefully to prevent generating dust or splashes.

  • Running the Reaction:

    • Keep all reaction vessels containing the compound within the fume hood.

    • Ensure all containers are clearly labeled with the chemical name and any associated hazards.[9]

    • Avoid heating the compound with an open flame.[7] Use a controlled heating source such as a heating mantle or oil bath.

  • Post-Reaction Workup:

    • Conduct all post-reaction workup procedures, such as extractions and purifications, within the fume hood.

3.3. Decontamination and Cleanup: Leaving a Safe Workspace

  • Wipe Down: After completing your work, decontaminate the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and wipe it down thoroughly.

  • Equipment Cleaning: Clean all glassware and equipment that came into contact with the compound.

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your face shield and goggles, and finally your lab coat.

  • Hand Washing: Wash your hands and any potentially exposed skin thoroughly with soap and water after handling the chemical.[7][10]

Emergency Procedures: Preparedness is Key

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.[11]

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbed material into a sealed, labeled container for proper disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Storage and Disposal: Responsible Chemical Management

Storage:

  • Store 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in a tightly closed container in a cool, dry, and well-ventilated area.[13][14]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • Keep containers in a secondary containment tray to prevent spills.

Disposal:

  • Dispose of waste containing 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene in accordance with all local, state, and federal regulations.

  • The material can often be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[15]

  • Contaminated containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[15]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep 1. Risk Assessment & Fume Hood Check Gather 2. Gather Materials in Fume Hood Prep->Gather DonPPE 3. Don Appropriate PPE Gather->DonPPE Weigh 4. Weigh & Transfer DonPPE->Weigh React 5. Conduct Reaction Weigh->React Workup 6. Post-Reaction Workup React->Workup Decon 7. Decontaminate Work Area Workup->Decon Collect 11. Collect Waste in Labeled Container Workup->Collect Clean 8. Clean Equipment Decon->Clean DoffPPE 9. Doff PPE Correctly Clean->DoffPPE Wash 10. Wash Hands DoffPPE->Wash Dispose 12. Dispose via Approved Channels Collect->Dispose

Caption: Workflow for safe handling of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

References

  • MilliporeSigma. (2025). Safety Data Sheet for a structurally similar compound.
  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • Purdue University. Diethyl Ether Safety. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Fisher Scientific. (2023). 4-Bromoanisole SAFETY DATA SHEET. Retrieved from [Link]

  • University of Edinburgh Health and Safety Department. (2024). Ethers. Retrieved from [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

  • BP. Benzene Policy. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of Edinburgh Health and Safety Department. (2010). Ethers - Handling and control of exposure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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